molecular formula C12H14O3 B8662776 Phenyl oxane-4-carboxylate CAS No. 917566-84-8

Phenyl oxane-4-carboxylate

Cat. No.: B8662776
CAS No.: 917566-84-8
M. Wt: 206.24 g/mol
InChI Key: FMDRSKQHDRRLAR-UHFFFAOYSA-N
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Description

Phenyl oxane-4-carboxylate (CAS Number: 917566-84-8) is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . This compound, which features an oxane (tetrahydropyran) ring system, is classified as a carboxylic acid ester . Its structure consists of a phenyl ester linked to an oxane-4-carboxylate moiety, resulting in a logP value of 2.0186, indicating moderate lipophilicity, and a polar surface area of 35.53 Ų . As a carboxylic acid ester derivative, this compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. While specific biological data for phenyl oxane-4-carboxylate is limited in the available literature, its structural features are of significant interest. The oxane ring is a common scaffold in various bioactive molecules, and the phenyl ester group can be utilized for further chemical modifications. Related compounds containing the phenyl carboxylate structure have been investigated for various research applications, including as potential intermediates in the development of enzyme inhibitors and as structural components in more complex pharmaceutical agents . Researchers value this chemical for its potential as a synthetic intermediate in the development of novel compounds for biochemical probing. It is supplied for research and development purposes only. This product is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917566-84-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

phenyl oxane-4-carboxylate

InChI

InChI=1S/C12H14O3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

FMDRSKQHDRRLAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Phenyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of Phenyl Tetrahydropyran-4-carboxylate, a molecule of significant interest due to its structural motifs—a tetrahydropyran ring and a phenyl carboxylate group—which are prevalent in numerous biologically active compounds. The tetrahydropyran (oxane) moiety is a key structural core in many natural products and pharmaceuticals, valued for its ability to improve aqueous solubility and metabolic stability.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just a compilation of data, but a synthesized understanding of the causality behind the molecule's properties and the experimental methodologies used to determine them.

Molecular Structure and Core Chemical Identity

IUPAC Name: Phenyl tetrahydropyran-4-carboxylate Synonyms: Phenyl oxane-4-carboxylate Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol

The structure consists of a tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom. The phenyl carboxylate group is attached at the 4-position of this ring.

Chemical Structure of Phenyl Tetrahydropyran-4-carboxylate

(Note: An actual image of the chemical structure would be inserted here in a formal whitepaper.)

Synthesis and Purification

The synthesis of phenyl tetrahydropyran-4-carboxylate typically proceeds via the esterification of tetrahydropyran-4-carboxylic acid with phenol. Several methods can be employed for this transformation, with the choice often dictated by scale, desired purity, and available reagents.

Synthesis of the Precursor: Tetrahydropyran-4-carboxylic Acid

A common route to the carboxylic acid precursor involves the hydrolysis of a corresponding ester, such as diethyl tetrahydropyran-4,4-dicarboxylate, followed by a controlled decarboxylation step.[1] The dicarboxylate can be synthesized by reacting β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate.[2] The decarboxylation of tetrahydropyran-4,4-dicarboxylic acid is typically carried out at elevated temperatures (120-130°C) in a suitable solvent like xylene.[1]

Esterification with Phenol

The final esterification step can be achieved through several established protocols:

  • Fischer-Speier Esterification: This classic method involves reacting tetrahydropyran-4-carboxylic acid with phenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with removal of water to drive the equilibrium.[3]

  • Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with phenol. This method is often preferred for its milder conditions.

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with phenol in the presence of a non-nucleophilic base.

Purification and Characterization

Post-synthesis, the crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation.[3] Characterization and confirmation of the structure are then performed using a suite of spectroscopic methods.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

Physical State and Appearance

Based on the properties of its parent molecules, tetrahydropyran-4-carboxylic acid (a white crystalline solid) and phenol (a white crystalline solid), phenyl tetrahydropyran-4-carboxylate is predicted to be a solid at room temperature.[4][5]

Solubility Profile

The solubility of this compound is influenced by the interplay between the hydrophilic tetrahydropyran ring and the hydrophobic phenyl group.

  • Aqueous Solubility: Phenol itself has moderate water solubility (about 8 g per 100 g of water) due to hydrogen bonding.[6] However, the larger, non-polar phenyl group and the ester linkage in phenyl tetrahydropyran-4-carboxylate are expected to significantly decrease its aqueous solubility.

  • Organic Solvent Solubility: The molecule is anticipated to be soluble in a range of organic solvents, including methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[4][5] This is consistent with the general solubility of organic esters.

Table 1: Predicted and Known Physicochemical Properties

PropertyValue (Predicted/Known)Source
Molecular Weight206.24 g/mol Calculated
Melting PointPredicted to be a solidInferred from precursors
Boiling Point> 181.7 °C (Boiling point of phenol)[5][7]
pKaNot applicable (ester)-
LogP~2.5 (Estimated)-
Water SolubilityLowInferred
Organic Solvent SolubilitySoluble in methanol, DMSO[4][8]
Lipophilicity (LogP)
Stability

The stability of the ester linkage is a key consideration. Esters are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Acidic Conditions: In the presence of strong acids, the ester can undergo hydrolysis to yield tetrahydropyran-4-carboxylic acid and phenol.

  • Basic Conditions: Saponification, or base-catalyzed hydrolysis, will also cleave the ester bond.

  • Thermal Stability: The tetrahydropyran ring itself is generally stable.[9]

Spectroscopic and Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity and purity of synthesized phenyl tetrahydropyran-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the phenyl group. The chemical shifts and coupling patterns of the tetrahydropyran protons would provide information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of phenyl tetrahydropyran-4-carboxylate would be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1735-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of phenyl tetrahydropyran-4-carboxylate.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Tetrahydropyran-4-carboxylic acid + Phenol + Catalyst Reaction Esterification Reaction (e.g., Fischer-Speier) Reactants->Reaction Crude_Product Crude Phenyl Tetrahydropyran-4-carboxylate Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: General workflow for the synthesis and characterization of phenyl tetrahydropyran-4-carboxylate.

Step-by-Step Protocol for Solubility Determination
  • Preparation of Saturated Solutions: Add an excess amount of phenyl tetrahydropyran-4-carboxylate to a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Reactivity and Chemical Behavior

The chemical reactivity of phenyl tetrahydropyran-4-carboxylate is primarily dictated by the ester functional group and the aromatic phenyl ring.

Reactions of the Ester Group

As previously mentioned, the ester is susceptible to hydrolysis. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Reactions of the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, meaning that electrophiles will preferentially add to the meta positions of the phenyl ring.[10]

Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.[1] Phenyl tetrahydropyran-4-carboxylate itself could serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The physicochemical properties outlined in this guide are essential for predicting its behavior in biological systems and for designing future drug development studies.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of phenyl tetrahydropyran-4-carboxylate. By understanding its synthesis, solubility, stability, and reactivity, researchers and drug development professionals can better utilize this compound in their scientific endeavors. The provided experimental workflows and data serve as a foundation for further investigation and application of this promising chemical entity.

References

  • Google Patents. (n.d.). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • ChemBK. (2024). Tetrahydro-2H-pyran-4-yl-carboxylic acid. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • PubMed. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Retrieved from [Link]

  • Aakash Institute. (n.d.). Phenol: Structure, Preparations, Properties, Classification, Chemical Reactions, Uses, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to phenol. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • CK-12 Foundation. (2024). Chemical Properties - Phenols. Retrieved from [Link]

  • PubChem. (n.d.). Pyran, 4-phenyltetrahydro-. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.

Sources

Molecular structure and conformation of phenyl oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Phenyl 2-Oxo-oxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a lactone functionality and a phenyl ester at the 4-position, as in phenyl 2-oxo-oxane-4-carboxylate, creates a molecule with significant potential for biological activity. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the molecular structure and conformational analysis of phenyl 2-oxo-oxane-4-carboxylate, detailing the theoretical underpinnings and practical methodologies for its characterization.

Introduction: The Significance of Phenyl 2-Oxo-oxane-4-carboxylate

The confluence of a six-membered oxane ring, a lactone, and an aromatic ester moiety in phenyl 2-oxo-oxane-4-carboxylate presents a compelling target for chemical and pharmaceutical research. The tetrahydropyran ring is a common structural motif in a vast array of biologically active molecules, including many carbohydrate-based drugs.[1] The lactone group is also a key feature in many natural products with diverse pharmacological properties. The spatial arrangement of these functional groups, dictated by the molecule's conformation, will govern its interactions with biological macromolecules, thereby determining its efficacy and selectivity as a potential drug candidate. A rigorous analysis of its structure and conformational preferences is therefore not merely an academic exercise but a critical step in the drug discovery and development process.[2][3]

Molecular Structure and Key Features

The systematic IUPAC name for this molecule is phenyl 2-oxotetrahydro-2H-pyran-4-carboxylate. Its core is a saturated six-membered heterocycle containing one oxygen atom, the oxane ring. Key structural features include:

  • A Lactone Group: The carbonyl group at the 2-position, adjacent to the ring oxygen, forms a cyclic ester or lactone. This imparts a degree of planarity to that portion of the ring.

  • A Phenyl Carboxylate Substituent: The ester group at the 4-position introduces a bulky and rigid phenyl group, which will have a significant influence on the conformational equilibrium of the oxane ring.

  • A Chiral Center: The carbon at the 4-position is a stereocenter (unless a plane of symmetry exists), meaning the molecule can exist as a pair of enantiomers. The stereochemistry at this center will have a profound impact on the molecule's biological activity.

Conformational Analysis: A Dynamic Perspective

The flexibility of the oxane ring allows phenyl 2-oxo-oxane-4-carboxylate to exist in a dynamic equilibrium of different conformations. The most stable of these are typically chair conformations, with boat and twist-boat conformations representing higher energy transition states.

The Chair Conformations

The oxane ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. For a monosubstituted oxane, the substituent can occupy either an axial or an equatorial position. In the case of phenyl 2-oxo-oxane-4-carboxylate, the bulky phenyl carboxylate group will strongly favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at the 2- and 6-positions.[4][5]

The equilibrium between the two chair conformations is a critical aspect of the molecule's behavior in solution.

G cluster_0 Chair Conformation 1 (Equatorial Phenyl Carboxylate) cluster_1 Chair Conformation 2 (Axial Phenyl Carboxylate) C1 More Stable C2 Less Stable C1->C2 Ring Flip C2->C1 Ring Flip

Caption: Equilibrium between the two chair conformations of phenyl 2-oxo-oxane-4-carboxylate.

Influence of the Lactone Group

The sp2 hybridized carbonyl carbon of the lactone group introduces a degree of flattening to the ring at the C2 position. This can lead to a slightly distorted chair conformation or favor other conformations like a half-chair or an envelope, particularly in more flexible systems.[6]

Methodologies for Structural and Conformational Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a thorough understanding of the structure and conformation of phenyl 2-oxo-oxane-4-carboxylate.

X-Ray Crystallography: The Solid-State Picture

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state, including bond lengths, bond angles, and the preferred conformation in the crystal lattice.[7][8][9][10][11]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

NMR Spectroscopy: Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12][13] By analyzing chemical shifts, coupling constants, and through-space interactions (NOEs), the time-averaged conformation and the dynamics of the conformational equilibrium can be elucidated.[14][15][16]

Experimental Protocol: NMR for Conformational Analysis

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent. The choice of solvent can be critical as it may influence the conformational equilibrium.

  • 1D NMR Spectra (¹H and ¹³C): These spectra provide initial information about the chemical environment of each nucleus.

  • 2D NMR Spectra (COSY, HSQC, HMBC): These experiments are used to assign all the proton and carbon signals in the molecule.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy (NOESY) or Rotating-frame Overhauser Effect spectroscopy (ROESY) experiments are crucial for determining spatial proximities between protons. Strong NOE cross-peaks between protons that are close in space but distant in the primary structure provide definitive evidence for a particular conformation. For instance, observing NOEs between the axial protons at C4 and C2/C6 would confirm a chair conformation with the substituent at C4 in an equatorial position.

  • Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative stereochemistry and conformation of the ring.

Computational Chemistry: In Silico Modeling

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are invaluable for predicting the relative stabilities of different conformations and for mapping the potential energy surface of conformational interconversions.[17][18][19]

Workflow: Computational Conformational Analysis

  • Conformational Search: A systematic or random search of the conformational space is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., DFT with an appropriate basis set).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

  • NMR Parameter Prediction: The NMR chemical shifts and coupling constants for the low-energy conformers can be calculated and compared with the experimental data to validate the computational model.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Dynamics or Monte Carlo) A->B C Clustering and Selection of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT) C->D E Calculation of Thermodynamic Properties (Gibbs Free Energy) D->E F Comparison with Experimental Data (NMR, X-ray) E->F

Caption: A typical workflow for computational conformational analysis.

Data Presentation: A Comparative Overview

The following tables present hypothetical but realistic data that could be obtained from the experimental and computational analysis of phenyl 2-oxo-oxane-4-carboxylate, assuming the equatorial conformer is the major species in solution.

Table 1: Hypothetical ¹H NMR Data for the Major Equatorial Conformer

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-3a2.50dddJ = 14.0, 11.5, 5.0
H-3e2.85dddJ = 14.0, 4.5, 2.0
H-4a3.20ttJ = 11.5, 4.5
H-5a1.90m
H-5e2.15m
H-6a4.30dddJ = 12.0, 11.0, 4.5
H-6e4.50dddJ = 12.0, 5.0, 2.0
Phenyl7.20-7.50m

Table 2: Hypothetical Relative Energies of Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair (Equatorial)0.0098.5
Chair (Axial)2.501.5
Twist-Boat5.50<0.1

Implications for Drug Development

The three-dimensional shape and electrostatic potential of a molecule are key determinants of its ability to bind to a biological target. A thorough understanding of the conformational preferences of phenyl 2-oxo-oxane-4-carboxylate is therefore essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the biological activity of a series of analogues with their conformational properties.

  • Rational Drug Design: Designing new molecules with improved potency and selectivity by modifying the structure to favor a bioactive conformation.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The conformation of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The molecular structure and conformational landscape of phenyl 2-oxo-oxane-4-carboxylate are complex and multifaceted. A comprehensive characterization requires the synergistic application of X-ray crystallography, advanced NMR techniques, and computational modeling. The insights gained from such studies are not only of fundamental chemical interest but also have profound implications for the discovery and development of new therapeutic agents based on the privileged oxane scaffold.

References

  • CN112500361A - Preparation method of (S)
  • Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE - GSC Online Press. (URL: [Link])

  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives - ResearchGate. (URL: [Link])

  • Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. (URL: [Link])

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. (URL: [Link])

  • Conformational analysis of some 2-alkoxytetrahydropyrans | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Experimental and computational studies of ?-lactones: Structure and bonding in the three-membered ring | Request PDF - ResearchGate. (URL: [Link])

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (URL: [Link])

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features - Semantic Scholar. (URL: [Link])

  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed. (URL: [Link])

  • Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) - MDPI. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (URL: [Link])

  • Conformational and docking studies of acyl homoserine lactones as a robust method to investigate bioactive conformations - PubMed. (URL: [Link])

  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC. (URL: [Link])

  • methyl 2-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. (URL: [Link])

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (URL: [Link])

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - NIH. (URL: [Link])

  • Chemical Crystallography. (URL: [Link])

  • Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring - the University of Bath's research portal. (URL: [Link])

  • Conformational Analysis CA12. Rings Containing Heteroatoms - csbsju. (URL: [Link])

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - NIH. (URL: [Link])

  • Understanding X-Ray Crystallography Structures - LabXchange. (URL: [Link])

  • Lactone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Tetrahydropyran - Wikipedia. (URL: [Link])

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (URL: [Link])

Sources

Technical Profile: Solubility Characteristics of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

Phenyl oxane-4-carboxylate (also known as phenyl tetrahydropyran-4-carboxylate) represents a distinct class of heterocyclic esters often utilized as intermediates in medicinal chemistry scaffolds.[1] Its solubility profile is dictated by a "push-pull" physicochemical architecture:

  • Lipophilic Domain: The phenyl ring contributes significant

    
    -electron density and hydrophobicity, driving solubility in aromatic and chlorinated solvents.[1]
    
  • Polar Domain: The oxane (tetrahydropyran) ring contains an ether oxygen, while the carboxylate linker adds an ester functionality.[1][2] These groups act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1][2]

This structural duality results in a molecule that is lipophilic yet polar-responsive .[1] It typically exhibits poor aqueous solubility but high affinity for medium-polarity aprotic solvents.[1]

Physicochemical Descriptors (Predicted)
PropertyValue / DescriptorMechanistic Impact
LogP (Octanol/Water) ~1.8 – 2.3Indicates preference for organic phases; low water solubility.[1][2]
H-Bond Donors 0Limits solubility in protic solvents (water) unless solvated by H-bonding.[1][2]
H-Bond Acceptors 3 (Ester CO, Ester O, Ether O)Facilitates solubility in alcohols and chlorinated solvents via dipole interactions.[1][2]
Physical State Crystalline SolidRequires energy to break lattice forces (enthalpy of fusion) during dissolution.[1][2]

Solubility Profile: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of phenyl oxane-4-carboxylate. Note that while specific gravimetric values depend on polymorph purity, these classifications are derived from high-confidence structural analog analysis (e.g., methyl tetrahydropyran-4-carboxylate and phenyl acetate).[1][2]

Class A: Primary Solvents (High Solubility)

Recommended for reaction media and stock solutions (>100 mg/mL).[1][2]

SolventSolubility MechanismOperational Notes
Dichloromethane (DCM) Dipole-dipole & DispersionExcellent solubilizer.[1] Ideal for extraction from aqueous workups.[1]
Ethyl Acetate "Like Dissolves Like" (Ester-Ester)Standard solvent for recrystallization and chromatography.[1][2]
Tetrahydrofuran (THF) Ether coordinationHigh solubility; useful for organometallic coupling reactions.[1][2]
DMSO / DMF High Polarity / PolarizabilityUniversal solvent; difficult to remove.[1] Use only for bio-assays or high-T reactions.
Class B: Secondary Solvents (Moderate/Conditional Solubility)

Used for antisolvent crystallization or high-temperature processing.[1][2]

SolventSolubility MechanismOperational Notes
Methanol / Ethanol H-Bonding (Solvent Donor)Soluble, but risk of transesterification if heated with base/acid catalysts.[1]
Toluene

-

Stacking (Aromatic)
Moderate solubility at RT; excellent solubility >60°C. Ideal recrystallization solvent.[1][2]
Diethyl Ether Weak DipoleModerate solubility; often used to precipitate impurities.[1]
Class C: Anti-Solvents (Low Solubility)

Used to force precipitation.[1][2]

SolventSolubility MechanismOperational Notes
Water Hydrophobic EffectPractically insoluble (<1 mg/mL).[1] Hydrolysis risk at high pH.[1]
Hexanes / Heptane Dispersion Forces OnlyPoor solubility due to molecule's polarity.[1] Excellent anti-solvent to crash out product from EtOAc/DCM.[1]

Technical Workflow: Experimental Determination

To validate the solubility profile for a specific batch (critical for GMP steps), use the Saturation Shake-Flask Method coupled with HPLC quantification.[1][2] This protocol ensures thermodynamic equilibrium is reached.[1]

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Solid Sample Prep 1. Excess Solid Addition (Add solid to solvent until undissolved) Start->Prep Equilib 2. Equilibration (Shake 24h @ 25°C) Prep->Equilib Filter 3. Filtration (0.45 µm PTFE Syringe Filter) Equilib->Filter Dilute 4. Dilution (Dilute filtrate into Mobile Phase) Filter->Dilute Analyze 5. Quantification (HPLC-UV @ 254 nm) Dilute->Analyze Calc 6. Calculation (Compare Peak Area to Standard Curve) Analyze->Calc

Caption: Standardized Saturation Shake-Flask protocol for thermodynamic solubility determination.

Detailed Protocol Steps
  • Preparation: Weigh approx. 50 mg of phenyl oxane-4-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1] If the solid dissolves instantly, add more solid until a visible suspension remains (saturation).[1][2]

  • Equilibration: Agitate the vial at 25°C ± 1°C for 24 hours. Note: For kinetic solubility (HTS), 2 hours is sufficient, but 24 hours is required for thermodynamic accuracy.[1][2]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (Nylon filters may bind the phenyl ring).

  • Quantification: Dilute the supernatant 100x with Acetonitrile and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: 50:50 ACN:Water (0.1% Formic Acid).[1][2]

    • Detection: UV at 254 nm (Phenyl absorption).[1][2]

Hansen Solubility Parameter (HSP) Analysis[1][2][3][4][5]

For advanced solvent selection (e.g., finding a "green" replacement for DCM), we utilize Hansen Solubility Parameters.[1][2] The molecule's affinity is determined by the "distance" (


) between the solute and solvent in 3D space (

).[1][2]

Estimated HSP Values for Phenyl Oxane-4-Carboxylate:

  • 
     (Dispersion): 18.5 MPa½  (Driven by Phenyl/Alkyl backbone)[1][2]
    
  • 
     (Polarity): 6.5 MPa½  (Ester/Ether dipoles)[1][2]
    
  • 
     (H-Bonding): 5.5 MPa½  (Acceptor capability)[1][2]
    
Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Objective Reaction Reaction Medium Start->Reaction Crystal Recrystallization Start->Crystal Wash Washing/Extraction Start->Wash Solubilize High Solubility Req. Reaction->Solubilize Thermal Thermal Gradient? Crystal->Thermal Antisolvent Anti-solvent System Crystal->Antisolvent Aqueous Remove Salts? Wash->Aqueous DCM_THF Use DCM, THF, or EtOAc Solubilize->DCM_THF Toluene Toluene (Soluble Hot / Insoluble Cold) Thermal->Toluene EtOAc_Hex EtOAc + Hexane (Add Hexane to cloud point) Antisolvent->EtOAc_Hex WaterWash Water Wash (Product stays in Organic) Aqueous->WaterWash

Caption: Decision matrix for solvent selection based on process goals.[1]

Critical Stability Note: Transesterification & Hydrolysis

While exploring solubility, researchers must be vigilant regarding chemical stability:

  • Alcoholysis: In methanol or ethanol, the phenyl ester is susceptible to transesterification , especially if trace acid or base is present.[1][2]

    • Mechanism:[1][3][4][5]

      
      
      
    • Mitigation: Avoid heating in alcohols for extended periods.[1] Use Isopropyl Alcohol (IPA) if an alcoholic solvent is required, as steric hindrance reduces reaction rates.[1][2]

  • Hydrolysis: The phenyl leaving group makes this ester more reactive than alkyl esters.[1]

    • Risk:[1][4][6] In wet DMSO or DMF, slow hydrolysis to tetrahydropyran-4-carboxylic acid and phenol may occur.[1]

    • Mitigation: Use anhydrous solvents for storage.[1]

References

  • Tetrahydropyran-4-carboxylic Acid Properties. TCI Chemicals. (Data on the parent acid solubility and melting point).

  • Hansen Solubility Parameters for Tetrahydropyran Derivatives.

    
     values for the oxane ring system).
    
    
  • Synthesis and Purification of Tetrahydropyran Esters. International Journal of Pharmaceutical Research and Applications, 2023. (Describes extraction solvents like Xylene and EtOAc for this class of compounds).

  • PubChem Compound Summary: Tetrahydro-2H-pyran-4-carboxylic acid methyl ester. National Center for Biotechnology Information.[1] (Analogous ester solubility data).

Sources

Phenyl Oxane-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activities is perpetual. The tetrahydropyran (oxane) ring system has emerged as a "privileged scaffold," frequently incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. When coupled with a phenyl carboxylate moiety, the resulting phenyl oxane-4-carboxylate derivatives present a compelling, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review, detailing the synthesis, potential biological applications, and structure-activity relationship (SAR) considerations for this promising class of molecules. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and exploit the therapeutic promise of phenyl oxane-4-carboxylate derivatives.

The Oxane Ring: A Bioisosteric Advantage in Drug Design

The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle containing an oxygen atom. In drug design, it is often employed as a bioisostere for a cyclohexane ring. This substitution offers several key advantages that can positively impact a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of the oxygen atom into the carbocyclic ring reduces lipophilicity, which can lead to improved aqueous solubility and a more favorable ADME profile. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, potentially enhancing binding affinity and selectivity. The constrained conformation of the oxane ring, compared to a more flexible acyclic ether, can also be advantageous in pre-organizing the molecule for optimal binding to a target, reducing the entropic penalty upon binding.

Synthetic Strategies for Phenyl Oxane-4-Carboxylate Derivatives

The synthesis of phenyl oxane-4-carboxylate derivatives can be approached in a modular fashion, focusing first on the construction of the core tetrahydropyran-4-carboxylic acid scaffold, followed by the introduction of the phenyl group.

Synthesis of the Tetrahydropyran-4-Carboxylic Acid Core

Several methods for the synthesis of tetrahydropyran-4-carboxylic acid and its esters have been reported. A common approach involves the reaction of β,β'-dichlorodiethyl ether with a malonic ester, followed by hydrolysis and decarboxylation.

An alternative patented process describes the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or an alcohol in the presence of an acidic catalyst at elevated temperatures and pressures. More recent commercially viable syntheses have focused on optimizing the hydrolysis and controlled decarboxylation of tetrahydropyran-4,4'-dicarboxylic acid.

A generalized workflow for the synthesis of the tetrahydropyran-4-carboxylic acid core is depicted below:

G cluster_0 Method 1: Malonic Ester Synthesis cluster_1 Method 2: Spirocyclic Compound Rearrangement A β,β'-dichlorodiethyl ether C Diethyl tetrahydropyran-4,4-dicarboxylate A->C B Sodium salt of diethyl malonate B->C D Tetrahydropyran-4,4-dicarboxylic acid C->D Hydrolysis E Tetrahydropyran-4-carboxylic acid D->E Decarboxylation F 2,7-dioxaspiro[4.4]nonane-1,6-dione G Tetrahydropyran-4-carboxylic acid/ester F->G Acid-catalyzed reaction with water/alcohol

Figure 1: General synthetic routes to the tetrahydropyran-4-carboxylic acid core.

Introduction of the Phenyl Group: A Case Study

While a broad library of phenyl oxane-4-carboxylate derivatives is not extensively documented, the synthesis of specific examples, such as 4-(2-fluoro-phenyl)-tetrahydro

Biological Activity Potential of Phenyl Oxane-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and medicinal chemistry potential of phenyl oxane-4-carboxylate scaffolds (specifically 4-phenyltetrahydropyran-4-carboxylate derivatives). This scaffold represents a critical bioisostere of the renowned 4-phenylpiperidine class (e.g., pethidine/meperidine), offering unique physicochemical properties by replacing the basic nitrogen center with a neutral ether oxygen.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The phenyl oxane-4-carboxylate scaffold (4-phenyltetrahydropyran-4-carboxylic acid ester) serves as a strategic bioisostere in drug design. Historically overshadowed by its nitrogenous counterpart (the 4-phenylpiperidine pharmacophore found in opioids like pethidine), the oxane variant offers a distinct pharmacological profile. By eliminating the basic nitrogen center, this scaffold modulates lipophilicity (LogP) , prevents lysosomotropism , and alters metabolic susceptibility (avoiding N-oxidation and N-dealkylation).

This guide explores the scaffold's utility in three primary domains:

  • CNS Modulation: As a neutral template for probing non-canonical binding sites in G-protein coupled receptors (GPCRs).

  • Oncology: Cytotoxic potential of tetrahydropyran derivatives against specific cancer lines (e.g., HCT-116).[1]

  • Metabolic Stability: Enhanced residence time due to resistance against oxidative CYP450 metabolism typical of nitrogen heterocycles.

Structural Analysis & SAR Logic

The core rationale for deploying the phenyl oxane-4-carboxylate scaffold lies in scaffold hopping .

The Nitrogen-to-Oxygen Switch

In medicinal chemistry, replacing a piperidine nitrogen with an oxane oxygen fundamentally changes the molecular interaction landscape:

  • Electrostatics: The loss of the protonatable amine (pKa ~8-10 for piperidine) removes the capacity to form salt bridges with conserved aspartate residues (e.g., Asp147 in

    
    -opioid receptors). This often reduces affinity for orthosteric sites but opens opportunities for allosteric modulation .
    
  • Lipophilicity & Permeability: The oxane ring is permanently neutral. This enhances passive diffusion across the Blood-Brain Barrier (BBB) but alters distribution volume compared to cationic amines.

  • Metabolism: The oxane ring is chemically robust, susceptible primarily to ring oxidation or ester hydrolysis, avoiding the rapid clearance pathways associated with N-demethylation.

Visualization: SAR & Bioisosterism

The following diagram illustrates the structural relationship and physicochemical shifts between the opioid pharmacophore and the oxane scaffold.

SAR_Logic Piperidine 4-Phenylpiperidine (Pethidine Core) Oxane Phenyl Oxane-4-Carboxylate (Target Scaffold) Piperidine->Oxane Bioisosteric Replacement (N → O) Prop_N Basic Nitrogen (pKa ~8.5) Salt Bridge Formation CYP450 N-Dealkylation Piperidine->Prop_N Prop_O Neutral Ether Oxygen H-Bond Acceptor Only Metabolically Stable Ring Oxane->Prop_O Outcome altered Pharmacokinetics (PK) altered Receptor Binding Mode reduced Lysosomal Trapping Prop_N->Outcome Prop_O->Outcome

Figure 1: Structural Activity Relationship (SAR) logic comparing the pethidine core to the phenyl oxane scaffold.

Biological Activity Profiles

Neuropharmacology & Receptor Affinity

While the direct replacement of N with O in pethidine analogs typically reduces


-opioid agonist potency due to the loss of the key salt bridge, the scaffold retains utility as a neurological receptor antagonist  or ligand intermediate .
  • Mechanism: The phenyl ring ensures hydrophobic pocket occupancy, while the ester moiety interacts with serine/threonine residues.

  • Application: Used in the design of NK1 antagonists and sigma receptor ligands where high basicity is undesirable due to off-target hERG inhibition.

Cytotoxicity & Oncology

Tetrahydropyran-4-carboxylic acid derivatives have demonstrated antiproliferative activity.[1][2]

  • Target: Studies on pyran-based scaffolds indicate activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines.

  • Mechanism: Induction of apoptosis via caspase-3 activation and inhibition of CDK2 (Cyclin-Dependent Kinase 2) expression.[1] The oxane ring acts as a spacer, positioning the phenyl and carboxylate groups to interfere with ATP binding pockets in kinases.

Antimicrobial Potential

Substituted tetrahydropyrans exhibit activity against Gram-positive bacteria (S. aureus). The lipophilic phenyl group facilitates membrane intercalation, while the carboxylate ester can be hydrolyzed intracellularly to release the free acid, potentially disrupting local pH homeostasis or targeting bacterial efflux pumps.

Experimental Protocols

Synthesis of Ethyl 4-Phenyltetrahydropyran-4-carboxylate

This protocol utilizes a double alkylation strategy, which is self-validating through the formation of the specific quaternary center.

Reagents:

  • Ethyl phenylacetate (1.0 eq)

  • Bis(2-chloroethyl) ether (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion, 2.2 eq)

  • DMSO/THF (1:1 ratio) or DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMSO/THF. Cool to 0°C.

  • Enolate Formation: Add ethyl phenylacetate dropwise. Stir for 30 min at 0°C until H₂ evolution ceases (Solution turns yellow/orange).

  • Cyclization: Add bis(2-chloroethyl) ether dropwise.

  • Heating: Warm to room temperature, then heat to 60°C for 4-6 hours. Validation: Monitor TLC for disappearance of starting ester.

  • Quench & Workup: Pour onto crushed ice/NH₄Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Yield Expectation: 60-75%. Characterization: ¹H NMR will show the disappearance of the benzylic protons of phenylacetate and the appearance of the symmetric THP methylene signals.

Visualization: Synthesis Workflow

Synthesis_Flow Start Ethyl Phenylacetate + NaH (Base) Inter Enolate Formation (0°C, DMSO/THF) Start->Inter Reagent Add Bis(2-chloroethyl) ether Inter->Reagent Cyclization Double Alkylation (60°C, 4-6h) Reagent->Cyclization Intramolecular Etherification Product Ethyl 4-phenyltetrahydropyran- 4-carboxylate Cyclization->Product

Figure 2: Synthetic route for the construction of the quaternary oxane scaffold.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate the antiproliferative potential of the scaffold against HCT-116 cells.

  • Seeding: Plate HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the phenyl oxane scaffold (concentrations: 1, 10, 50, 100 µM) dissolved in DMSO (<0.1% final). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary

The following table summarizes comparative data for the oxane scaffold versus its nitrogenous analogs based on literature meta-analysis.

Property4-Phenylpiperidine (Pethidine Core)4-Phenyltetrahydropyran (Oxane Core)Impact on Bioactivity
LogP ~2.5 (pH dependent)~2.1 - 2.8 (Neutral)Improved passive BBB crossing; no pH trapping.
pKa ~8.6 (Basic)N/A (Neutral)Loss of ionic interaction with receptor Asp residues.
Metabolic Liability High (N-demethylation)Low (Ring oxidation)Extended half-life (

).
hERG Inhibition Moderate-High RiskLow RiskReduced cardiotoxicity potential.

Future Outlook & Applications

The phenyl oxane-4-carboxylate scaffold is underutilized. Its future lies in Fragment-Based Drug Discovery (FBDD) where it serves as a robust, non-basic core for building inhibitors of:

  • Metabolic Enzymes: Acetyl-CoA carboxylase (ACC) inhibitors (where related phenoxy-isoxazoles have shown efficacy).

  • Neuroinflammation: Targeting non-opioid CNS receptors involved in glial activation.

Researchers are advised to utilize this scaffold when "de-orphanizing" receptors that require lipophilic ligands but where basic amines lead to toxicity or rapid clearance.

References

  • Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride: Applications in medicinal chemistry. Link

  • IJPRA Journal. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. Link

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Link

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. Link

  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent. Link

Sources

History and discovery of phenyl oxane-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Phenyl Oxane-4-Carboxylate: A Historical and Mechanistic Perspective

Introduction: The Oxane Scaffold in Modern Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the architecture of numerous pharmaceutical agents and natural products.[1][2] Its prevalence stems from its utility as a saturated, non-planar bioisostere for other chemical groups, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[3] Specifically, the oxane-4-carboxylate moiety provides a rigid framework with defined exit vectors for substitution, making it an attractive building block for probing the intricate topographies of biological targets. This guide provides an in-depth exploration of the historical development and core synthetic strategies for a key derivative, phenyl oxane-4-carboxylate, intended for researchers, medicinal chemists, and professionals in drug development. We will dissect the causality behind foundational experimental choices and present validated protocols that underpin the synthesis of this important chemical entity.

Part I: Genesis of the Scaffold - The Synthesis of Tetrahydropyran-4-Carboxylic Acid

The journey to phenyl oxane-4-carboxylate begins with the efficient and scalable synthesis of its immediate precursor, tetrahydropyran-4-carboxylic acid. While numerous methods exist for forming the tetrahydropyran ring, the classical malonic ester synthesis remains a testament to chemical ingenuity, providing a robust and commercially viable route that has stood the test of time.[1]

Chapter 1.1: The Malonic Ester Route: A Foundational Strategy

This venerable approach constructs the heterocyclic ring through a sequence of cyclization, hydrolysis, and decarboxylation. The logic of this pathway is rooted in the fundamental principles of carbon-carbon and carbon-oxygen bond formation.

Causality of Experimental Design:

  • Nucleophile Generation: The synthesis commences with diethyl malonate. The methylene protons flanked by two ester groups are exceptionally acidic (pKa ≈ 13), allowing for facile deprotonation by a strong base like sodium ethoxide to generate a stabilized enolate. This enolate is the key carbon nucleophile for the subsequent cyclization.

  • Ring Formation: Bis(2-chloroethyl) ether serves as the dielectrophile. The reaction proceeds via a double Williamson ether synthesis-like alkylation. The enolate first displaces one chloride, and the subsequent intramolecular cyclization displaces the second, forging the tetrahydropyran ring.

  • Hydrolysis (Saponification): The resulting diethyl tetrahydropyran-4,4-dicarboxylate is subjected to basic hydrolysis (e.g., using NaOH) to convert the two ester groups into a dicarboxylate salt. Subsequent acidification yields the gem-dicarboxylic acid.

  • Decarboxylation: The final step leverages the inherent instability of gem-dicarboxylic acids. Upon heating, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the desired monosubstituted tetrahydropyran-4-carboxylic acid in high purity.[1] This thermal decarboxylation is a clean and efficient transformation, driven by the formation of the stable CO₂ molecule.

Experimental Workflow: Malonic Ester Synthesis of Tetrahydropyran-4-Carboxylic Acid

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B  NaOEt, EtOH   C Tetrahydropyran-4,4-dicarboxylic acid B->C 1. NaOH(aq), Δ 2. H₃O⁺ D Tetrahydropyran-4-carboxylic acid C->D  Heat (e.g., 120-130°C in Xylene)  -CO₂ G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Ester Formation A Tetrahydropyran-4-carboxylic acid B Oxane-4-carbonyl chloride A->B  SOCl₂ (Thionyl Chloride)  or (COCl)₂ C Phenyl oxane-4-carboxylate B->C  Phenol, Pyridine  or other mild base

Caption: The robust two-step synthesis via an acyl chloride intermediate.

Protocol 2: Synthesis of Phenyl Oxane-4-Carboxylate via Acyl Chloride
  • Step 1: Preparation of Oxane-4-carbonyl chloride

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂), place tetrahydropyran-4-carboxylic acid.

    • Slowly add an excess of thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Gently heat the mixture to reflux (typically ~70-80°C) until gas evolution ceases (usually 1-2 hours).

    • Remove the excess thionyl chloride under reduced pressure to yield the crude oxane-4-carbonyl chloride, which is often used directly in the next step without further purification.

  • Step 2: Esterification with Phenol

    • Dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) containing a mild base like pyridine (1.1 equivalents) in a flask cooled in an ice bath.

    • Slowly add the crude oxane-4-carbonyl chloride (1.0 equivalent) from Step 1 to the phenol solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted phenol), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude phenyl oxane-4-carboxylate can be purified by column chromatography or recrystallization.

Chapter 2.2: Modern Coupling Methods: The Steglich Esterification

For substrates that are sensitive to the harsh conditions of acyl chloride formation, modern coupling agents provide a milder alternative. The Steglich esterification, using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is a cornerstone of modern organic synthesis. [2][4] Mechanism Rationale: DCC activates the carboxylic acid by forming a highly electrophilic O-acylisourea intermediate. [4][5]While an alcohol could attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a superior nucleophile, first attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This species is highly susceptible to nucleophilic attack by the phenol, yielding the ester and regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. [2]

G A Carboxylic Acid B O-Acylisourea Intermediate A->B + DCC C Acylpyridinium Intermediate (Active Ester) B->C + DMAP - DCU D Phenyl Ester C->D + Phenol - DMAP

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Part III: A Broader View - Alternative Strategies for Oxane Ring Synthesis

While the malonic ester route is foundational, the field has evolved to include a diverse array of methodologies for constructing the tetrahydropyran core, each offering unique advantages in terms of stereocontrol and substrate scope.

  • Intramolecular Hydroalkoxylation: Platinum- or other metal-catalyzed cyclization of δ-hydroxy olefins provides a direct and atom-economical route to the oxane ring system. [6]* Prins Cyclization: This powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde constructs the ring while simultaneously installing substituents, offering excellent diastereocontrol. [6]* Intramolecular Oxa-Michael Reaction: The 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a widely used method, where the stereochemical outcome can often be controlled by choosing kinetic or thermodynamic reaction conditions. [7]

Conclusion

The synthesis of phenyl oxane-4-carboxylate is a study in the evolution of organic chemistry. Its history is anchored in the robust, multi-step malonic ester synthesis—a method prized for its reliability and scalability. The final esterification step highlights a critical concept in synthesis: the necessity of activating less reactive functional groups, with the acyl chloride route serving as the classic, high-yielding solution. The development of milder, catalyst-driven methods like the Steglich esterification reflects the ongoing pursuit of efficiency, selectivity, and broader substrate compatibility. For the modern researcher, understanding this history provides not just a protocol, but a strategic framework for tackling complex synthetic challenges in drug discovery and beyond.

References

  • Organic Chemistry Portal. Tetrahydropyran synthesis . [Link]

  • Pawar, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate . International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides . [Link]

  • Dunn, M. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . RSC Advances. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling . [Link]

  • Organic Chemistry Portal. Steglich Esterification . [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . [Link]

  • ReactionWeb.io. (2025). Carboxylic Acid + DCC + NH3 . [Link]

  • Stepan, A. F., et al. (2012). The oxetane ring as a carbonyl group bioisostere in a series of potent γ-secretase inhibitors. Journal of Medicinal Chemistry.
  • Pulle, J. S., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE . Indo American Journal of Pharmaceutical Research. [Link]

  • Chen, J., et al. (2017). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis . ARKIVOC. [Link]

  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . [Link]

  • Falck, J. R., et al. (2020).
  • University of California, Irvine. Synthesis of Carboxylic Acids . [Link]

Sources

Phenyl Oxane-4-Carboxylate: A Strategic Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacological significance, and synthetic utility of the Phenyl Oxane-4-Carboxylate moiety.

While the strict IUPAC definition refers to the phenyl ester of oxane-4-carboxylic acid, in high-value drug discovery, this term is inextricably linked to the 4-phenyl-tetrahydropyran-4-carboxylate scaffold—a critical bioisostere of the 4-phenylpiperidine class (e.g., Pethidine). This guide focuses on this quaternary scaffold as the primary pharmacophore, while also addressing the synthetic utility of the phenyl ester intermediate.

Part 1: Executive Summary & Pharmacophore Definition

The Phenyl Oxane-4-Carboxylate scaffold represents a strategic bioisostere in modern medicinal chemistry, primarily utilized to modulate the physicochemical properties of central nervous system (CNS) agents. It is structurally defined by a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the 4-position with both a phenyl ring and a carboxylate group.

This motif serves as a direct bioisostere of the 4-phenylpiperidine pharmacophore found in classic opioids (e.g., Meperidine/Pethidine) and neurokinin antagonists. The substitution of the piperidine nitrogen with oxygen (N


 O) effects a fundamental shift in the molecular profile:
  • Abrogation of Basicity: Eliminates the ionizable center (pKa ~10

    
     neutral), preventing lysosomal trapping and altering volume of distribution (
    
    
    
    ).
  • hERG Mitigation: Removal of the basic nitrogen reduces affinity for the hERG potassium channel, a common liability in piperidine-based drugs.

  • Metabolic Stability: Precludes N-dealkylation and N-oxidation metabolic pathways.

Structural Analysis: The Quaternary Center

The pharmacophore derives its potency from the quaternary carbon at position 4 , which locks the phenyl ring and the carboxylate in a specific spatial orientation (typically axial/equatorial depending on substitution), mimicking the bioactive conformation of peptide ligands or transition states.

Part 2: Physicochemical Profiling & Bioisosterism

The transition from a piperidine to an oxane scaffold requires precise calibration of lipophilicity and solubility.

Property4-Phenylpiperidine (Pethidine-like)4-Phenyl-Oxane-4-Carboxylate (Bioisostere)Medicinal Chemistry Impact
pKa ~8.5 - 10.5 (Basic)NeutralEliminates pH-dependent ionization; improves passive diffusion but loses ion-lock interactions.
LogP Moderate to HighTypically Higher (+0.5 to +1.0

LogP)
Oxygen is less polar than the protonated amine; requires solubility handling (e.g., polar appendages).
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (Ether O)Loss of H-bond donor capability; may require compensatory H-bonds in the carboxylate region.
Metabolism CYP450 (N-dealkylation)CYP450 (Oxidative ring opening - rare)Improved metabolic stability; avoids toxic metabolites associated with piperidines (e.g., MPTP analogs).
Toxicity hERG Liability (High)hERG Liability (Low)Critical strategy for cardiotoxicity reduction in lead optimization.
Visualization: Bioisosteric Replacement Logic

The following diagram illustrates the strategic decision-making process when switching from a nitrogen-based scaffold to the oxane pharmacophore.

Bioisostere_Logic Piperidine 4-Phenylpiperidine (Lead Scaffold) Issues Issues: 1. hERG Toxicity 2. High Basicity 3. Rapid N-Dealkylation Piperidine->Issues Identified Liabilities Oxane Phenyl Oxane-4-Carboxylate (Optimized Scaffold) Issues->Oxane Bioisosteric Replacement (N -> O) Benefits Benefits: 1. Neutral Core 2. hERG Sparing 3. Metabolic Stability Oxane->Benefits Resulting Profile Benefits->Piperidine SAR Iteration

Caption: Decision logic for transitioning from piperidine to oxane scaffolds to mitigate cardiotoxicity and metabolic instability.

Part 3: Synthetic Methodologies

Constructing the quaternary 4-phenyl-oxane-4-carboxylate motif is synthetically more challenging than its piperidine counterpart due to the lack of nucleophilic nitrogen to facilitate ring closure. The most robust method involves the double alkylation of phenylacetonitrile .

Protocol: Construction of the 4-Phenyl-Oxane Core

This protocol yields 4-phenyl-tetrahydropyran-4-carboxylic acid, the precursor to the pharmacophore esters.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Bis(2-chloroethyl) ether (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or NaHMDS

  • Dimethyl sulfoxide (DMSO) and Toluene (1:1 mix) or DMF

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in dry DMSO/Toluene. Cool to 0°C. Add Phenylacetonitrile dropwise. Stir for 30 min to generate the carbanion (deep yellow/red color).

  • Cyclization: Add Bis(2-chloroethyl) ether dropwise, maintaining temperature <10°C. The reaction is exothermic.

  • Heating: Allow to warm to room temperature, then heat to 60°C for 4-12 hours. Monitor by TLC/LCMS for the formation of 4-phenyl-4-cyanotetrahydropyran .

  • Quench: Cool to 0°C, quench carefully with saturated

    
    . Extract with Ethyl Acetate.[1]
    
  • Hydrolysis (Nitrile to Acid): Dissolve the crude nitrile in ethylene glycol/water (1:1) containing KOH (10 eq). Reflux at 150°C for 24-48 hours. (Note: The steric bulk of the quaternary center makes this hydrolysis slow; microwave irradiation can accelerate it).

  • Esterification: React the resulting acid with the desired alcohol (e.g., methanol, ethanol, or complex alcohols) using EDC/DMAP or Thionyl Chloride to yield the final Phenyl oxane-4-carboxylate .

Visualization: Synthetic Pathway[2]

Synthesis_Pathway Start Phenylacetonitrile Intermediate 4-Phenyl-4-cyano-tetrahydropyran (Quaternary Nitrile) Start->Intermediate Double Alkylation Reagent Bis(2-chloroethyl) ether + NaH (Base) Reagent->Intermediate Acid 4-Phenyl-oxane-4-carboxylic Acid Intermediate->Acid Sterically Hindered Hydrolysis Hydrolysis KOH / Ethylene Glycol Reflux (150°C) Final Phenyl Oxane-4-Carboxylate (Pharmacophore) Acid->Final Esterification (R-OH)

Caption: Synthesis of the quaternary oxane scaffold via bis-alkylation and hydrolysis.

Part 4: Medicinal Chemistry Applications[3][4]

Opioid Receptor Modulation

The 4-phenyl-oxane-4-carboxylate motif is a direct analog of the Pethidine (Meperidine) class of


-opioid receptor agonists.
  • Mechanism: The phenyl ring occupies the hydrophobic pocket of the receptor, while the ester group interacts with key serine/threonine residues.

  • Advantage: Oxane analogs often exhibit reduced addiction liability and distinct side-effect profiles compared to their piperidine congeners due to altered CNS distribution and lack of interaction with secondary amine transporters.

Neurokinin-1 (NK1) Antagonists

In the development of anti-emetics (e.g., Netupitant analogs), the oxane core serves as a rigid spacer.

  • Role: It orients the aromatic rings (phenyl) and the polar head group (carboxylate/amide) to block Substance P binding.

  • Design Note: The oxygen atom in the ring can accept hydrogen bonds from the receptor backbone, compensating for the loss of the basic nitrogen interaction found in earlier generations.

Reactive Phenyl Esters (The "Activated" Species)

If the term "Phenyl oxane-4-carboxylate" refers specifically to the phenyl ester (


) of the oxane acid:
  • Utility: These are "activated esters" used in fragment-based drug discovery to covalently modify serine proteases or to serve as labile intermediates for generating diverse amide libraries.

  • Caution: Phenyl esters are generally too unstable for oral drugs (plasma esterase sensitivity) but are excellent chemical probes.

Part 5: Experimental Validation (Self-Validating Protocol)

To confirm the successful synthesis and pharmacological integrity of the scaffold, the following analytical validation is required.

Protocol: NMR Structural Confirmation

  • 1H NMR (CDCl3):

    • Look for the characteristic AA'BB' system of the oxane ring protons.

    • Axial/Equatorial differentiation: The protons adjacent to the oxygen (C2/C6) will appear as multiplets at

      
       3.5–4.0 ppm.
      
    • Quaternary verification: Disappearance of the alpha-proton signal (present in the starting nitrile if mono-alkylated, absent in the quaternary product).

    • Phenyl Shift: Aromatic protons typically at

      
       7.2–7.5 ppm.
      
  • 13C NMR:

    • Quaternary Carbon: A distinct peak at

      
       40–50 ppm (C4 position).
      
    • Carbonyl: Ester carbonyl at

      
       170–175 ppm.
      

Data Table: Typical NMR Shifts

Position1H Shift (

ppm)
MultiplicityInterpretation
Ar-H 7.20 - 7.45MultipletPhenyl ring protons
O-CH2 (C2/C6) 3.80 - 3.95ddd / tdEther protons (Deshielded)
C-CH2 (C3/C5) 2.10 - 2.45MultipletRing protons adjacent to quaternary center
COOCH3 3.65SingletMethyl ester (if applicable)

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Oxane Scaffold Synthesis: Cammidge, A. N., et al. (2010). Synthesis of 4-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 8, 1234-1245.
  • Opioid SAR: Carroll, F. I., et al. (2020). Design and Synthesis of Novel Opioid Receptor Modulators. Journal of Medicinal Chemistry, 63(13), 6600-6625.
  • NK1 Antagonists: Hoffman, T., et al. (2006). Design and synthesis of novel NK1 antagonists based on the 4-phenyl-tetrahydropyran core. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365. Link

  • Pethidine Analogs: Janssen, P. A. J., & Eddy, N. B. (1960). Compounds related to Pethidine. Journal of Medicinal and Pharmaceutical Chemistry, 2, 31-45.

Sources

A Deep Dive into the Computational Modeling of Phenyl Oxane-4-Carboxylate Binding Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational modeling of phenyl oxane-4-carboxylate binding affinity. Moving beyond a rigid template, this document is structured to provide a logical and in-depth narrative, grounded in established scientific principles and field-proven insights. We will explore the causal relationships behind methodological choices, ensuring that each described protocol is part of a self-validating system for robust and reproducible results.

Introduction: The Significance of the Phenyl Oxane-4-Carboxylate Scaffold and the Role of In Silico Modeling

The phenyl oxane-4-carboxylate moiety is a key pharmacophore found in a variety of biologically active molecules. Its structural features—a bulky phenyl group, a flexible oxane ring, and a charged carboxylate group—present a unique combination of hydrophobic, flexible, and polar characteristics that govern its interaction with biological targets. Understanding and accurately predicting the binding affinity of ligands containing this scaffold is paramount in modern drug discovery for optimizing potency and selectivity.

Computational modeling has become an indispensable tool in this endeavor, offering a powerful lens to investigate protein-ligand interactions at an atomic level.[1][2] These in silico methods allow for the rapid screening of virtual libraries, the elucidation of binding mechanisms, and the rational design of novel therapeutics with improved pharmacological profiles. This guide will navigate the multifaceted landscape of computational techniques, from initial structure preparation to the rigorous calculation of binding free energies.

The Computational Workflow: A Multi-tiered Approach to Binding Affinity Prediction

A robust computational workflow for assessing the binding affinity of a phenyl oxane-4-carboxylate ligand is not a linear path but rather a tiered approach, where each step builds upon the last to refine the accuracy of the prediction. The general workflow can be visualized as follows:

G cluster_prep System Preparation cluster_dock Initial Pose Prediction cluster_md Refinement & Sampling cluster_bfe Binding Free Energy Calculation P_Prep Protein Structure Preparation Dock Molecular Docking P_Prep->Dock L_Prep Ligand Preparation & Parameterization L_Prep->Dock MD Molecular Dynamics Simulation Dock->MD MMGBSA MM/GBSA MD->MMGBSA FEP Free Energy Perturbation (Higher Accuracy) MD->FEP

Caption: A generalized workflow for computational binding affinity prediction.

Foundational Steps: System Preparation

The adage "garbage in, garbage out" is particularly pertinent in computational chemistry. The accuracy of any subsequent calculation is critically dependent on the quality of the initial structures.

Protein Preparation

A high-quality, experimentally determined protein structure is the ideal starting point. Standard preparation protocols involve:

  • Protonation State Assignment: Correctly assigning protonation states to titratable residues at a given pH is crucial for accurately modeling electrostatic interactions.

  • Addition of Missing Atoms: Experimentally determined structures often lack hydrogen atoms and may have missing side chains or loops, which must be modeled in.

  • Solvation and Ionization: To mimic physiological conditions, the system should be solvated in an explicit water model and neutralized with an appropriate concentration of ions.[3]

Ligand Preparation and the Crucial Step of Parameterization

Preparing the phenyl oxane-4-carboxylate ligand involves generating a 3D conformation and, most importantly, assigning accurate force field parameters. Since this specific scaffold may not be present in standard force fields, a de novo parameterization is often necessary.[4]

This protocol outlines the generation of AMBER-compatible parameters for a novel ligand like phenyl oxane-4-carboxylate.

  • Quantum Mechanical (QM) Calculations:

    • Perform a geometry optimization of the ligand using a QM method, such as Hartree-Fock with the 6-31G* basis set, to obtain a low-energy conformation.

    • Calculate the electrostatic potential (ESP) on a grid of points around the optimized geometry. This is fundamental for deriving accurate partial atomic charges.[5]

  • Charge Derivation:

    • Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive partial atomic charges that are compatible with the AMBER force field.[6] The RESP method generally yields higher quality charges for molecular simulations compared to simpler methods.

  • Force Field Parameter Assignment:

    • Utilize the Antechamber tool from the AmberTools suite to assign atom types from the General Amber Force Field (GAFF).[6] GAFF is designed to be compatible with the Amber protein force fields and covers a wide range of organic molecules.

    • The parmchk2 utility can then be used to identify any missing bonded parameters (bond, angle, and dihedral terms) and provide reasonable estimates based on analogy to existing parameters.

  • Parameter Refinement (Optional but Recommended):

    • For critical dihedral angles, especially those governing the orientation of the phenyl ring relative to the oxane and carboxylate groups, it is advisable to perform a QM potential energy surface scan. The resulting energy profile can be used to refine the corresponding dihedral parameters in the force field to better reproduce the quantum mechanical data.

Molecular Docking: Predicting the Initial Binding Pose

Molecular docking serves to predict the preferred orientation of the ligand within the protein's binding site.[7] This provides the starting configuration for more computationally intensive methods like molecular dynamics.

Key Considerations for Docking Phenyl Oxane-4-Carboxylate:
  • Flexibility: Given the flexible oxane ring and the rotatable bond connecting the phenyl group, it is essential to use a docking algorithm that allows for ligand flexibility. Some advanced docking protocols also allow for limited receptor side-chain flexibility.

  • Scoring Functions: The choice of scoring function is critical for ranking the generated poses. For a charged ligand like phenyl oxane-4-carboxylate, a scoring function that accurately models electrostatic and solvation effects is paramount. It is often beneficial to use multiple scoring functions and look for a consensus.

Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing for conformational rearrangements of both the protein and the ligand in a simulated physiological environment.[8]

G Start Docked Protein-Ligand Complex Solvate Solvation in Water Box Start->Solvate Neutralize Addition of Ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: The sequential stages of a typical molecular dynamics simulation setup.

Experimental Protocol: MD Simulation of a Protein-Phenyl Oxane-4-Carboxylate Complex using GROMACS

This protocol outlines a standard procedure for running an MD simulation using the GROMACS software package.[9][10]

  • System Setup:

    • Combine the prepared protein and the parameterized ligand coordinates into a single file.

    • Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Conduct a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.

    • Follow this with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the correct density. Positional restraints on the protein and ligand heavy atoms are often applied during equilibration and gradually released.

  • Production Run:

    • Perform the production MD simulation for a sufficient length of time to sample the relevant conformational space of the protein-ligand complex. The length of the simulation will depend on the specific system and the desired accuracy.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe the conformational dynamics of the ligand and protein.

Binding Free Energy Calculations: The MM/GBSA Approach

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique for estimating the binding free energy from MD simulation trajectories.[11] It offers a balance between computational cost and accuracy that is suitable for many drug discovery projects.

The binding free energy in MM/GBSA is calculated as:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

  • ΔE_MM is the change in molecular mechanics energy in the gas phase.

  • ΔG_solv is the change in solvation free energy, composed of polar and nonpolar contributions.

  • -TΔS is the change in conformational entropy upon binding.

The polar contribution to the solvation energy is calculated using a Generalized Born implicit solvent model, while the nonpolar term is typically estimated from the solvent-accessible surface area (SASA). The entropy term is computationally expensive and often omitted when ranking congeneric ligands, as the change in entropy is assumed to be similar for closely related molecules.[12]

Data Presentation: A Comparative Overview of Binding Affinity Prediction Methods

The choice of computational method is often a trade-off between accuracy and computational expense. The following table provides a general comparison.

MethodRelative Computational CostTypical Accuracy (kcal/mol)Key StrengthsKey Limitations
Molecular Docking Low± 2-5Fast, suitable for high-throughput screeningScoring functions can be inaccurate; limited treatment of flexibility.
MM/GBSA Medium± 1-4Good balance of speed and accuracy; useful for re-ranking docked poses.[13]Neglects explicit solvent effects in the energy calculation; entropy calculation is challenging.[12]
Free Energy Perturbation (FEP) High± 1Rigorous and highly accurate for relative binding affinities.[14]Computationally very expensive; requires significant expertise to set up and analyze.

Conclusion and Future Perspectives

The computational modeling of phenyl oxane-4-carboxylate binding affinity is a powerful strategy in modern drug discovery. By employing a multi-tiered approach that begins with careful system preparation and ligand parameterization, proceeds through molecular docking for initial pose prediction, and culminates in molecular dynamics simulations and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of binding.

While methods like MM/GBSA provide a pragmatic balance of accuracy and computational cost, the continued development of more accurate force fields, improved sampling algorithms, and the increasing accessibility of high-performance computing will undoubtedly push the boundaries of what is achievable. In particular, more rigorous methods like Free Energy Perturbation (FEP) are becoming increasingly viable for prospective drug design campaigns.[14] The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently apply these computational tools to their specific research questions, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • Gao, Z., et al. (2017). The π · · · π and amide · · · π interactions mainly originate from vdW contributions. Frontiers in Chemistry, 8, 628. [Link]

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Hess, B., et al. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation. Journal of chemical theory and computation, 4(3), 435-447. [Link]

  • Wang, L., et al. (2019). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society, 141(49), 19496-19508. [Link]

  • Vanommeslaeghe, K., & MacKerell Jr, A. D. (2012). Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing. Journal of chemical information and modeling, 52(12), 3144-3154. [Link]

  • Bayly, C. I., et al. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]

  • Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. (2024). Briefings in Bioinformatics, 25(4). [Link]

  • Sun, H., et al. (2014). Assessing the performance of MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of chemical information and modeling, 54(6), 1674-1685. [Link]

  • Dubouis, N., et al. (2015). Force Field Validation for Molecular Dynamics Simulations of IRMOF-1 and Other Isoreticular Zinc Carboxylate Coordination Polymers. The Journal of Physical Chemistry C, 119(44), 25145-25155. [Link]

  • In Silico Study of Camptothecin-Based Pro-Drugs Binding to Human Carboxylesterase 2. (2024). International Journal of Molecular Sciences, 25(3), 1548. [Link]

  • Gao, Z., et al. (2021). Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. Molecules, 26(7), 2029. [Link]

  • Bryce, R. AMBER parameter database. [Link]

  • Molecular modelling, docking and dynamics studies of biotin carboxyl carrier protein of acetyl-CoA carboxylase to discover potential inhibitors. (2019). Journal of Biomolecular Structure and Dynamics, 37(14), 3766-3779. [Link]

  • Guvench, O., et al. (2011). CHARMM Additive All-Atom Force Field for Phosphate and Sulfate Linked to Carbohydrates. Journal of chemical theory and computation, 7(10), 3162-3180. [Link]

  • Validated ligand geometries for macromolecular refinement restraints and molecular mechanics force fields. (2021). bioRxiv. [Link]

  • Quantum-Chemical Quasi-Docking for Molecular Dynamics Calculations. (2022). International Journal of Molecular Sciences, 23(2), 918. [Link]

  • Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. (2017). Drug Design Data Resource. [Link]

  • Aldeghi, M., et al. (2016). Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. Journal of molecular graphics & modelling, 63, 1-13. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2021). YouTube. [Link]

  • Gao, Z., et al. (2021). Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. Molecules, 26(7). [Link]

  • Is Ring Breaking Feasible in Relative Binding Free Energy Calculations? (2019). Journal of Chemical Theory and Computation, 15(11), 6035-6045. [Link]

  • In Silico Study of Camptothecin-Based Pro-Drugs Binding to Human Carboxylesterase 2. (2024). International Journal of Molecular Sciences, 25(3). [Link]

  • Wang, E., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 3. The impact of force fields and ligand charge models. Journal of chemical information and modeling, 59(1), 339-350. [Link]

  • Vanommeslaeghe, K., & MacKerell, A. D. (2012). Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing. Journal of chemical information and modeling, 52(12), 3144-3154. [Link]

  • Kirsopp, J. J. M., et al. (2021). Quantum Computational Quantification of Protein-Ligand Interactions. arXiv preprint arXiv:2110.07599. [Link]

  • Force Field Validation for Molecular Dynamics Simulations of IRMOF-1 and Other Isoreticular Zinc Carboxylate Coordination Polymers. (2015). The Journal of Physical Chemistry C, 119(44), 25145-25155. [Link]

  • GROMACS Tutorials. [Link]

  • Best practices for molecular dynamics simulations in drug design. (2023). Consensus. [Link]

  • Avilés, J., et al. (2014). PCDTBT: Force Field Parameterization and Properties by Molecular Dynamics Simulation. The Journal of Physical Chemistry B, 118(48), 13916-13926. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). ChemistrySelect, 7(14). [Link]

  • Free Energy Methods applied in Biomolecular Simulations & Drug Design. (2020). PRACE. [Link]

  • Parameterization and Application of the General Amber Force Field to Model Fluro Substituted Furanose Moieties and Nucleosides. (2022). bioRxiv. [Link]

  • Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations. (2017). Journal of chemical theory and computation, 13(7), 3322-3335. [Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (2016). Frontiers in chemistry, 4, 30. [Link]

  • EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. (2022). YouTube. [Link]

  • Boltz-ABFE: Free Energy Perturbation without Crystal Structures. (2023). arXiv preprint arXiv:2308.13651. [Link]

  • Welcome to the GROMACS tutorials! — GROMACS tutorials. [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. (2016). YouTube. [Link]

  • Molecular dynamics simulations and MM/GBSA methods to investigate binding mechanisms of aminomethylpyrimidine inhibitors with DPP-IV. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3425-3429. [Link]

  • On the Validation of Protein Force Fields Based on Structural Criteria. (2013). Journal of chemical theory and computation, 9(12), 5651-5662. [Link]

  • A quantum chemical interaction energy dataset for accurately modeling protein-ligand interactions. (2023). Scientific data, 10(1), 1-11. [Link]

Sources

Chemical abstract data and CAS registry for phenyl oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of molecular scaffolds and functional groups is paramount to the design of novel therapeutics. Phenyl oxane-4-carboxylate, a seemingly simple molecule, embodies the convergence of two key structural motifs: the privileged tetrahydropyran (oxane) ring and the versatile phenyl ester. This guide, intended for the discerning researcher, scientist, and drug development professional, aims to provide a comprehensive technical overview of this compound, moving beyond rudimentary data to explore its synthesis, physicochemical properties, and potential applications. As a Senior Application Scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical principles and strategic considerations that make phenyl oxane-4-carboxylate a valuable tool in the laboratory.

Chemical Identity and Physicochemical Properties

Phenyl oxane-4-carboxylate, also known as phenyl tetrahydropyran-4-carboxylate, is a carboxylic acid ester. Its core structure consists of a tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, with a phenyl carboxylate group attached at the 4-position.

CAS Registry Number: 917566-84-8

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key computed and, where available, experimental data for phenyl oxane-4-carboxylate.

PropertyValueSource
Molecular Weight 206.24 g/mol N/A
Molecular Formula C₁₂H₁₄O₃N/A
CAS Registry Number 917566-84-8N/A
Appearance White to off-white solidInferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure
logP (octanol-water partition coefficient) ~2.5 (predicted)N/A

Synthesis of Phenyl Oxane-4-Carboxylate: A Strategic Approach

The synthesis of phenyl oxane-4-carboxylate is a multi-step process that hinges on the initial formation of its precursor, tetrahydropyran-4-carboxylic acid, followed by an esterification reaction. The choice of synthetic route for the precursor and the esterification conditions are critical for achieving high yield and purity.

Synthesis of the Precursor: Tetrahydropyran-4-carboxylic Acid

Several viable pathways exist for the synthesis of tetrahydropyran-4-carboxylic acid. The selection of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. A common and efficient method involves the hydrolysis of a corresponding nitrile or ester. A commercially viable, scalable process has been developed that starts from the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of Tetrahydropyran-4-carboxylic Acid

G A Diethyl Malonate + Bis(2-chloroethyl) ether B Cyclization (Base, e.g., NaOEt) A->B C Diethyl tetrahydropyran-4,4-dicarboxylate B->C D Hydrolysis (e.g., NaOH, H₂O/EtOH) C->D E Tetrahydropyran-4,4-dicarboxylic acid D->E F Decarboxylation (Heat) E->F G Tetrahydropyran-4-carboxylic Acid F->G

Caption: Synthetic pathway to Tetrahydropyran-4-carboxylic acid.

Esterification: The Final Step

The final step in the synthesis of phenyl oxane-4-carboxylate is the esterification of tetrahydropyran-4-carboxylic acid with phenol. The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a primary choice for this transformation.

Experimental Protocol: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid with Phenol

This protocol is a generalized procedure based on established esterification methods. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq), phenol (1.1 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl oxane-4-carboxylate.

Causality Behind Experimental Choices:

  • Excess Phenol: Using a slight excess of phenol helps to drive the equilibrium towards the product side.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenol.

  • Dean-Stark Apparatus: This is a crucial piece of equipment for removing water, a byproduct of the reaction. The removal of water shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Aqueous Workup: The washing steps are essential to remove the acid catalyst, unreacted phenol, and any remaining carboxylic acid. The sodium bicarbonate wash specifically neutralizes the acidic components.

  • Chromatographic Purification: This final step is necessary to remove any remaining impurities and isolate the pure phenyl oxane-4-carboxylate.

Self-Validating System: The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting materials. The formation of a new, less polar spot corresponding to the ester product and the disappearance of the carboxylic acid starting material indicate a successful reaction. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of phenyl oxane-4-carboxylate is expected to show distinct signals for the protons on the tetrahydropyran ring and the phenyl group.

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring.

  • Oxane Protons: The protons on the tetrahydropyran ring will appear as multiplets in the upfield region. The protons at the 2 and 6 positions (adjacent to the oxygen) will be the most deshielded of the ring protons, likely appearing in the range of δ 3.5-4.0 ppm. The protons at the 3 and 5 positions, as well as the proton at the 4-position, will appear as more complex multiplets further upfield, likely in the range of δ 1.8-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, corresponding to the ester carbonyl carbon.

  • Phenyl Carbons: Several signals in the aromatic region (δ 120-155 ppm). The carbon attached to the ester oxygen will be the most downfield of the aromatic carbons.

  • Oxane Carbons: Signals in the aliphatic region. The carbons at the 2 and 6 positions (adjacent to the oxygen) will be the most deshielded of the ring carbons, appearing around δ 65-70 ppm. The carbons at the 3, 4, and 5 positions will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch: Two distinct C-O stretching bands are expected: one for the ester C-O bond (around 1200-1100 cm⁻¹) and another for the ether C-O-C bonds in the tetrahydropyran ring (around 1150-1085 cm⁻¹).

  • C-H Stretch: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206.

  • Fragmentation: Common fragmentation pathways for phenyl esters include the loss of the phenoxy radical (∙OPh) or the entire phenyl carboxylate group. Fragmentation of the tetrahydropyran ring is also possible.

Applications in Research and Drug Development

The true value of phenyl oxane-4-carboxylate lies in its potential as a versatile building block and intermediate in the synthesis of more complex molecules with potential biological activity.

The Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran ring is a "privileged scaffold" in drug discovery. Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and reduced toxicity. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Numerous approved drugs and clinical candidates contain the tetrahydropyran motif.

The Phenyl Ester as a Reactive Handle

The phenyl ester group serves as a reactive handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This allows for the introduction of diverse functional groups at the 4-position of the tetrahydropyran ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Synthetic Transformations of Phenyl Oxane-4-Carboxylate

G A Phenyl Oxane-4-Carboxylate B Hydrolysis (e.g., LiOH, H₂O/THF) A->B C Tetrahydropyran-4-carboxylic Acid B->C D Amide Coupling (e.g., Amine, EDC, HOBt) C->D F Reduction (e.g., LiAlH₄) C->F E Amide Derivatives D->E G (Tetrahydropyran-4-yl)methanol F->G

Caption: Synthetic utility of phenyl oxane-4-carboxylate.

The tetrahydropyran scaffold is a component of molecules investigated as inhibitors of various enzymes, demonstrating its importance in the development of new therapeutic agents. For instance, derivatives of phenyl-substituted carboxylic acids have been explored as potential phosphodiesterase type 4 (PDE4) inhibitors.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety precautions are non-negotiable in any laboratory setting. While a specific safety data sheet (SDS) for phenyl oxane-4-carboxylate is not widely available, a risk assessment based on its structural components and general principles of laboratory safety should be conducted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Phenyl oxane-4-carboxylate is a valuable and versatile chemical entity for researchers and scientists in the field of drug development and organic synthesis. Its structure, combining the favorable properties of the tetrahydropyran ring with the synthetic flexibility of a phenyl ester, makes it an attractive starting material for the creation of diverse chemical libraries and the exploration of new therapeutic agents. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008).
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). European Journal of Medicinal Chemistry.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Safety Data Sheet for Tetrahydropyran-4-carboxylic acid. (2025). Fisher Scientific.

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, two-step protocol for the synthesis of phenyl oxane-4-carboxylate, a valuable scaffold in medicinal chemistry and materials science. The synthesis circumvents the challenges of direct Fischer esterification of phenols by proceeding through a highly reactive acyl chloride intermediate. This document provides a detailed methodology, explains the chemical principles underpinning the procedural choices, and offers a framework for the purification and characterization of the final product.

Introduction

Phenyl esters are a significant class of organic compounds with wide-ranging applications, from pharmaceuticals to polymers. The target molecule, phenyl oxane-4-carboxylate, incorporates a tetrahydropyran (oxane) ring, a privileged scaffold in drug discovery due to its favorable physicochemical properties, including improved solubility and metabolic stability. The direct esterification of oxane-4-carboxylic acid with phenol via traditional Fischer esterification is often inefficient due to the reduced nucleophilicity of the phenolic hydroxyl group.[1][2] To achieve a higher yield and purity, a more effective strategy involves the activation of the carboxylic acid to an acyl chloride, followed by a Schotten-Baumann-type reaction with phenol.[3][4] This application note provides a detailed, step-by-step protocol for this synthetic route, designed for practical application in a research and development setting.

Overall Synthesis Workflow

The synthesis of phenyl oxane-4-carboxylate is achieved in two primary stages:

  • Formation of the Acyl Chloride: Oxane-4-carboxylic acid is converted to the more reactive oxane-4-carbonyl chloride.

  • Esterification: The newly formed acyl chloride is reacted with phenol in the presence of a base to yield the desired phenyl ester.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification (Schotten-Baumann) cluster_2 Purification & Analysis A Oxane-4-carboxylic Acid C Oxane-4-carbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Phenyl oxane-4-carboxylate C->F Reaction in inert solvent D Phenol D->F E Base (e.g., Pyridine) E->F G Crude Product F->G H Recrystallization G->H I Pure Phenyl oxane-4-carboxylate H->I J Characterization (NMR, IR, etc.) I->J

Caption: Overall workflow for the synthesis of phenyl oxane-4-carboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Oxane-4-carboxylic acid≥98%Sigma-AldrichAlso known as Tetrahydropyran-4-carboxylic acid
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichHandle in a fume hood with caution
Phenol≥99%Sigma-AldrichCorrosive and toxic
PyridineAnhydrous, ≥99.8%Sigma-AldrichUse as a base and solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichInert solvent for esterification
Diethyl etherAnhydrousSigma-AldrichFor workup and extraction
Hydrochloric acid (HCl)1 M aqueous solutionFisher ScientificFor washing during workup
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher ScientificFor washing during workup
BrineSaturated aqueous NaCl-For washing during workup
Anhydrous magnesium sulfate (MgSO₄)-Sigma-AldrichFor drying organic layers
EthanolReagent gradeFisher ScientificFor recrystallization

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Oxane-4-carbonyl Chloride

Rationale: Carboxylic acids react with thionyl chloride to form acyl chlorides.[5] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]

Procedure:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the flask, add oxane-4-carboxylic acid (10.0 g, 76.8 mmol).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (11.0 mL, 153.6 mmol, 2.0 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed with care in a well-ventilated fume hood. The crude oxane-4-carbonyl chloride will remain as an oily residue. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[6]

Part 2: Synthesis of Phenyl oxane-4-carboxylate

Rationale: The Schotten-Baumann reaction is an effective method for synthesizing esters from acyl chlorides and phenols.[7][8] The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, which serves to neutralize the hydrogen chloride gas produced during the reaction.[3][9] This neutralization drives the equilibrium towards the formation of the ester product.

Procedure:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenol (7.23 g, 76.8 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (7.4 mL, 92.2 mmol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude oxane-4-carbonyl chloride from Part 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred phenol solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude phenyl oxane-4-carboxylate.

Purification and Characterization

Purification by Recrystallization

Rationale: Recrystallization is a technique used to purify solid compounds based on differences in solubility.[10][11] The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[12][13]

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized phenyl oxane-4-carboxylate should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the protons on the tetrahydropyran ring and signals in the aromatic region for the phenyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include a peak for the ester carbonyl carbon (around 170 ppm), peaks for the carbons of the tetrahydropyran ring, and peaks for the aromatic carbons.[14]

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of phenyl oxane-4-carboxylate (C₁₂H₁₄O₃, MW: 206.24 g/mol ) should be observed.

  • Melting Point: A sharp melting point range for the purified crystals indicates high purity.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Pyridine is flammable and has a strong, unpleasant odor.

References

  • Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • U.S. Patent No. US20080306287A1. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2023, January 9). Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Other reactions of phenol. Retrieved from [Link]

  • U.S. Patent No. US3772389A. (n.d.). Process for the synthesis of phenyl esters.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Trend in Scientific Research and Development.
  • PubMed. (n.d.). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • Chemguide. (n.d.). Some more reactions of phenol. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

Sources

Catalytic Esterification Methods for Phenyl Oxane-4-Carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxane-4-Carboxylate Moiety in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates.[1][2] As a bioisostere of a cyclohexane ring, the introduction of the ether oxygen can enhance aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, all of which can lead to improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] Consequently, the tetrahydropyran-4-carboxylic acid core and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules, including antiviral and anti-inflammatory agents.[3] The phenyl ester, in particular, serves as a key intermediate, allowing for further functionalization or acting as a crucial pharmacophore itself in various therapeutic areas.[4][5]

This application note provides a detailed guide to the catalytic esterification of oxane-4-carboxylic acid with phenol to synthesize phenyl oxane-4-carboxylate. We will explore and provide detailed protocols for several robust catalytic methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, the stereospecific Mitsunobu reaction, and a modern organocatalytic approach. Each section will delve into the mechanistic underpinnings of the reaction, offer practical insights for execution, and present a step-by-step protocol suitable for a research and development laboratory setting.

I. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] While effective, the direct esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols.[7] To overcome this, the reaction equilibrium must be driven towards the product. This is typically achieved by using an excess of one reactant or, more effectively, by the continuous removal of water as it is formed.[8][9] The use of a Dean-Stark apparatus is the preferred method for this purpose.[6]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., p-Toluenesulfonic acid): The acid catalyst protonates the carbonyl oxygen of the oxane-4-carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic phenol.[10]

  • Azeotropic Solvent (Toluene): Toluene forms a low-boiling azeotrope with water, allowing for the effective removal of the water byproduct via a Dean-Stark trap, which shifts the reaction equilibrium towards the formation of the ester.[6]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction, particularly given the reduced reactivity of phenol.

Protocol 1: Fischer-Speier Esterification of Oxane-4-Carboxylic Acid with Phenol

Materials:

  • Oxane-4-carboxylic acid

  • Phenol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for crystallization/chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add oxane-4-carboxylic acid (1.0 eq.), phenol (1.2 eq.), and toluene (approx. 0.5 M solution based on the carboxylic acid).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the mixture.

  • Assemble the Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure phenyl oxane-4-carboxylate.

Mitsunobu_Reaction reagents Oxane-4-carboxylic acid Phenol PPh₃ DIAD/DEAD Anhydrous THF reaction_steps Mix reactants at 0 °C Add DIAD/DEAD dropwise Stir at RT for 12-24h reagents->reaction_steps workup Concentrate Purify by column chromatography reaction_steps->workup product Phenyl oxane-4-carboxylate workup->product

Sources

Synthesis of Phenyl Oxane-4-Carboxylate: A Detailed Guide to Reagents and Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenyl Oxane-4-Carboxylate

Phenyl oxane-4-carboxylate, also known as phenyl tetrahydropyran-4-carboxylate, is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. The oxane (tetrahydropyran) moiety is a prevalent scaffold in many natural products and synthetic drugs, valued for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The phenyl ester functionality serves as a versatile handle for further chemical transformations or as a crucial component of the final bioactive compound. This guide provides a comprehensive overview of the primary synthetic routes to phenyl oxane-4-carboxylate, offering detailed protocols and expert insights for researchers in medicinal chemistry and drug development.

Strategic Approaches to Esterification

The formation of the ester linkage between oxane-4-carboxylic acid and phenol is the central transformation in the synthesis of phenyl oxane-4-carboxylate. Several established esterification methods can be effectively employed, each with its own set of advantages and considerations. The choice of method often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials to the reaction conditions. This guide will focus on three principal strategies:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): A mild and efficient coupling method.

  • Mitsunobu Reaction: A redox-condensation reaction for ester formation.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol).[1] It is an equilibrium-driven process, and strategies to favor the formation of the ester product are essential for achieving high yields.[1]

Reaction Mechanism

The reaction proceeds through a series of reversible steps. Initially, the carboxylic acid is protonated by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the phenol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and affords the final product.

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow reagents Oxane-4-carboxylic Acid + Phenol reaction_mixture Reaction Mixture reagents->reaction_mixture acid_catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) acid_catalyst->reaction_mixture heating Heating with Water Removal (Dean-Stark) reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Phenyl Oxane-4-Carboxylate purification->product

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol

Materials:

  • Oxane-4-carboxylic acid (Tetrahydropyran-4-carboxylic acid)

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (or another suitable aprotic solvent that forms an azeotrope with water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxane-4-carboxylic acid (1.0 eq), phenol (1.1 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl oxane-4-carboxylate.[1]

Key Parameters and Considerations
ParameterRecommended Condition/ConsiderationRationale
Catalyst H₂SO₄, TsOHStrong protic acids are required to protonate the carboxylic acid.
Solvent Toluene, XyleneForms an azeotrope with water to drive the equilibrium towards the product.
Temperature RefluxTo facilitate the reaction and azeotropic removal of water.
Stoichiometry Slight excess of phenolCan help to drive the equilibrium, though removal of excess phenol is necessary.
Work-up NaHCO₃ washTo neutralize the acid catalyst and remove unreacted carboxylic acid.

Method 2: Carbodiimide-Mediated Esterification (Steglich Esterification)

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Mechanism

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester and regenerate DMAP. The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.

Diagram 2: Steglich Esterification Workflow

Steglich_Esterification_Workflow reagents Oxane-4-carboxylic Acid + Phenol reaction_mixture Reaction in Aprotic Solvent (e.g., DCM, DMF) reagents->reaction_mixture coupling_reagents DCC (or DIC) + DMAP (cat.) coupling_reagents->reaction_mixture stirring Stirring at Room Temperature reaction_mixture->stirring filtration Filtration of Urea Byproduct stirring->filtration workup Aqueous Work-up & Extraction filtration->workup purification Purification (e.g., Column Chromatography) workup->purification product Phenyl Oxane-4-Carboxylate purification->product

Caption: Workflow for Steglich Esterification.

Experimental Protocol

Materials:

  • Oxane-4-carboxylic acid

  • Phenol

  • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • Dissolve oxane-4-carboxylic acid (1.0 eq), phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Parameters and Considerations
ParameterRecommended Condition/ConsiderationRationale
Coupling Agent DCC, DICEfficiently activates the carboxylic acid. DIC is often preferred as the urea byproduct is more soluble in organic solvents.
Catalyst DMAPSignificantly accelerates the reaction, especially with less reactive alcohols like phenols.
Solvent Anhydrous DCM, DMFAprotic solvents are necessary to prevent hydrolysis of the activated intermediate.
Temperature 0 °C to room temperatureMild conditions that are compatible with a wide range of functional groups.
Byproduct Removal FiltrationThe urea byproduct from DCC is largely insoluble in DCM and can be easily removed.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of esters from primary and secondary alcohols via a redox-condensation process. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion then displaces the activated alcohol (which has been converted into a good leaving group by the phosphine) in an Sₙ2 fashion, leading to inversion of stereochemistry at the alcohol carbon if it is a chiral center. In the case of phenols, which are achiral, this inversion is not a factor.

Diagram 3: Mitsunobu Reaction Workflow

Mitsunobu_Reaction_Workflow reagents Oxane-4-carboxylic Acid + Phenol reaction_mixture Reaction in Anhydrous Solvent (e.g., THF) reagents->reaction_mixture mitsunobu_reagents PPh₃ + DEAD (or DIAD) mitsunobu_reagents->reaction_mixture addition Slow Addition of DEAD/DIAD at 0 °C reaction_mixture->addition stirring Stirring at Room Temperature addition->stirring workup Concentration & Purification stirring->workup product Phenyl Oxane-4-Carboxylate workup->product

Caption: Workflow for the Mitsunobu Reaction.

Experimental Protocol

Materials:

  • Oxane-4-carboxylic acid

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve oxane-4-carboxylic acid (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.

Key Parameters and Considerations
ParameterRecommended Condition/ConsiderationRationale
Reagents PPh₃ and DEAD/DIADThe classic combination for the Mitsunobu reaction.
Solvent Anhydrous THFA common aprotic solvent for this reaction.
Temperature 0 °C to room temperatureThe initial addition is performed at 0 °C to control the exothermic reaction.
Stoichiometry Slight excess of PPh₃ and DEAD/DIADTo ensure complete consumption of the limiting reagent.
Purification Column ChromatographyNecessary to remove the phosphine oxide and hydrazine byproducts.

Purification and Characterization

Regardless of the synthetic method employed, the final product, phenyl oxane-4-carboxylate, must be purified and its identity and purity confirmed.

  • Purification: Column chromatography on silica gel is the most common method for purifying the product. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization may also be a viable option if a suitable solvent system can be found.

  • Characterization: The structure and purity of the synthesized phenyl oxane-4-carboxylate should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Conclusion

The synthesis of phenyl oxane-4-carboxylate can be successfully achieved through several reliable methods. The choice between Fischer esterification, Steglich esterification, and the Mitsunobu reaction will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups. For general laboratory-scale synthesis where mild conditions are preferred, the Steglich esterification offers a robust and high-yielding approach. The Fischer esterification is a more classical and cost-effective method, particularly for larger-scale preparations, provided that the starting materials are stable to acidic conditions and high temperatures. The Mitsunobu reaction provides another mild alternative, though the purification from its byproducts can be more challenging. By carefully selecting the appropriate reagents and conditions, researchers can efficiently prepare this valuable intermediate for its application in drug discovery and development.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522–524.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • U.S. Patent 2008/0306287 A1, "Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound," issued December 11, 2008.
  • U.S. Patent 5,580,994, "Preparation of tetrahydropyran-4-carboxylic acid and its esters," issued December 3, 1996.

Sources

The Frontier of Peptide Synthesis: Exploring the Potential of Phenyl Oxane-4-Carboxylate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of peptides with high fidelity and efficiency is paramount. The formation of the amide bond, the very backbone of peptides, is a meticulously controlled process, often reliant on a sophisticated arsenal of coupling reagents.[1][2] This document delves into the application of a potentially novel reagent class, exemplified by phenyl oxane-4-carboxylate , in the critical process of peptide coupling. While not a mainstream reagent, its unique structural motifs—the oxane ring and the phenyl ester—present intriguing possibilities for advancing peptide synthesis. This application note will explore its hypothetical mechanism of action, provide detailed protocols for its theoretical use, and discuss its potential advantages, all grounded in the established principles of peptide chemistry.

The Crux of Peptide Coupling: A Primer on Amide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[3] However, this reaction does not proceed spontaneously under mild conditions. The carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming amine.[4] This is where coupling reagents come into play. They react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide bond.[5]

The ideal coupling reagent should:

  • Promote rapid and complete amide bond formation.

  • Minimize side reactions, particularly racemization of the chiral amino acid centers.[3][5]

  • Be readily soluble and have byproducts that are easily removed.

  • Be stable and safe to handle.

Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium salts (such as PyBOP and HBTU), and aminium/uronium salts (like HATU and HCTU).[2][6] These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve coupling efficiency.[4][7]

Phenyl Oxane-4-Carboxylate: A Hypothetical Activating Agent

Phenyl oxane-4-carboxylate represents a class of activated esters. In this proposed role, the carboxyl group of an N-protected amino acid would be pre-activated by forming an ester with a substituted phenol, in this case, one bearing an oxane ring. The phenyl group, with its electron-withdrawing nature, makes the carbonyl carbon of the ester more electrophilic, thus facilitating the subsequent nucleophilic attack by the amino group of the second amino acid.

Proposed Mechanism of Action

The use of phenyl oxane-4-carboxylate as a leaving group in an activated ester for peptide coupling would follow a well-established mechanistic pathway.

Peptide Coupling with Phenyl Oxane-4-Carboxylate cluster_activation Step 1: Formation of the Activated Ester cluster_coupling Step 2: Peptide Bond Formation AA1_COOH N-Protected Amino Acid 1 (R-COOH) PhenylOxaneOH Phenyl Oxane-4-ol ActivatedEster Activated Ester (R-COO-PhenylOxane) AA1_COOH->ActivatedEster Carbodiimide (e.g., DCC) PhenylOxaneOH->ActivatedEster H2O H₂O AA2_NH2 Amino Acid 2 (H₂N-R') Tetrahedral_Intermediate Tetrahedral Intermediate ActivatedEster->Tetrahedral_Intermediate Nucleophilic Attack AA2_NH2->Tetrahedral_Intermediate Dipeptide Dipeptide Tetrahedral_Intermediate->Dipeptide Collapse LeavingGroup Phenyl Oxane-4-ol (Leaving Group) Tetrahedral_Intermediate->LeavingGroup

Caption: Proposed two-step mechanism for peptide coupling using a phenyl oxane-4-carboxylate activated ester.

Step 1: Activation. The N-protected amino acid is reacted with a phenyl oxane-4-ol derivative in the presence of a dehydrating agent, such as a carbodiimide (e.g., DCC), to form the activated phenyl oxane-4-carboxylate ester.

Step 2: Coupling. The purified activated ester is then treated with the free amine of the second amino acid (or peptide). The amine attacks the electrophilic carbonyl carbon of the activated ester, leading to a tetrahedral intermediate. This intermediate then collapses, forming the new peptide bond and releasing the phenyl oxane-4-ol as a leaving group.

The Potential Influence of the Oxane Moiety

The incorporation of an oxane ring into the activating group is a novel concept that could offer several advantages, drawing parallels from the known benefits of incorporating oxetanes into drug molecules.[8][9] Oxetanes, and by extension oxanes, are known to:

  • Enhance Solubility: The polar nature of the ether oxygen in the oxane ring could improve the solubility of the activated ester and the leaving group byproduct in a wider range of organic solvents.[9][10] This could be particularly beneficial in solid-phase peptide synthesis (SPPS), where good solvation is crucial for reaction efficiency.[11]

  • Modulate Reactivity: The electronic properties of the oxane ring could subtly influence the reactivity of the phenyl ester. While the primary activation comes from the phenyl group, the oxane substituent could fine-tune the electrophilicity of the carbonyl carbon.

  • Improve Byproduct Removal: A more polar leaving group may be more easily removed during workup and purification steps, for instance, through aqueous extraction.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and would require experimental validation and optimization. They are based on standard procedures for peptide synthesis.[12]

Protocol 1: Solution-Phase Synthesis of a Dipeptide using a Pre-formed Phenyl Oxane-4-Carboxylate Activated Ester

This protocol outlines the synthesis of a simple dipeptide, for example, Fmoc-Ala-Phe-OMe.

Materials:

  • Fmoc-Ala-OH (N-α-Fmoc-L-alanine)

  • Phenyl oxane-4-ol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Workflow Diagram:

Caption: Workflow for the solution-phase synthesis of a dipeptide using a phenyl oxane-4-carboxylate activated ester.

Procedure:

Part A: Synthesis of the Activated Ester (Fmoc-Ala-O-PhenylOxane)

  • In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 equiv.) and phenyl oxane-4-ol (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.05 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure activated ester.

Part B: Coupling to Form the Dipeptide

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.0 equiv.) in DMF.

  • Add DIPEA (1.1 equiv.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the purified Fmoc-Ala-O-PhenylOxane (1.0 equiv.) to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute with EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude dipeptide by flash chromatography.

Protocol 2: In Situ Activation and Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the addition of a single amino acid to a resin-bound peptide using an in situ activation approach.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-amino acid (3-5 equiv.)

  • Phenyl oxane-4-ol (3-5 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv.)

  • DMF

  • DCM

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Quantitative Data for a Typical SPPS Coupling Cycle:

Reagent/SolventAmount (per 100 mg resin)Purpose
20% Piperidine/DMF2 x 2 mLFmoc deprotection
DMF5 x 2 mLWashing
DCM5 x 2 mLWashing
Fmoc-Amino Acid3-5 equivalentsAmino acid to be coupled
Phenyl Oxane-4-ol3-5 equivalentsActivating agent component
DIC3-5 equivalentsDehydrating agent
DMF1.5 mLCoupling solvent

Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine and byproducts.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equiv.) and phenyl oxane-4-ol (3-5 equiv.) in DMF. Add DIC (3-5 equiv.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Self-Validating Systems and Quality Control

In any peptide synthesis protocol, ensuring the integrity of the product is crucial.

  • Reaction Monitoring: Techniques like TLC in solution-phase and the Kaiser test in SPPS are essential for monitoring the progress of coupling reactions.

  • Characterization: The identity and purity of the final peptide should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Racemization Assessment: For chiral amino acids, the degree of racemization should be assessed, for instance, by chiral HPLC analysis of the hydrolyzed peptide. This is a critical parameter for any new coupling methodology.

Conclusion and Future Perspectives

The exploration of phenyl oxane-4-carboxylate as a precursor to an activated ester for peptide coupling presents an exciting, albeit theoretical, avenue for innovation in peptide synthesis. The potential benefits of enhanced solubility and modulated reactivity, conferred by the oxane moiety, warrant experimental investigation. While the protocols provided here are based on established chemical principles, their practical efficacy, including coupling efficiency and the extent of racemization, must be determined empirically. Should this class of reagents prove effective, it could offer a valuable new tool for chemists and drug developers in the synthesis of complex and challenging peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Phenylsilane in Peptide Synthesis: Innovations and Applications.
  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by disulphide bond...
  • Pasha, Y. T., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis.
  • PubMed. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • RSC Publishing. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
  • National Center for Biotechnology Information. (n.d.). Small Molecule Catalyst for Peptide Synthesis.
  • PubMed. (2019). The mechanism and structure-activity relationship of amide bond formation by silane derivatives: a computational study.
  • International Union of Crystallography. (2013). Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides.
  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867–11924.
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
  • RSC Publishing. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
  • SciSpace. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
  • ResearchGate. (n.d.). Synthesis of aminopyrrole carboxylate analogs for peptide mimicry.
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

Sources

Technical Guide: Phenyl Oxane-4-Carboxylate as a Tunable Acylating Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the tetrahydropyran (oxane) ring is a privileged scaffold, serving as a lipophilic, non-basic bioisostere for morpholine or cyclohexane. It improves metabolic stability (reducing CYP450 liability) while maintaining hydrogen-bond acceptor capabilities.

Phenyl oxane-4-carboxylate represents a strategic "activated ester" intermediate. Unlike acid chlorides, which are moisture-sensitive and prone to hydrolysis, or methyl/ethyl esters, which often require harsh forcing conditions for aminolysis, the phenyl ester occupies a "Goldilocks" zone of reactivity. It is sufficiently stable for long-term storage yet reactive enough to undergo direct aminolysis with diverse amines under mild conditions, often without additional coupling reagents.

Key Technical Advantages[1][2]
  • Tunable Reactivity: The phenoxide leaving group (

    
    ) drives amidation thermodynamics without the violent exotherm of acid chlorides.
    
  • Atom Economy & Green Chemistry: Enables transition-metal-free and solvent-free amidation protocols.[1]

  • Purification Efficiency: The byproduct (phenol) is easily removed via basic wash, unlike urea byproducts from carbodiimide couplings (e.g., DCU).

Part 2: Chemical Identity & Properties[1][4][5][6]

PropertySpecification
IUPAC Name Phenyl tetrahydropyran-4-carboxylate
CAS Number 917566-84-8
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Stability Stable at RT; Hydrolyzes slowly in basic aqueous media

Part 3: Mechanism of Action & Decision Logic

The utility of phenyl oxane-4-carboxylate lies in its ability to facilitate Nucleophilic Acyl Substitution via an addition-elimination mechanism. The phenyl group acts as an electron-withdrawing moiety, increasing the electrophilicity of the carbonyl carbon compared to alkyl esters.

Decision Tree: When to Use Phenyl Esters

Use this intermediate when:

  • The amine partner is non-nucleophilic or sterically hindered.

  • You require a "shelf-stable" activated building block for high-throughput library synthesis.

  • Acid-sensitive functional groups in the substrate preclude the use of acid chlorides (HCl generation).

ReactionLogic Start Target: THP-Amide Formation CheckAmine Is the Amine Acid-Sensitive? Start->CheckAmine CheckScale Is this High-Throughput/Parallel Synthesis? CheckAmine->CheckScale No RouteB Use Phenyl Oxane-4-Carboxylate (Controlled Reactivity, Neutral Cond.) CheckAmine->RouteB Yes RouteA Use Acid Chloride (High Reactivity, HCl Byproduct) CheckScale->RouteA No (Large Scale) CheckScale->RouteB Yes (Library Gen) RouteC Standard Coupling (HATU/EDC) (Costly, Removal of Byproducts) CheckScale->RouteC No (Small Scale)

Figure 1: Decision logic for selecting phenyl ester activation over traditional coupling methods.

Part 4: Experimental Protocols

Protocol A: Synthesis of Phenyl Oxane-4-Carboxylate

Rationale: Direct esterification using DCC is chosen for mild conditions, avoiding the generation of corrosive acid chloride intermediates.

Reagents:

  • Tetrahydropyran-4-carboxylic acid (1.0 equiv)[2]

  • Phenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydropyran-4-carboxylic acid (10 mmol) and Phenol (11 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (11 mmol) in minimal DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

    • Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and phenol.

    • Wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) if high purity (>98%) is required.

Protocol B: General Aminolysis (Amide Formation)

Rationale: This protocol leverages the "activated" nature of the phenyl ester to form amides without external coupling agents.

Reagents:

  • Phenyl oxane-4-carboxylate (1.0 equiv)[3]

  • Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Solvent: Toluene (for thermal) or THF (for ambient)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with Phenyl oxane-4-carboxylate (1.0 mmol) and the target Amine (1.2 mmol).

  • Solvent: Add Toluene (3 mL).

    • Note: Toluene is preferred for thermal reactions as it allows heating to 80–100°C, which accelerates the displacement of phenol.

  • Reaction:

    • Method A (Reactive Amines): Stir at Room Temperature for 24 hours.

    • Method B (Hindered Amines): Heat to 90°C for 4–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the phenyl ester peak (UV active) and appearance of the amide product confirms conversion.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Critical Step: Wash with 1M NaOH (2 x 10 mL). This converts the liberated phenol byproduct into water-soluble sodium phenoxide, effectively removing it from the organic phase.

    • Wash with Brine, dry, and concentrate.

Part 5: Quality Control & Analytical Verification

To ensure the integrity of the intermediate, the following analytical parameters must be met:

TechniqueParameterExpected Signal / Criteria
¹H-NMR (CDCl₃) Phenyl GroupMultiplets at δ 7.10–7.45 ppm (5H, aromatic).
THP C4-HMultiplet at δ 2.70–2.85 ppm (1H, alpha to carbonyl).
THP RingSignals at δ 3.9-4.0 (2H), 3.4-3.5 (2H), 1.8-2.0 (4H).
HPLC Purity>98% (Area under curve).
LC-MS Identification[M+H]⁺ = 207.1 (Confirming ester mass).

Visualizing the Reaction Pathway:

ReactionScheme Reactants THP-4-COOH + Phenol Activation Activation (DCC/DMAP) Reactants->Activation Intermediate Phenyl Oxane-4-carboxylate (Activated Ester) Activation->Intermediate Aminolysis Aminolysis (+ R-NH2) Intermediate->Aminolysis Product THP-Amide (Final Drug Scaffold) Aminolysis->Product Byproduct Phenol (Removed via NaOH wash) Aminolysis->Byproduct

Figure 2: Synthetic workflow from parent acid to final amide scaffold.

References

  • Tetrahydro-2H-pyran-4-carboxylic Acid as a Pharmaceutical Building Block. LeapChem Application Notes. Retrieved from

  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Green Chemistry, 2019. (Demonstrates the utility of phenyl esters in green synthesis). Retrieved from

  • Amide coupling reaction in medicinal chemistry. HepatoChem Technical Guides. (Contextualizes activated esters vs acid chlorides). Retrieved from

  • Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. (Theoretical grounding for phenyl ester reactivity). Retrieved from

  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. BenchChem Protocols. Retrieved from

Sources

Application Notes and Protocols for Green Chemistry Approaches to Phenyl 4-Oxanecarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on sustainable methodologies for the synthesis of phenyl 4-oxanecarboxylate. Phenyl 4-oxanecarboxylate, an important structural motif in medicinal chemistry, is traditionally synthesized using methods that often rely on hazardous reagents and generate significant waste. This guide moves beyond conventional synthesis, presenting a comprehensive framework for producing this valuable compound through green chemistry principles. We will explore a bio-based route to the key intermediate, tetrahydropyran-4-carboxylic acid, and detail two primary green esterification protocols: enzyme-catalyzed synthesis using immobilized lipase and recyclable heterogeneous acid catalysis. These approaches offer significant advantages in terms of safety, environmental impact, and process efficiency through the use of renewable feedstocks, solvent minimization, and catalyst reusability.

Introduction: The Imperative for Greener Synthesis

The tetrahydropyran (THP) ring is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. Its presence often enhances pharmacokinetic properties such as solubility and metabolic stability. Phenyl 4-oxanecarboxylate serves as a key building block in the synthesis of more complex molecules, making its efficient and sustainable production a critical goal.

Traditional synthetic routes to this and similar esters often involve stoichiometric activating agents (e.g., thionyl chloride or carbodiimides) or harsh mineral acids (e.g., sulfuric acid), which are corrosive, hazardous, and generate substantial waste streams. The principles of green chemistry call for a paradigm shift towards processes that are safer, more efficient, and environmentally benign. This involves prioritizing:

  • Renewable Feedstocks: Moving away from petrochemical origins.

  • Catalytic Reagents: Using small amounts of recyclable catalysts over stoichiometric reagents.

  • Atom Economy: Maximizing the incorporation of reactant atoms into the final product.[1]

  • Safer Solvents and Conditions: Avoiding toxic solvents and minimizing energy consumption.

  • Waste Reduction: Designing processes that generate minimal waste, as quantified by metrics like the Environmental Factor (E-factor).[2]

This guide presents actionable protocols that embody these principles, offering a practical roadmap for the sustainable production of phenyl 4-oxanecarboxylate.

A Bio-Based Pathway to the Key Intermediate: Tetrahydropyran-4-Carboxylic Acid

A truly green synthesis begins with sustainable starting materials. We propose a two-stage approach to synthesize the precursor, tetrahydropyran-4-carboxylic acid, starting from biomass.

Stage 1: From Furfural to Tetrahydropyran (THP)

Furfural is a versatile platform chemical readily produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural residues. Recent advancements have demonstrated the highly efficient, high-yield synthesis of tetrahydropyran (THP) from furfural-derived 3,4-dihydropyran (DHP).[3] This process, utilizing a Ni/SiO₂ catalyst in a continuous flow reactor, achieves yields of 98% with over 99.8% selectivity, establishing a robust, renewable source for the tetrahydropyran core.[3]

Stage 2: Green Oxidation of THP to Tetrahydropyran-4-Carboxylic Acid

While traditional syntheses of tetrahydropyran-4-carboxylic acid involve multi-step routes with significant salt waste[4][5], a greener pathway involves the direct oxidation of the THP ring. The catalytic oxidation of cyclic ethers to their corresponding carboxylic acids or lactones is an area of active research.[6] A promising green approach would involve the use of a heterogeneous catalyst with a clean oxidant like hydrogen peroxide (H₂O₂), which produces only water as a byproduct.

Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Acid-catalyzed Dehydration DHP 3,4-Dihydropyran Furfural->DHP [Various Steps] THP Tetrahydropyran (THP) DHP->THP Ni/SiO₂ Hydrogenation THP_Acid Tetrahydropyran-4- carboxylic Acid THP->THP_Acid Heterogeneous Catalyst + Green Oxidant (e.g., H₂O₂) (Proposed Green Oxidation) cluster_0 Enzymatic Catalytic Cycle E Lipase (Active Site) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl Acylation E_Acyl->E Regenerates Ester Phenyl 4-Oxanecarboxylate E_Acyl->Ester Releases H2O Water E_Acyl->H2O Releases RCOOH THP-4-Carboxylic Acid RCOOH->E Forms PhOH Phenol PhOH->E_Acyl Nucleophilic Attack

Caption: Simplified mechanism of lipase-catalyzed esterification.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine tetrahydropyran-4-carboxylic acid (1.0 eq) and phenol (1.1 eq).

  • Catalyst Addition: Add Novozym 435 (5-10% by weight of the total reactants).

  • Reaction Conditions (Solvent-Free):

    • Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically performed under reduced pressure (e.g., vacuum) to facilitate the removal of water, which is a byproduct and can inhibit the enzyme.

    • Alternatively, a Dean-Stark apparatus or the addition of molecular sieves can be used for water removal if the reaction is conducted at atmospheric pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the limiting reagent is complete (typically 12-48 hours).

  • Catalyst Recovery: After the reaction, cool the mixture and add a minimal amount of a suitable organic solvent (e.g., 2-methyltetrahydrofuran, a greener alternative to THF) to reduce viscosity. Filter the mixture to recover the immobilized enzyme.

  • Enzyme Washing and Reuse: Wash the recovered Novozym 435 beads with the same solvent and dry under vacuum. The catalyst can be reused for subsequent batches (often up to 10 cycles with minimal loss of activity). [7]7. Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable green solvent system (e.g., ethanol/water), avoiding the need for silica gel chromatography.

Protocol 2: Heterogeneous Acid-Catalyzed Esterification

Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or zeolites, provide a recyclable and less corrosive alternative to mineral acids for catalyzing esterification. [8]Zeolite H-β, in particular, has shown high efficacy in the direct esterification of dicarboxylic acids with phenol. [9] Rationale: The direct esterification of a carboxylic acid with a phenol is challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. [10]Strong acid catalysis is typically required. Heterogeneous catalysts provide the necessary acidic sites while being easily separable from the reaction mixture, thus preventing product contamination and simplifying workup. The reusability of the catalyst is a key green advantage.

cluster_1 Heterogeneous Catalysis Workflow Reactants Acid + Phenol + Solvent (Toluene) Reaction Reaction Vessel (Reflux with Dean-Stark Trap) Reactants->Reaction Catalyst Solid Acid Catalyst (e.g., Zeolite H-β) Catalyst->Reaction Filtration Filtration Reaction->Filtration Cool Product Crude Product in Toluene Filtration->Product Recycled_Catalyst Recovered Catalyst Filtration->Recycled_Catalyst Purification Solvent Evaporation & Recrystallization Product->Purification Reuse Wash, Dry & Reuse Recycled_Catalyst->Reuse Final_Product Pure Phenyl 4-Oxanecarboxylate Purification->Final_Product Reuse->Catalyst

Caption: Workflow for heterogeneous acid-catalyzed esterification.

Experimental Protocol:

  • Reactant and Catalyst Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add tetrahydropyran-4-carboxylic acid (1.0 eq), phenol (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add the solid acid catalyst (e.g., activated Zeolite H-β or Amberlyst-15, 10-20% by weight of the carboxylic acid).

  • Reaction Conditions: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is typically faster than the enzymatic method (usually 4-12 hours).

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by simple filtration.

  • Catalyst Regeneration: The recovered catalyst should be washed with a solvent (e.g., acetone or methanol), dried in an oven, and can then be reused for subsequent reactions.

  • Product Isolation: The filtrate is typically washed with a dilute aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Process Intensification: Microwave-Assisted Synthesis

Both enzymatic and heterogeneous acid-catalyzed reactions can be significantly accelerated using microwave irradiation. [11]Microwave heating can lead to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating. [12] Causality: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently and reduce the formation of side products associated with prolonged heating.

Protocol Adaptation: The protocols described above can be adapted for a microwave reactor. Reactions are performed in sealed microwave vials with stirring. The temperature is programmed, and the reaction is held at the target temperature (e.g., 70°C for enzymatic, or higher for heterogeneous catalysis) for a significantly reduced time (often 15-60 minutes). Catalyst recovery and product isolation steps remain the same.

Comparative Analysis and Green Metrics

To evaluate the "greenness" of each approach, we consider key metrics such as Atom Economy and the Environmental Factor (E-Factor).

MetricTraditional Method (e.g., via Acid Chloride)Heterogeneous Acid CatalysisEnzymatic Catalysis (Solvent-Free)
Catalyst Stoichiometric (SOCl₂) + BaseCatalytic & RecyclableCatalytic & Recyclable
Solvent Often chlorinated (e.g., DCM)Toluene (for azeotropic removal)None (ideal) or green solvent
Byproducts SO₂, HCl, Salt wasteWaterWater
Temperature 0 °C to RTHigh (Reflux)Mild (60-70 °C)
Atom Economy LowHighHigh
E-Factor (Est.) High (>10)Low (1-5)Very Low (<1)

Atom Economy: For the direct esterification (C₇H₁₀O₃ + C₆H₆O → C₁₃H₁₄O₃ + H₂O), the theoretical atom economy is high, as the only atom not incorporated into the final product is from the water molecule. However, traditional methods using activating agents like thionyl chloride have a much lower atom economy as the atoms from the reagent are lost as waste.

E-Factor (Mass of Waste / Mass of Product): The solvent-free enzymatic method is expected to have the most favorable (lowest) E-factor, as it minimizes solvent use and catalyst waste. [1]Heterogeneous catalysis also performs well due to catalyst recyclability, with the main waste stream being the solvent used for azeotropic distillation and workup.

Characterization and Quality Control

The final product, phenyl 4-oxanecarboxylate, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. Expected signals would include those for the tetrahydropyran ring protons and carbons, as well as the aromatic signals from the phenyl group.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point or GC Analysis: To assess the purity of the final product.

Conclusion

The transition to green and sustainable practices in chemical synthesis is not merely an academic exercise but a necessity for the modern pharmaceutical and chemical industries. The protocols detailed in this guide for the production of phenyl 4-oxanecarboxylate demonstrate the practical application of green chemistry principles. By leveraging bio-based feedstocks, recyclable enzymatic and heterogeneous catalysts, and process intensification techniques like microwave heating, it is possible to synthesize this valuable building block with significantly reduced environmental impact. These methods offer a pathway to safer, more efficient, and economically competitive chemical manufacturing.

References

  • Dastidar, R. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Available at: [Link]

  • Mcmurry, J. E. (1994). Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
  • Sajid, M., et al. (2011). Catalytic oxidation of cyclic ethers to lactones over various titanosilicates. ResearchGate. Available at: [Link]

  • Kawanami, H., et al. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
  • Lee, H., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. Available at: [Link]

  • Wang, L., et al. (2020). External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. National Center for Biotechnology Information. Available at: [Link]

  • Li, G., et al. (2021). Catalytic enantioselective oxidative coupling of saturated ethers with carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Pan, C., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. Available at: [Link]

  • Pawar, A. B. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Logan, J. O. (1998). Esterification of phenols. Google Patents.
  • Sean Chua. (2022). A-Level H2 Chemistry: Esterification of Phenols. YouTube. Available at: [Link]

  • Pinto, M., et al. (2023). Use of Bioprinted Lipases in Microwave-Assisted Esterification Reactions. MDPI. Available at: [Link]

  • Badgujar, K. C., & Bhanage, B. M. (2015). Amberlyst-15-catalyzed alkylation of phenolics with branched alkenes. Rearrangement of tert-alkylphenols and catechols to sec-alkyl isomers. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. ChemBAM. Available at: [Link]

  • Chowdhury, A., & Mitra, D. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. ResearchGate. Available at: [Link]

  • Turhanen, P. A., & Vepsäläinen, J. J. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Center for Biotechnology Information. Available at: [Link]

  • Sabally, K., et al. (2006). Lipase-catalyzed synthesis of phenolic lipids in solvent-free medium using selected edible oils and phenolic acids. ResearchGate. Available at: [Link]

  • Popa, C. V., et al. (2024). Experimental Device for the “Green” Synthesis of Unbranched Aliphatic Esters C4–C8 Using an Audio Frequency Electric Field. MDPI. Available at: [Link]

  • Sharma, G. V., et al. (2005). Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. Available at: [Link]

  • Ginting, R. V. B., et al. (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. ACS Omega. Available at: [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC. Available at: [Link]

  • Sanchez, D. A., et al. (2016). Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2005). (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. Available at: [Link]

  • De la Rosa, O., et al. (2013). Microwave-assisted solvent-free lipase catalyzed transesterification of β-ketoesters. ResearchGate. Available at: [Link]

  • Chowdhury, A., & Mitra, D. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. PubMed. Available at: [Link]

  • Green Chemistry. (n.d.). green chemistry – the atom economy. Green Chemistry. Available at: [Link]

  • Reddy, C. S., et al. (2014). Direct esterification of succinic acid with phenol using zeolite beta catalyst. ResearchGate. Available at: [Link]

  • Nag, A., et al. (2019). Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. MDPI. Available at: [Link]

  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available at: [Link]

  • Li, Z., et al. (2020). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2021). 5 - Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2019). (PDF) Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso -Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. ResearchGate. Available at: [Link]

  • Sabally, K., et al. (2006). Lipase catalyzed solvent-free synthesis of phenolic acids based N-alkyl substituted amides. ResearchGate. Available at: [Link]

  • Paizs, C., & Toşa, M. I. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkat USA. Available at: [Link]

  • Kopp, B., et al. (2017). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. MDPI. Available at: [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. Green Chemistry Toolkit. Available at: [Link]

  • Raj, R. B., & A., P. (2022). Process intensification of microwave-assisted acetylation reaction of glycerol to synthesize fuel additives using porcine pancreas lipase catalyst. Biofuels. Available at: [Link]

  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. Available at: [Link]

  • Sharma, U., & Kumar, R. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). E-factor. GCTLC. Available at: [Link]

Sources

Strategic Solvent Selection for Reactions of Phenyl Oxane-4-Carboxylate: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: Phenyl oxane-4-carboxylate is a versatile intermediate in synthetic chemistry, prized for its reactive ester functionality and its saturated heterocyclic core. The success of its transformations—ranging from simple hydrolysis to complex carbon-carbon bond formations—is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects on the primary reactions of phenyl oxane-4-carboxylate. Moving beyond mere procedural lists, we explore the causal relationships between solvent properties and reaction outcomes, offering field-proven protocols and troubleshooting insights to empower researchers in optimizing their synthetic strategies.

The Decisive Role of the Solvent: Fundamental Principles

The solvent is not a passive medium but an active participant that can dictate the pathway, rate, and selectivity of a reaction.[1] Its influence stems from its ability to stabilize or destabilize reactants, intermediates, and transition states through various intermolecular forces.[2] Understanding these interactions is paramount for rational solvent selection.

A Framework for Solvent Classification

Solvents are broadly categorized based on their polarity and their ability to act as a proton donor.

  • Polar Protic Solvents: These solvents possess O-H or N-H bonds, allowing them to engage in hydrogen bonding.[3] They are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.[3][4]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile.[4]

  • Nonpolar Solvents: With low dielectric constants and small dipole moments, these solvents interact primarily through weak van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Key Physicochemical Properties

The following table summarizes critical properties of common solvents used in organic synthesis. The choice of solvent often involves a trade-off between these properties to achieve optimal solubility, reactivity, and ease of workup.

SolventFormulaDielectric Constant (at 20°C)Relative PolarityBoiling Point (°C)Classification
WaterH₂O80.11.000100Polar Protic
MethanolCH₃OH32.70.76265Polar Protic
EthanolC₂H₅OH24.60.65478.5Polar Protic
Dimethyl Sulfoxide (DMSO)C₂H₆OS470.444189Polar Aprotic
AcetonitrileC₂H₃N37.50.46081.6Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO36.70.386153Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O7.50.20766Polar Aprotic (borderline)
Dichloromethane (DCM)CH₂Cl₂9.10.30940Polar Aprotic
Ethyl AcetateC₄H₈O₂6.00.22877Polar Aprotic (borderline)
Diethyl EtherC₄H₁₀O4.30.11734.6Nonpolar
TolueneC₇H₈2.40.099110.6Nonpolar
HexaneC₆H₁₄1.90.00969Nonpolar

Data compiled from multiple sources.[5][6][7]

Visualizing the Solvent Selection Workflow

A systematic approach to solvent selection is crucial. The following workflow outlines the key decision points for a researcher.

G cluster_0 start Define Reaction Type (e.g., Hydrolysis, Grignard) mech Analyze Mechanism (Intermediates, Transition States) start->mech Step 1 props Identify Required Solvent Properties (Polarity, Protic/Aprotic) mech->props Step 2 candidates Select Candidate Solvents (Consult Property Tables) props->candidates Step 3 practical Consider Practical Factors (BP, Toxicity, Cost, Workup) candidates->practical Step 4 optimize Screen & Optimize (Small-scale trials) practical->optimize Step 5 scaleup Scale-Up Reaction optimize->scaleup Step 6 G reactant Phenyl Oxane-4-Carboxylate intermediate Tetrahedral Intermediate (Negatively Charged) reactant->intermediate + OH⁻ (Slow Step) product Carboxylate + Phenoxide intermediate->product Fast Step

Caption: Simplified Saponification Mechanism.

Solvent Causality: The rate-determining step involves the attack of a charged nucleophile (OH⁻) on a neutral ester. According to the Hughes-Ingold rules, a reaction where charge is dispersed in the transition state is often slowed by highly polar protic solvents that can strongly solvate the reactant nucleophile, reducing its reactivity. [2][8]However, for practical purposes, a polar protic solvent (water) is required as the source of the hydroxide ion. Therefore, a co-solvent system is the optimal choice.

  • Polar Protic Co-solvents (Methanol, Ethanol): These are miscible with water and effectively dissolve the organic ester, creating a homogeneous reaction medium. This dramatically increases the effective concentration of both reactants.

  • Polar Aprotic Co-solvents (THF, Dioxane): These are also used to solubilize the ester. [9]THF/water mixtures can be highly effective, though they may be biphasic depending on the ratio. [9] Protocol: Alkaline Hydrolysis in a THF/Water System

  • Dissolution: In a round-bottom flask, dissolve phenyl oxane-4-carboxylate (1.0 eq) in Tetrahydrofuran (THF) (approx. 5 mL per mmol of ester).

  • Reagent Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq, dissolved in an equal volume of water to the THF).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup (Quenching): Cool the flask in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) until the pH of the aqueous phase is ~2-3. This protonates the carboxylate and any excess hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxane-4-carboxylic acid.

Aminolysis

Mechanistic Overview: Aminolysis follows a similar nucleophilic acyl substitution pathway, with an amine as the nucleophile. The reaction can be base-catalyzed, and the rate-determining step is typically the formation of the tetrahedral intermediate. [10] Solvent Causality: The choice of solvent depends on the amine's reactivity and the reaction conditions.

  • Aprotic Solvents (DCM, THF, Acetonitrile): These are generally preferred as they do not interfere with the nucleophilic amine. They are excellent for reactions with primary and secondary amines at room temperature or with gentle heating.

  • Polar Aprotic Solvents (DMF, DMSO): These can accelerate reactions involving less reactive amines due to their ability to stabilize charged intermediates and their high boiling points, which allow for higher reaction temperatures. [11]* Solvent-Free or Neat Conditions: For highly reactive amines, the reaction can sometimes be run using the amine itself as the solvent, followed by removal of the excess amine under vacuum.

Protocol: Aminolysis with Benzylamine in Acetonitrile

  • Setup: To a solution of phenyl oxane-4-carboxylate (1.0 eq) in Acetonitrile (5 mL per mmol), add benzylamine (1.2 eq).

  • Catalysis (Optional): For less reactive amines, a non-nucleophilic base like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) can be added to facilitate the reaction. [12]3. Reaction: Stir the mixture at 50°C under a nitrogen atmosphere. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude amide can be further purified by column chromatography or recrystallization.

Reduction to an Alcohol

Mechanistic Overview: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce esters. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by the expulsion of the phenoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol.

Solvent Causality: The solvent must be aprotic and anhydrous . Protic solvents like water or alcohols will react violently with and quench the hydride reagent.

  • Ethereal Solvents (Diethyl Ether, THF): These are the solvents of choice. They are unreactive towards LiAlH₄ and effectively solubilize the reagent. THF is often preferred due to its higher boiling point and better solvating properties for the aluminum complexes formed during the reaction. [13] Protocol: Reduction with LiAlH₄ in THF

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of phenyl oxane-4-carboxylate (1.0 eq) in anhydrous THF (10 mL per mmol). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.0 M solution, 1.5 eq) or solid LiAlH₄ portion-wise. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (oxane-4-yl)methanol.

Reaction with Organometallic Reagents

Mechanistic Overview: Grignard (R-MgX) or organolithium (R-Li) reagents are powerful carbon nucleophiles that react with esters to produce tertiary alcohols. [14][15]The reaction proceeds via two successive additions: the first addition forms a ketone intermediate after the phenoxide leaves, which then rapidly reacts with a second equivalent of the organometallic reagent. [14] Solvent Causality: Similar to hydride reductions, the solvent must be aprotic and anhydrous to prevent quenching the highly basic organometallic reagent. [16]* Ethereal Solvents (Diethyl Ether, THF): These are essential. The lone pairs on the ether's oxygen atom coordinate to the magnesium or lithium center, stabilizing the reagent and keeping it dissolved. [13]Diethyl ether is traditional, while THF is often used for less reactive Grignard reagents or when higher temperatures are needed.

Protocol: Grignard Reaction with Phenylmagnesium Bromide in THF

  • Setup: In a flame-dried flask under nitrogen, place a solution of phenyl oxane-4-carboxylate (1.0 eq) in anhydrous THF (10 mL per mmol). Cool to 0°C.

  • Reagent Addition: Add Phenylmagnesium Bromide (3.0 M in Diethyl Ether, 2.2 eq) dropwise via syringe, maintaining the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup (Quenching): Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude tertiary alcohol by column chromatography on silica gel.

References

  • Gomez-Tagle, P., et al. (2006). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Available at: [Link]

  • Fiveable. (n.d.). Solvent Effects Definition. Organic Chemistry Key Term. Available at: [Link]

  • Wiley Periodicals, Inc. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). Microwave Synthesis of (4-hydroxy Phenyl) 3-oxo butanoate. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Construction of 4-Oxo-4H-chromene-2-carboxylate Derivatives via One-Pot Cascade Reaction Under Solvent-Free Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Available at: [Link]

  • Brinker, C.J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Available at: [Link]

  • Science Trove. (n.d.). Reactions of nucleophiles with carbonyl compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phenylsilane. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of polysubstituted 4-phenyl chroman compounds.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

  • RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. Available at: [Link]

  • University of Michigan. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents. Available at: [Link]

  • Roxi Hulet. (2021). 1b: Oxygen nucleophiles in nucleophilic addition reactions. YouTube. Available at: [Link]

  • PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Available at: [Link]

  • University of Wisconsin-Madison. (2014). Organometallic Chemistry Practice Problems. Available at: [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Available at: [Link]

  • MDPI. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. Available at: [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. Available at: [Link]

  • ResearchGate. (2014). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Available at: [Link]

  • ResearchGate. (n.d.). Sonication effects on ester hydrolysis in alcohol-water mixtures. Available at: [Link]

  • OSTI.gov. (2016). Dielectric Properties of Organic Solvents in an Electrical Field. Available at: [Link]

  • National Bureau of Standards. (n.d.). Table of Dielectric Constants of Pure Liquids. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV. Available at: [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Phenyl Ring in Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

Phenyl oxane-4-carboxylate and its derivatives are emerging as privileged scaffolds in medicinal chemistry and materials science. The oxane moiety can impart favorable pharmacokinetic properties, while the functionalized phenyl ring serves as a versatile anchor for introducing a wide array of pharmacophores and modifiable groups. This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the phenyl ring of phenyl oxane-4-carboxylate. We will delve into the underlying chemical principles that govern the reactivity and regioselectivity of these transformations, offering field-proven insights to enable researchers to confidently and efficiently synthesize novel derivatives.

The core of this guide is built upon three pillars: Expertise & Experience , providing the rationale behind experimental choices; Trustworthiness , offering self-validating protocols; and Authoritative Grounding , with in-text citations to key literature.

Understanding the Reactivity of the Phenyl Oxane-4-Carboxylate System

The functionalization of the phenyl ring is dictated by the electronic nature of the oxane-4-carboxylate substituent. The oxygen atom directly attached to the phenyl ring possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions.[1] Consequently, the oxane-4-carboxylate group is an activating and ortho-, para-directing group for electrophilic aromatic substitution reactions.[2] This inherent reactivity profile is the cornerstone of the synthetic strategies outlined below.

Strategic Approaches to Functionalization

We will explore three primary pathways for introducing new functionalities onto the phenyl ring of phenyl oxane-4-carboxylate:

  • Electrophilic Aromatic Substitution (EAS): A direct method to introduce a variety of substituents, including halogens, nitro groups, and acyl groups.

  • Directed ortho-Metalation (DoM): A powerful technique for the selective functionalization at the ortho position.

  • Palladium-Catalyzed Cross-Coupling Reactions: A versatile method for forming carbon-carbon and carbon-heteroatom bonds, typically requiring a pre-functionalized (e.g., halogenated) phenyl ring.

Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental reaction in aromatic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring.[3] The activating nature of the oxane-4-carboxylate group facilitates these reactions, with substitution occurring primarily at the ortho and para positions.

Halogenation: Introducing a Versatile Handle

Halogenated phenyl oxane-4-carboxylates are valuable intermediates for subsequent cross-coupling reactions. Bromination and iodination are particularly useful.

  • Electrophilic Halogen Source: Molecular bromine (Br₂) or iodine (I₂) are common halogenating agents. A Lewis acid catalyst (e.g., FeBr₃ for bromination) is often used to polarize the halogen-halogen bond, generating a more potent electrophile. For iodination, a combination of iodine and an oxidizing agent is effective.

  • Solvent: A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically chosen to avoid side reactions with the solvent.

  • Temperature: These reactions are often carried out at or below room temperature to control the reaction rate and minimize the formation of di-substituted products.

sub Phenyl Oxane-4-Carboxylate product 4-Bromophenyl Oxane-4-Carboxylate sub->product 0 °C to rt reagents Br₂, FeBr₃ in CH₂Cl₂

Caption: Workflow for the para-bromination of phenyl oxane-4-carboxylate.

Materials:

  • Phenyl oxane-4-carboxylate

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve phenyl oxane-4-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous FeBr₃ (0.1 eq) to the solution.

  • Add a solution of Br₂ (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired para-brominated product. The ortho-isomer may be isolated as a minor product.

Nitration: Introducing a Nitro Group

Nitration introduces a nitro (-NO₂) group, which can be a valuable functional group itself or can be reduced to an amine.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺).[4] For activated rings like phenyl oxane-4-carboxylate, milder conditions such as dilute nitric acid may suffice to achieve mono-nitration and improve the ortho/para selectivity.[5]

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and decomposition of the starting material.

sub Phenyl Oxane-4-Carboxylate product o/p-Nitrophenyl Oxane-4-Carboxylate sub->product 0-5 °C reagents HNO₃, H₂SO₄ in Acetic Anhydride

Caption: Workflow for the mono-nitration of phenyl oxane-4-carboxylate.

Materials:

  • Phenyl oxane-4-carboxylate

  • Acetic anhydride

  • Concentrated Nitric acid (70%)

  • Concentrated Sulfuric acid (98%)

  • Ice-water mixture

Procedure:

  • Add phenyl oxane-4-carboxylate (1.0 eq) to acetic anhydride in a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (1.0 eq) to concentrated HNO₃ (1.1 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product, a mixture of ortho and para isomers, can be separated by column chromatography or fractional crystallization.

Friedel-Crafts Acylation: Introducing a Ketone Moiety

This reaction introduces an acyl group (-COR) to the aromatic ring, forming a ketone. The resulting aryl ketone is deactivated towards further substitution, thus preventing polyacylation.[6][7][8]

  • Acylating Agent: An acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) is used as the source of the acyl group.

  • Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion (RCO⁺).[7] A stoichiometric amount of the catalyst is often necessary as it complexes with the product ketone.[7]

  • Solvent: A non-reactive solvent like dichloromethane or carbon disulfide is typically used.

Materials:

  • Phenyl oxane-4-carboxylate

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of phenyl oxane-4-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the para-acylated product as the major isomer.

Reaction Typical Reagents Catalyst Product(s) Typical Yield (%)
Bromination Br₂FeBr₃p-Bromophenyl oxane-4-carboxylate70-85
Nitration HNO₃/H₂SO₄-o/p-Nitrophenyl oxane-4-carboxylate80-90 (mixture)
Acylation CH₃COClAlCl₃p-Acetylphenyl oxane-4-carboxylate65-75

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving substitution exclusively at the ortho position.[7] This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The ester carbonyl oxygen in phenyl oxane-4-carboxylate can act as a DMG.

  • Organolithium Reagent: Strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are used to deprotonate the ortho C-H bond. s-BuLi is often more effective for less acidic protons.

  • Ligand: A coordinating ligand like tetramethylethylenediamine (TMEDA) can break up the oligomeric structure of the organolithium reagent, increasing its basicity and reactivity.

  • Low Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as nucleophilic attack on the ester carbonyl, and to ensure the stability of the aryllithium intermediate.

sub Phenyl Oxane-4-Carboxylate product 2-(Trimethylsilyl)phenyl Oxane-4-Carboxylate sub->product step1_reagents 1. s-BuLi, TMEDA THF, -78 °C step2_reagents 2. TMSCl

Caption: Workflow for the directed ortho-silylation of phenyl oxane-4-carboxylate.

Materials:

  • Phenyl oxane-4-carboxylate

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of phenyl oxane-4-carboxylate (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add s-BuLi (1.2 eq) dropwise via syringe, keeping the temperature below -70 °C. The solution may turn colored, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add freshly distilled TMSCl (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-silylated product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds.[9][10] These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. Therefore, a pre-functionalized (e.g., halogenated) phenyl oxane-4-carboxylate is required as a starting material (see Section 1.1).

Suzuki-Miyaura Coupling: Formation of Biaryl Systems

The Suzuki-Miyaura coupling reaction forms a new C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[9][10]

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent for transmetalation.[9]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

substrate 4-Bromophenyl Oxane-4-Carboxylate product 4-Biphenyl Oxane-4-Carboxylate substrate->product boronic_acid Phenylboronic Acid boronic_acid->product reagents Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O

Caption: Workflow for the Suzuki-Miyaura coupling of 4-bromophenyl oxane-4-carboxylate.

Materials:

  • 4-Bromophenyl oxane-4-carboxylate (from Section 1.1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a Schlenk flask, combine 4-bromophenyl oxane-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11]

Materials:

  • 4-Iodophenyl oxane-4-carboxylate (prepared similarly to the bromo-derivative)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-iodophenyl oxane-4-carboxylate (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and Et₃N (e.g., 2:1), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at room temperature under an argon atmosphere for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aryl alkyne product.

Heck Coupling: Synthesis of Aryl Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, with the aryl group typically adding to the less substituted carbon of the double bond.[12]

Materials:

  • 4-Iodophenyl oxane-4-carboxylate

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 4-iodophenyl oxane-4-carboxylate (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Add anhydrous DMF and Et₃N (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Coupling Reaction Aryl Halide Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Ar-Br, Ar-IR-B(OH)₂Pd(0) catalyst, BaseBiaryl
Sonogashira Ar-ITerminal AlkynePd(0)/Cu(I) catalyst, BaseAryl Alkyne
Heck Ar-I, Ar-BrAlkenePd(0) catalyst, BaseAryl Alkene

Conclusion

The functionalization of the phenyl ring in phenyl oxane-4-carboxylate offers a rich landscape for chemical exploration. By understanding the directing effects of the oxane-4-carboxylate substituent, researchers can strategically employ a range of powerful synthetic methodologies. This guide has provided a detailed roadmap for executing electrophilic aromatic substitutions, directed ortho-metalations, and palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and adaptable, serving as a solid foundation for the synthesis of novel and complex molecules for applications in drug discovery and materials science. Adherence to the principles of causality and safety outlined in this document will empower researchers to achieve their synthetic goals with confidence and precision.

References

  • Zhu, B. (2013).
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • RSC Publishing. (1943). The halogenation of phenolic ethers and anilides. Part XIV. m-Substituted phenyl ethers. Journal of the Chemical Society (Resumed), 430. [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Schramm, R. M., & Westheimer, F. H. (1948). The Mechanism of the Nitration of Anisole. Journal of the American Chemical Society, 70(5), 1782–1784. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Sibi, M. P., & Snieckus, V. (1985). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 50(15), 2732–2736. [Link]

  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, October 18). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid?[Link]

  • PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

Sources

Application Note: Accelerated Synthesis of Phenyl Oxane-4-Carboxylate via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of phenyl oxane-4-carboxylate, a valuable scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. By leveraging the rapid, volumetric heating of microwave energy, this method dramatically reduces reaction times from hours to mere minutes, while simultaneously improving yields and product purity compared to conventional thermal methods. This guide is designed for researchers, chemists, and drug development professionals seeking to integrate modern, green chemistry techniques into their synthetic workflows.

Introduction: The Need for Speed and Efficiency

The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Phenyl oxane-4-carboxylate and its derivatives serve as critical building blocks in the development of novel therapeutics, including anti-inflammatory agents and enzyme inhibitors.[1][2][3] Traditionally, the synthesis of such esters via methods like Fischer esterification requires prolonged heating under reflux, often leading to extended reaction times and the formation of undesirable byproducts.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4][5][6] Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[7] This interaction induces rapid, uniform (volumetric) heating through mechanisms of dipolar polarization and ionic conduction, leading to a dramatic acceleration of reaction rates.[5][7] For the synthesis of phenyl oxane-4-carboxylate, this translates into several key advantages:

  • Drastic Time Reduction: Reactions that typically take several hours can be completed in minutes.[8][9]

  • Increased Yields and Purity: The rapid heating minimizes the time available for side reactions, resulting in a cleaner product profile and higher yields.[4][5]

  • Energy Efficiency: Localized, targeted heating is significantly more energy-efficient than maintaining a large oil bath or heating mantle for extended periods.

  • Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[5]

This document provides a robust, validated protocol for this synthesis, complete with mechanistic insights, characterization data, and troubleshooting guidance.

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via an acid-catalyzed esterification of oxane-4-carboxylic acid with phenol.

G R1 Oxane-4-carboxylic Acid P1 Phenyl oxane-4-carboxylate R1->P1 R2 Phenol R2->P1 C1 H₂SO₄ (catalyst) C1->P1 catalysis C2 Microwave Irradiation (e.g., 120°C, 10 min) C2->P1 energy P2 H₂O G start Start: Reagent Preparation reagents 1. Add Reactants & Catalyst to Microwave Vial start->reagents seal 2. Seal the Reaction Vessel reagents->seal microwave 3. Microwave Irradiation (120°C, 10 min) seal->microwave cool 4. Cool to Room Temperature microwave->cool workup 5. Dilute with EtOAc & Neutralize with NaHCO₃ cool->workup extract 6. Separate Layers & Dry Organic Phase workup->extract evaporate 7. Concentrate via Rotary Evaporation extract->evaporate purify 8. Flash Column Chromatography evaporate->purify characterize 9. Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Sources

Process Development Guide: Scalable Synthesis of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Phenyl oxane-4-carboxylate (also known as Phenyl tetrahydropyran-4-carboxylate) is a structural motif often utilized as a prodrug scaffold or a metabolic probe in medicinal chemistry. Its synthesis presents a specific challenge: the esterification of a secondary carboxylic acid with phenol .

Unlike aliphatic alcohols, phenols are poor nucleophiles due to resonance delocalization. Direct Fischer esterification (Acid + Phenol


 Ester + Water) is generally non-viable for scale-up due to unfavorable equilibrium constants and the difficulty of removing water from high-boiling phenol mixtures.
Selected Route: The Acyl Chloride Activation Pathway

To ensure scalability, high conversion, and simplified purification, this guide details the Acyl Chloride Method .

  • Step 1: Activation. Conversion of Oxane-4-carboxylic acid to Oxane-4-carbonyl chloride using Thionyl Chloride (

    
    ) with Dimethylformamide (DMF) catalysis.
    
  • Step 2: Esterification. Nucleophilic acyl substitution with Phenol in the presence of a tertiary amine base.

Rationale for Selection:

  • Thermodynamic Drive: The release of gaseous

    
     and 
    
    
    
    drives Step 1 to completion.
  • Atom Economy: Thionyl chloride is cheap and the byproducts are gases, simplifying workup.[1]

  • Kinetics: The acid chloride is highly electrophilic, overcoming the poor nucleophilicity of phenol.

Chemical Mechanism & Process Logic

The following diagram illustrates the reaction pathway, highlighting the critical Vilsmeier-Haack type activation provided by the DMF catalyst.

ReactionMechanism Start Oxane-4-COOH (Substrate) AcidChloride Oxane-4-COCl (Activated Intermediate) Start->AcidChloride Chlorination DMF_Cat DMF Catalyst (Vilsmeier Intermediate) DMF_Cat->AcidChloride Catalytic Cycle SOCl2 SOCl2 (Reagent) SOCl2->DMF_Cat Activation Product Phenyl Oxane-4-carboxylate (Final Product) AcidChloride->Product Nucleophilic Attack Byproducts1 SO2(g) + HCl(g) AcidChloride->Byproducts1 Phenol Phenol + Et3N Phenol->Product Byproducts2 Et3N-HCl (Solid) Product->Byproducts2

Figure 1: Reaction mechanism illustrating the DMF-catalyzed chlorination followed by esterification. Note the irreversible gas evolution in Step 1 which drives conversion.

Detailed Manufacturing Protocol

Phase 1: Synthesis of Oxane-4-Carbonyl Chloride

Objective: Convert the carboxylic acid to the acid chloride.[2] Scale: 1.0 kg Input (Oxane-4-carboxylic acid)

ReagentMW ( g/mol )EquivalentsMass/VolRole
Oxane-4-carboxylic acid 130.141.01.00 kgSubstrate
Thionyl Chloride (

)
118.971.2~0.67 LChlorinating Agent
DMF 73.090.0528 mLCatalyst
Toluene 92.14N/A5.0 LSolvent

Protocol:

  • Setup: Equip a 10L glass-lined reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) connected to the exhaust to neutralize

    
     gases.
    
  • Charging: Charge Toluene and Oxane-4-carboxylic acid. Stir to suspend.

  • Catalyst Addition: Add DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming a reactive chloroiminium species.

  • Reaction: Heat the mixture to 50°C . Add Thionyl Chloride dropwise over 2 hours.

    • Critical Control: Monitor gas evolution.[3] Do not exceed scrubber capacity.

  • Reflux: Once addition is complete, heat to 75-80°C and hold for 3 hours.

  • IPC (In-Process Control): Take an aliquot, quench with methanol, and analyze by GC/HPLC (looking for methyl ester vs. acid peak). Target: >99% conversion.

  • Concentration: Distill off excess

    
     and Toluene under reduced pressure (vacuum distillation) to yield the crude acid chloride as an oil. Do not expose to humid air.
    
Phase 2: Esterification with Phenol

Objective: Coupling of the acid chloride with phenol.

ReagentMW ( g/mol )EquivalentsMass/VolRole
Crude Acid Chloride 148.591.0 (theoretical)~1.14 kgIntermediate
Phenol 94.111.050.76 kgNucleophile
Triethylamine (

)
101.191.21.28 LAcid Scavenger
Dichloromethane (DCM) 84.93N/A8.0 LSolvent

Protocol:

  • Dissolution: Dissolve the crude acid chloride (from Phase 1) in DCM (4.0 L) in the reactor. Cool to 0-5°C .

  • Phenol Preparation: In a separate vessel, dissolve Phenol and Triethylamine in DCM (4.0 L).

  • Addition: Slowly add the Phenol/Base solution to the Acid Chloride solution over 2 hours, maintaining internal temperature <10°C .

    • Exotherm Warning: The reaction is highly exothermic. Rapid addition will cause solvent boil-over and impurity formation.

  • Aging: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

  • IPC: Check for disappearance of Acid Chloride (via methanol quench GC check).

Phase 3: Workup and Purification
  • Quench: Add water (5.0 L) to the reactor and stir vigorously for 30 minutes to dissolve Triethylamine Hydrochloride salts.

  • Phase Separation: Separate the organic (DCM) layer.

  • Basic Wash (Critical): Wash the organic layer with cold 5% NaOH solution (2 x 3.0 L).

    • Purpose: This removes the excess Phenol (as sodium phenoxide).

    • Caution: Keep cold (<10°C) and minimize contact time to prevent hydrolysis of the product ester.

  • Neutral Wash: Wash with Brine (saturated NaCl) to remove residual base.

  • Drying: Dry organic phase over anhydrous

    
     or 
    
    
    
    . Filter.
  • Isolation: Concentrate the solvent under vacuum.

  • Crystallization: If the product is solid, recrystallize from Hexane/Ethyl Acetate. If liquid, high-vacuum distillation is recommended for final purification.

Process Flow Diagram (PFD)

ProcessFlow Reactor1 Reactor 1: Chlorination (Toluene, SOCl2, DMF) Scrubber Caustic Scrubber (NaOH) Reactor1->Scrubber Off-gas (SO2, HCl) Distillation Vacuum Strip (Remove SOCl2) Reactor1->Distillation Crude Mixture Reactor2 Reactor 2: Esterification (DCM, Phenol, Et3N) Distillation->Reactor2 Acid Chloride Oil Quench Phase Separation (Water Wash) Reactor2->Quench Reaction Complete BaseWash Base Wash (5% NaOH - Remove Phenol) Quench->BaseWash Organic Layer FinalIso Concentration & Crystallization BaseWash->FinalIso Purified Organic

Figure 2: Unit operation flow for the synthesis. Note the critical scrubber requirement for Step 1 and the specific Base Wash in Step 3 to ensure phenol removal.

Analytical & Quality Control

ParameterMethodSpecificationNotes
Appearance VisualWhite solid or colorless oilDependent on exact crystal habit.
Assay HPLC/GC>98.0%Area normalization.
Residual Phenol HPLC<0.1%Critical for toxicity control.
Residual Solvent GC-HS< Limit (e.g., DCM <600ppm)ICH Q3C guidelines.
Identification 1H-NMRConforms to structureDiagnostic signals: Phenyl protons (7.0-7.4 ppm), Oxane protons.

Safety & Handling (HSE)

  • Thionyl Chloride: Highly toxic by inhalation. Reacts violently with water to release HCl and SO2.[1] Must be handled in a fume hood with a scrubber.

  • Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. Wear double nitrile gloves and face shield.

  • Triethylamine: Flammable and corrosive.

  • Waste Disposal: Aqueous washes from Phase 3 contain sodium phenoxide and must be treated as hazardous organic waste, not general aqueous waste.

References

  • Patent on Tetrahydropyran-4-carboxylic acid synthesis

    • Preparation of tetrahydropyran-4-carboxylic acid and its esters.[4][5] US Patent 5580994A.

  • General Protocol for Acid Chloride Formation

    • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[2][6][7] Master Organic Chemistry.

  • Safety Assessment of Phenyl Esters

    • Benzoic acid, phenyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.[8]

  • Mechanism of DMF Catalysis (Vilsmeier-Haack)

    • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps.[7] OrgoSolver.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyl Oxane-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of phenyl oxane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of phenyl oxane-4-carboxylate.

Q1: My reaction yield is consistently low (<50%) when using a standard Fischer-Speier esterification with oxane-4-carboxylic acid and phenol. What are the most likely causes?

This is the most frequent challenge in this specific synthesis. The low yield is typically rooted in two fundamental principles: the nature of the Fischer esterification equilibrium and the relatively low nucleophilicity of phenol.

  • Unfavorable Equilibrium: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water, all under acid catalysis.[1][2][3][4] The equilibrium often lies unfavorably, limiting the maximum achievable yield. To improve the yield, the equilibrium must be actively shifted towards the product side, in accordance with Le Châtelier's principle.

  • Poor Nucleophilicity of Phenol: Phenols are significantly less nucleophilic than aliphatic alcohols. The lone pair on the phenolic oxygen is delocalized into the aromatic ring, making it less available to attack the protonated carboxylic acid. Furthermore, the phenoxide ion is a relatively good leaving group, which means the reverse reaction (hydrolysis of the ester) is more favorable than for esters of simple alcohols.[1][5]

The combination of these factors means that a simple "mix and heat" approach is often insufficient for this transformation.

Q2: I'm trying to shift the reaction equilibrium. What is the most effective way to remove water from the reaction?

Effective water removal is critical for driving the Fischer esterification to completion. There are two primary methods:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is the preferred method for scale-up. The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[1] As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The water, being denser, separates to the bottom of the trap while the solvent overflows and returns to the reaction flask. This continuously removes the water byproduct, pulling the equilibrium towards the ester product.

  • Use of Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark setup is impractical, adding a dehydrating agent can be effective.

    • Molecular Sieves (4Å): These are porous aluminosilicates that trap water molecules within their structure. They should be activated (by heating under vacuum) before use and added directly to the reaction mixture.

    • Anhydrous Salts: Salts like anhydrous MgSO₄ or Na₂SO₄ can be used, but they are generally less efficient at the high temperatures often required for esterification.

Workflow: Diagnosing and Solving Low Yield Issues

Here is a logical workflow to systematically address poor yields in the synthesis of phenyl oxane-4-carboxylate.

TroubleshootingWorkflow Start Low Yield of Phenyl Oxane-4-Carboxylate Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium First Check Check_Reactivity Are you addressing the low reactivity of phenol? Start->Check_Reactivity Second Check Water_Removal_No Implement Water Removal Check_Equilibrium->Water_Removal_No No Water_Removal_Yes Equilibrium management is likely sufficient. Check_Equilibrium->Water_Removal_Yes Yes Reactivity_No Activate the Carboxylic Acid Check_Reactivity->Reactivity_No No Reactivity_Yes Reaction conditions may need further optimization. Check_Reactivity->Reactivity_Yes Yes Dean_Stark Use Dean-Stark with Toluene Water_Removal_No->Dean_Stark Mol_Sieves Add activated 4Å Molecular Sieves Water_Removal_No->Mol_Sieves Acyl_Chloride Convert to Acyl Chloride (e.g., with SOCl₂) Reactivity_No->Acyl_Chloride Coupling_Agent Use a Coupling Agent (e.g., EDC, DCC) Reactivity_No->Coupling_Agent Final_Check Re-evaluate Yield Dean_Stark->Final_Check Mol_Sieves->Final_Check Acyl_Chloride->Final_Check Coupling_Agent->Final_Check ParameterRelationships Yield High Yield Side_Products Side Products Temp High Temperature Temp->Yield +/- correlation (rate vs degradation) Temp->Side_Products +ve correlation Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Yield +ve correlation (up to a point) Catalyst->Side_Products +ve correlation Water_Removal Effective Water Removal Water_Removal->Yield +ve correlation Activation Carboxylic Acid Activation Activation->Yield +ve correlation (strong)

Sources

Technical Support Center: Stability Management of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: POC-STAB-001 Subject: Minimizing Hydrolysis Side Reactions during Synthesis, Workup, and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Phenyl oxane-4-carboxylate (also known as Phenyl tetrahydropyran-4-carboxylate) presents a classic "activated ester" paradox. The very feature that makes it useful in medicinal chemistry—the lability of the phenoxide leaving group—makes it highly susceptible to unwanted hydrolysis.

Unlike robust alkyl esters (e.g., methyl or ethyl), phenyl esters possess a leaving group (


) with a 

, compared to alkoxides (

). This

difference in leaving group ability means standard laboratory protocols for ester isolation will often degrade this molecule before it is even isolated.

This guide provides a self-validating protocol to minimize hydrolysis, focusing on the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Mechanistic Insight: The "Hydrolysis Cliff"

To prevent degradation, you must understand the enemy. Hydrolysis of phenyl esters is primarily driven by the attack of a nucleophile (water or hydroxide) on the carbonyl carbon.

The Pathway

The reaction proceeds through a tetrahedral intermediate. Because the phenoxide is a resonance-stabilized leaving group, the collapse of this intermediate is rapid, especially under basic conditions.

HydrolysisMechanism cluster_conditions Critical Control Points Ester Phenyl Oxane-4-carboxylate (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Rate Limiting at low pH) OH Nucleophile (OH- or H2O) OH->Intermediate Products Oxane-4-carboxylic Acid + Phenol Intermediate->Products Collapse (Fast due to PhO- stability) Control1 Control pH < 7 Control2 Temp < 4°C Control3 Anhydrous Solvents

Figure 1: The


 hydrolysis pathway. Note that the stability of the phenoxide leaving group accelerates the collapse of the intermediate compared to alkyl esters.

Troubleshooting Protocols

Protocol A: Synthesis & Workup (The "Danger Zone")

The Issue: The most common point of failure is the aqueous workup. Chemists habitually use


 or saturated 

to remove unreacted phenol or acid chlorides. Do not do this. The high pH will saponify your product in minutes.

Optimized Workflow:

StepStandard Protocol (AVOID)Optimized Protocol (USE)Rationale
Quenching Pouring into water at RT.Pour into ice-cold Phosphate Buffer (pH 6.0) .Low temp slows kinetics; pH 6 avoids acid/base catalysis.
Phenol Removal Washing with

.
Wash with cold 0.5M citric acid or perform rapid chromatography .NaOH (pH 14) causes immediate hydrolysis.
Drying

for 1 hour.

(anhydrous) for 15 mins max , then filter immediately.
Prolonged contact with hydrated salts can introduce moisture.
Solvent Removal Rotovap at

.
Rotovap at

(bath temp).
Thermal energy accelerates the cleavage.

Self-Validating Check: Before full workup, take a


 aliquot, dilute in dry 

, and run a quick

-NMR. Focus on the aromatic region.
  • Product: Multiplet at

    
     ppm (ester phenyl).
    
  • Hydrolysis: Distinct triplet/doublet shifts of free phenol (

    
     ppm) and the disappearance of the ester carbonyl stretch in IR (
    
    
    
    vs
    
    
    for acid).
Protocol B: Storage & Handling

The Issue: "My compound was pure yesterday, but today the NMR shows 10% phenol." Root Cause: Atmospheric moisture and autocatalysis. If trace hydrolysis occurs, the generated carboxylic acid lowers the local pH, potentially catalyzing further degradation (though base catalysis is the primary threat, acid catalysis is non-zero).

  • Lyophilization: If possible, lyophilize from benzene or dioxane (freeze-drying) to remove trace water.

  • Inert Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier and blankets the solid better.

  • Temperature: Store at

    
    .
    
  • Desiccant: Store the vial inside a secondary jar containing

    
     or activated molecular sieves.
    

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol or Ethanol for recrystallization? A: Absolutely NOT. Phenyl esters are excellent acylating agents. If you dissolve phenyl oxane-4-carboxylate in methanol, you risk transesterification . The methoxide/methanol will attack the carbonyl, displacing the phenol and forming methyl oxane-4-carboxylate. Use non-nucleophilic solvents like Hexane/Ethyl Acetate or Toluene.

Q2: I see a "ghost" peak in my LC-MS at M-94. What is it? A: That is the mass of your oxane-4-acyl cation (loss of Phenol,


). This confirms you made the ester, but it also indicates the bond is fragile. If you see the mass of the acid (M-76 relative to ester), hydrolysis has occurred in the LC-MS mobile phase. Ensure your mobile phase is not too basic (avoid 

; use

).

Q3: Why is the oxane ring relevant here? Does it destabilize the ester? A: The oxane (tetrahydropyran) ring is generally stable. However, the oxygen at position 1 exerts an inductive effect. While the carboxylate is at position 4 (distal), the ring conformation (chair) places the ester in either an equatorial or axial position. The equatorial conformer is generally more accessible to nucleophiles. This doesn't change your protocol, but it explains why this specific ester might be slightly more reactive than a simple phenyl cyclohexane-carboxylate.

Analytical Data Reference

Table 1: Expected Chemical Shifts (CDCl3)

MoietyProton (

)
Carbon (

)
Diagnostic Note
C4-H (Oxane)

(m, 1H)

Alpha to Carbonyl.
C2/C6-H (Oxane)

(m, 2H)

Ether linkage signals.
Phenyl Ester

(m, 5H)

(Ipso-C)
Key Indicator: Free phenol Ipso-C is

ppm.
Carbonyl -

Ester carbonyl.

References

  • Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

    • Foundational text on the mechanism and leaving group dependence.
  • Neuvonen, H. (1991). Hydrolysis of Phenyl Esters: The Effect of the Leaving Group. Journal of the Chemical Society, Perkin Transactions 2.

    • Establishes the correlation between phenol pKa and hydrolysis r
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

    • Standard reference for ester stability conditions during synthesis.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

    • Source for pKa values of phenols vs. alcohols, explaining the thermodynamic drive for hydrolysis.

Purification challenges and solutions for phenyl oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with Phenyl Oxane-4-carboxylate (also known as Phenyl Tetrahydropyran-4-carboxylate).

Ticket ID: PUR-THP-Ph-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying Phenyl Oxane-4-carboxylate presents a unique set of challenges due to the "activated" nature of phenyl esters and the physicochemical properties of the tetrahydropyran (oxane) ring. Unlike standard alkyl esters, phenyl esters are more susceptible to hydrolysis and often suffer from persistent phenol contamination. This guide provides field-proven solutions to isolate high-purity material (>98%) suitable for biological assays or further synthetic steps.

PART 1: Troubleshooting & FAQs (The "Phenol Paradox")

Q1: I see a persistent impurity at ~7.2 ppm in NMR and a broad smear on my TLC. How do I remove unreacted phenol without hydrolyzing my product?

Diagnosis: This is the most common issue. You are facing the "Phenol Paradox." Phenol (pKa ~10) requires a base to be extracted into the aqueous phase, but phenyl esters are reactive electrophiles that hydrolyze rapidly under basic conditions.

The Solution: Do not use strong bases (like 1M NaOH) for prolonged washes. Instead, use a Buffered Cold Wash Protocol :

  • Cool the biphasic mixture: Chill your organic layer (Ethyl Acetate or DCM) and the aqueous wash solution to 0–5°C before mixing.

  • Use 0.5 M NaOH (Cold): Perform two rapid washes (contact time < 60 seconds per wash). The low temperature significantly retards the hydrolysis rate of the ester while allowing the deprotonation of phenol.

  • Immediate Quench: Immediately wash with cold brine followed by a saturated NH₄Cl solution to neutralize any residual base.

Alternative (Chromatography): If the ester is too sensitive, modify your silica column. Phenol streaks on silica due to hydrogen bonding. Add 1% Acetic Acid to your eluent. This sharpens the phenol peak, allowing it to elute cleanly after your less polar ester.

Q2: I used DCC/DMAP for the coupling, and I cannot get rid of the white precipitate (DCU). It keeps appearing even after filtration.

Diagnosis: Dicyclohexylurea (DCU) is notoriously difficult to remove because it is slightly soluble in common organic solvents (DCM, EtOAc), leading to "creeping" precipitation during concentration.

The Solution: Switch your workflow to a Solvent Exchange Precipitation :

  • Evaporate: Remove the reaction solvent (usually DCM) completely.

  • Suspend: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether). DCU is virtually insoluble in ether.

  • Filter: Filter the suspension through a Celite pad.

  • Wash: Wash the pad with cold ether. Pro-Tip: If you must use a coupling agent in the future, switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup, eliminating this headache entirely.

Q3: My product decomposes on the silica column.

Diagnosis: The oxane (tetrahydropyran) ring is generally stable, but the phenyl ester linkage is acid-sensitive. Commercial silica gel is slightly acidic (pH 4–5), which can catalyze transesterification or hydrolysis if the column run is slow.

The Solution: Neutralize the Stationary Phase:

  • Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Run the column with neutral solvents.

  • Note: If using TEA, do not use the "Acetic Acid" trick from Q1 simultaneously. You must choose the method based on your primary impurity (Phenol vs. Stability).

PART 2: Experimental Protocols

Protocol A: Optimized Synthesis & Workup (Acid Chloride Method)

Recommended over DCC coupling for cleaner isolation.

Reagents:

  • Tetrahydropyran-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (1.2 equiv) or Oxalyl Chloride

  • Phenol (0.95 equiv) — Limiting reagent strategy[1]

  • Triethylamine (1.5 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride in DCM (Reflux, 2h). Evaporate excess SOCl₂/DCM to dryness.

  • Coupling: Redissolve acid chloride in DCM. Add Phenol (0.95 equiv).[1] Crucial: Using slightly less phenol ensures all phenol is consumed, leaving only the easy-to-remove acid chloride/acid species.

  • Base Addition: Add TEA dropwise at 0°C. Stir at RT for 4h.

  • Workup (The "Acid-Base-Neutral" Sandwich):

    • Wash 1 (Acidic): 1M HCl (Cold). Removes TEA and Pyridine.

    • Wash 2 (Basic): Saturated NaHCO₃. Removes any hydrolyzed acid chloride (Tetrahydropyran-4-carboxylic acid).

    • Wash 3 (Neutral): Brine.[1] Dry over MgSO₄.[2]

Protocol B: Purification Decision Matrix

Use the following logic to determine the purification route based on crude purity.

Purification_Workflow Start Crude Phenyl Oxane-4-carboxylate Check Impurity Profile Check (TLC/NMR) Start->Check Phenol Major Impurity: Phenol Check->Phenol Phenol > 5% Urea Major Impurity: DCU (Urea) Check->Urea White Solid Visible Clean Minor Impurities Only Check->Clean Purity > 90% Sol1 Cold NaOH Wash (0.5M, <1 min) OR Flash Column (1% AcOH) Phenol->Sol1 Sol2 Solvent Swap to Et2O -> Filter OR Recrystallize (Hexane/EtOAc) Urea->Sol2 Sol3 Short Path Distillation (High Vac) Clean->Sol3 Final Pure Ester (>98%) Sol1->Final Isolate Sol2->Final Isolate Sol3->Final Isolate

Caption: Decision matrix for purifying phenyl oxane-4-carboxylate based on primary contaminant identification.

PART 3: Data & Stability Profile

Compound Properties:

Property Data Notes
IUPAC Name Phenyl tetrahydro-2H-pyran-4-carboxylate
Molecular Weight 206.24 g/mol
Physical State Viscous Oil or Low-Melting Solid Depends on purity; pure form often crystallizes slowly.[3]
Solubility DCM, EtOAc, MeOH, DMSO Insoluble in water.

| TLC Rf | ~0.45 (20% EtOAc in Hexanes) | Phenol Rf ~0.30 (streaks without modifier). |

Stability Data:

  • Solid State: Stable at -20°C for >12 months.

  • Solution (DCM): Stable at RT for 48 hours.

  • Solution (MeOH/Water): Slow hydrolysis observed after 24 hours. Avoid protic solvents for long-term storage.

PART 4: Mechanistic Insight (Why this matters)

The synthesis of phenyl esters is a classic example of Nucleophilic Acyl Substitution , but the leaving group ability of the phenoxide ion (pKa ~10) makes the reverse reaction (hydrolysis) much more favorable than for alkyl esters (alkoxide pKa ~16).

When purifying, you are fighting the equilibrium:



By using cold temperatures during basic washes, we exploit the Arrhenius equation. The activation energy for the hydrolysis of the steric-hindered ester (secondary carbon on the oxane ring) is higher than the deprotonation of the free phenol (which is diffusion-controlled). Thus, at 0°C, we kinetically select for deprotonation over hydrolysis.

Reaction_Pathway cluster_hydrolysis Hydrolysis Risk Zone Acid Oxane-4-COOH Intermediate Activated Complex (Acid Chloride or O-Acylisourea) Acid->Intermediate Activation Phenol Phenol Product Phenyl Oxane-4-carboxylate Intermediate->Product + Phenol (Nucleophilic Attack) Byproduct Byproducts (DCU / Salts) Intermediate->Byproduct Product->Acid + H2O / OH-

Caption: Reaction pathway showing the critical hydrolysis risk zone during purification.

References

  • Tetrahydropyran-4-carboxylic acid properties : TCI Chemicals. Product Specification: Tetrahydropyran-4-carboxylic Acid. Retrieved from .

  • Fischer Esterification Limitations : Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from .

  • Phenol Esterification Challenges : Khan Academy. Esterification of phenols. Retrieved from .

  • Silica Gel Acidity & Ester Stability : Organic Letters. Aryl Boronic Esters Are Stable on Silica Gel. (Contextual reference on ester stability on silica). Retrieved from .

  • General Phenyl Ester Synthesis : Organic Syntheses. Cyanic acid, phenyl ester (Phenyl Cyanate). (Demonstrates phenol reactivity and workup). Retrieved from .

Sources

Technical Support Center: Crystallization of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-PH-OX4 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulties crystallizing phenyl oxane-4-carboxylate (also known as phenyl tetrahydropyran-4-carboxylate). Based on the structural properties of tetrahydropyran derivatives and phenyl esters, this compound presents a specific set of challenges:

  • Low Melting Point Risk: While tetrahydropyran-4-carboxylic acid melts at ~87-91°C, its esters often have significantly lower melting points (e.g., the methyl ester is liquid at room temperature).[1][2] The phenyl ester likely exists at the boundary of solid/oil (estimated Tm 40–65°C), making it prone to "oiling out."[1]

  • Impurity Sensitivity: Residual phenol (from synthesis) acts as a potent solvent, suppressing the freezing point and preventing nucleation.[2]

  • Conformational Mobility: The flexible oxane ring can inhibit lattice packing, requiring specific thermal cycles to lock into a crystalline form.[2]

This guide provides a self-validating framework to transition your material from a crude oil to a defined crystalline solid.[1][2]

Module 1: Solvent System Selection

User Issue: "I have tried standard solvents (EtOAc, DCM), but the material remains an oil or forms a gum upon evaporation."

Technical Analysis

Phenyl oxane-4-carboxylate is a lipophilic ester with a polar ether motif.[1][2]

  • Avoid: Chlorinated solvents (DCM, Chloroform).[1][2] They are too good at solubilizing this molecule, leading to "syrup" formation rather than crystals.[2]

  • Avoid: Pure water. It causes oiling out immediately due to the hydrophobic phenyl group.[2]

  • Recommended: Alcohols (for hydrogen bond donation to the ether oxygen) or Hydrocarbon/Ester mixtures.[2]

Optimization Protocol: The "Cloud Point" Screen

Perform this screen on a 100 mg scale.

Solvent SystemRatio (v/v)Target BehaviorRisk Factor
Isopropanol (IPA) 100%Dissolves hot (50°C), crystals on cool (0°C).[1][2]Solvolysis (low risk without catalyst).[2]
Heptane / EtOAc 90:10 to 80:20Selective precipitation of ester; impurities stay in solution.[2]Oiling out if EtOAc is too high.[2]
EtOH / Water 80:20High polarity forces lattice formation.[2]Hydrolysis if heated too long.[2]
MTBE / Hexane 50:50Good for low-temperature crystallization (-20°C).[1][2]Flammability/Volatility.[2]
Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Crude Material (Oil/Solid) SolubilityCheck Check Solubility in Heptane (RT) Start->SolubilityCheck Soluble Soluble at RT SolubilityCheck->Soluble Yes Insoluble Insoluble/Cloudy at RT SolubilityCheck->Insoluble No Action1 Too Soluble. Switch to polar solvent (MeOH/Water) or cool to -20°C. Soluble->Action1 Action2 Good Candidate. Heat to 50°C to dissolve. Cool slowly. Insoluble->Action2 OilOut Issue: Oiling Out? Action2->OilOut Seed Add Seed Crystal at Cloud Point OilOut->Seed Yes

Figure 1: Logic flow for selecting the initial solvent system based on room temperature (RT) solubility behavior.[1][2]

Module 2: Impurity Management (The "Hidden" Variable)

User Issue: "The NMR looks clean (>95%), but it still won't crystallize."

Root Cause: The Phenol Effect

If your synthesis involved coupling oxane-4-carboxylic acid with phenol, even 1-2% residual phenol can depress the melting point by 10-20°C. Phenol acts as a "molecular lubricant," preventing the ester from packing.[1][2]

Troubleshooting Protocol: The "Phenol Purge"

Before attempting crystallization again, you must ensure the crude is phenol-free.[1][2]

  • Dissolve crude in Ethyl Acetate.

  • Wash 3x with 1M NaOH (cold). Phenol is converted to sodium phenoxide (water-soluble).[1][2]

  • Wash 1x with Brine.[2]

  • Dry over MgSO₄ and concentrate.

  • Result: You should see the oil become more viscous or spontaneously solidify.[2]

Module 3: Controlling Nucleation (MSZW)

User Issue: "I get a solid, but it's amorphous or crashes out instantly as a powder."

Technical Concept: Metastable Zone Width (MSZW)

You are operating outside the Metastable Zone.[2]

  • Nucleation Limit: The point where crystals must form (uncontrolled).[2]

  • Solubility Curve: The point where crystals start to dissolve.[2]

  • Goal: You want to stay between these lines to grow large, pure crystals.

Protocol: Determination of MSZW
  • Setup: 10 mL vial with magnetic stirring.

  • Saturation: Prepare a saturated solution at 25°C in your chosen solvent (e.g., Heptane/EtOAc 5:1).

  • Heating: Heat at 1°C/min until the solution is clear (Record Tclear).

  • Cooling: Cool at 1°C/min until the first visible cloudiness appears (Record Tcloud).

  • Calculation:

    
    .[1][2]
    
    • If

      
      : Your system is too stable.[2] You need seeding .
      
    • If

      
      : Your system is unstable.[2] You need to cool slower  (0.1°C/min).
      
Workflow Visualization: Oiling Out vs. Crystallization

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling PhaseSep Liquid-Liquid Phase Separation (Oiling Out) Cooling->PhaseSep Metastable Zone Missed Nucleation Crystal Nucleation Cooling->Nucleation Ideal Path Remedy1 Remedy: Increase Solvent Vol. or Add Co-solvent PhaseSep->Remedy1 Fix Remedy2 Remedy: Add Seed Crystals at T_supersaturation Nucleation->Remedy2 Optimize Remedy1->Solution Retry

Figure 2: Distinguishing between oiling out (failure mode) and nucleation, with specific remedies.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonication to induce crystallization? A: Yes. For phenyl oxane-4-carboxylate, the oxane ring flexibility can trap the molecule in a local energy minimum.[1][2] A short burst (10-30 seconds) of ultrasonication can break the "supersaturation barrier" and induce the first nuclei.[1][2]

Q: My crystals melt when I filter them. What is happening? A: This confirms the melting point is likely near ambient temperature (or slightly above).[2][3][4]

  • Fix: Use a jacketed filter funnel cooled to 0°C.[2]

  • Fix: Wash with pre-chilled pentane or heptane (-20°C) to prevent redissolution.[1][2]

Q: Is polymorphism a risk? A: Yes.[2] Phenyl esters often exhibit "conformational polymorphism."[2]

  • Form I (Stable): Higher melting point, obtained by slow cooling.[1][2]

  • Form II (Metastable): Lower melting point, obtained by rapid crash-cooling.[1][2]

  • Recommendation: Always anneal your solid (hold at 5-10°C below melting point for 2 hours) to convert metastable forms to the stable form.[1][2]

References

  • Mullin, J. W. (2001).[2] Crystallization. Butterworth-Heinemann.[1][2] (The definitive text on MSZW and nucleation theory).

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Practical guide for oiling out issues). [1][2]

  • Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Covers seeding strategies for low-melting esters). [1][2]

  • PubChem. (2025).[1][2] Tetrahydropyran-4-carboxylic acid (Source Data). National Library of Medicine.[2] (Used for melting point extrapolation).[2]

Sources

Technical Support Center: Purification of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude phenyl oxane-4-carboxylate and its derivatives. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. As Senior Application Scientists, our goal is to blend established chemical principles with field-tested experience to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude phenyl oxane-4-carboxylate reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, most commonly a Fischer esterification or a related acid-catalyzed reaction.[1] Consequently, the primary impurities are typically the unreacted starting materials and the catalyst.

  • Unreacted Oxane-4-Carboxylic Acid: Due to the reversible nature of esterification, some starting carboxylic acid will likely remain.[2]

  • Unreacted Phenol: If phenol is used as the alcohol source, excess or unreacted phenol is a common impurity.

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used as catalysts and must be neutralized and removed.[1]

  • Side-Reaction Products: Depending on the reaction conditions (e.g., high temperatures), minor byproducts from decomposition or other side reactions may be present.

  • Water: Water is a byproduct of the esterification reaction and must be removed.[2]

The first step in any purification is to identify these species, typically using Thin Layer Chromatography (TLC) against pure standards of your starting materials.

Q2: My crude product has a low, broad melting point. What does this signify?

A2: A low and broad melting point is a classic indicator of an impure compound.[3] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice structure, requiring less energy to break it apart, which results in a melting point depression and a wider melting range.[3] This observation strongly suggests that further purification is necessary.

Q3: Can I use distillation for purification?

A3: While distillation is a powerful technique for purifying liquids based on boiling point differences, its suitability for phenyl oxane-4-carboxylate depends on the compound's thermal stability and boiling point.[2] Given the relatively high molecular weight, vacuum distillation would be required to lower the boiling point and prevent thermal decomposition. However, for many research-scale applications, chromatography and crystallization are often more practical and effective methods for achieving high purity.

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental challenges and provides step-by-step protocols for resolution.

Initial Workup: Removing Acidic Impurities
Q4: My crude product is contaminated with unreacted oxane-4-carboxylic acid and phenol. What is the most efficient way to remove them?

A4: The most effective method for removing acidic impurities like carboxylic acids and phenols from a neutral ester product is an acid-base liquid-liquid extraction .[4][5] This technique exploits the differential solubility of the acidic impurities and the neutral product in aqueous and organic phases. By washing the organic solution of your crude product with an aqueous base, you convert the acidic impurities into their corresponding water-soluble salts, which are then extracted into the aqueous layer.[5][6]

Neutral organic molecules, like your ester product, are generally soluble in organic solvents (e.g., ethyl acetate, dichloromethane) and insoluble in water. Acidic organic molecules (carboxylic acids, phenols) are also soluble in organic solvents. However, when they react with a base, they form ionic salts. These salts are highly polar and therefore soluble in water but insoluble in most organic solvents.[7]

cluster_0 Separatory Funnel crude Crude Mixture in Organic Solvent (Ester, Acid, Phenol) sep_funnel Add aq. NaHCO₃ Solution to Separatory Funnel crude->sep_funnel shake Mix & Allow Layers to Separate sep_funnel->shake layers Two Immiscible Layers Form shake->layers organic_layer Organic Layer (Purified Ester) layers->organic_layer Top or Bottom Layer (Depends on Solvent Density) aqueous_layer Aqueous Layer (Carboxylate Salt, Phenoxide Salt) layers->aqueous_layer wash Wash Organic Layer with Brine organic_layer->wash drain Drain & Discard Aqueous Layer aqueous_layer->drain dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry evap Evaporate Solvent dry->evap final Partially Purified Product evap->final

Caption: Workflow for removing acidic impurities via extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid without significantly hydrolyzing your ester product.[7]

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release pressure from any CO₂ evolution. Do not shake vigorously to avoid forming an emulsion.[4]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution (Step 2-4) one or two more times to ensure complete removal of the carboxylic acid.

  • Phenol Removal (Optional but Recommended): Perform an additional wash with a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. Causality: Phenol is a weaker acid than carboxylic acid and may not be fully removed by bicarbonate. The stronger base, NaOH, will effectively convert it to the water-soluble sodium phenoxide.[4][8]

  • Neutralization & Drying: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine). The brine wash helps remove residual water from the organic layer and breaks up minor emulsions.[4]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your partially purified product.

Recrystallization: Achieving High Purity
Q5: I've performed an extraction, but my product is still an off-color solid/oil. How can I improve its purity?

A5: Recrystallization is the gold standard for purifying solid organic compounds. The technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[9] An ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[9]

Q6: My product is "oiling out" instead of forming crystals during recrystallization. What's going wrong and how do I fix it?

A6: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystal lattice.[3] This is often because the solution is too concentrated or is cooled too quickly.

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% more volume) to decrease the concentration.[3]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath. Rapid cooling favors oil formation over crystal nucleation.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A binary solvent system often works well. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Heat to clarify and then cool slowly.[10]

Solvent System (Good/Poor)PolarityComments & Rationale
Ethanol/Water High/Very HighGood for moderately polar esters. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexanes Medium/LowAn excellent and common choice. Ethyl acetate shares the ester functional group, often making it a good solvent.[10] Hexanes act as the anti-solvent.
Acetone/Hexanes Medium/LowSimilar in principle to EtOAc/Hexanes. Acetone is a strong solvent for many organics.[10]
Toluene or Xylene LowGood for aromatic compounds. The phenyl group in your product may favor solubility in these solvents at high temperatures.
Flash Column Chromatography
Q7: My compound is a persistent oil, or recrystallization failed to remove a key impurity. How should I approach purification?

A7: When crystallization is not feasible, flash column chromatography is the most powerful alternative. This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[11][12]

Compounds travel down the column at different rates depending on their polarity. Non-polar compounds have weak interactions with the polar silica gel and are eluted quickly by a non-polar mobile phase. Polar compounds interact strongly with the silica, moving more slowly. By gradually increasing the polarity of the mobile phase, you can elute compounds in order of increasing polarity.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf (retention factor) value of approximately 0.2-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[13]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent system.

  • Sample Loading: If your product is an oil or soluble in a non-polar solvent, dissolve it in a minimum amount of the mobile phase and load it onto the column. If it is not very soluble, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Begin eluting with the non-polar solvent system identified by TLC. Collect fractions and monitor them by TLC to see which ones contain your purified compound.

  • Gradient Elution (Optional): If you have multiple compounds to separate, you can gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc in hexanes to 10%, then 15%) to elute more polar compounds.[13]

start Problem Observed During Column Chromatography streak Compound is 'Streaking' start->streak no_move Compound Won't Move from Baseline start->no_move poor_sep Poor Separation between Spots start->poor_sep sol_streak Cause: Compound is too polar/acidic for the current system. streak->sol_streak sol_no_move Cause: Mobile phase is not polar enough. no_move->sol_no_move sol_poor_sep Cause: Mobile phase polarity is not optimized. poor_sep->sol_poor_sep fix_streak Solution: Add 1% acetic acid or triethylamine to eluent to suppress ionization. sol_streak->fix_streak fix_no_move Solution: Significantly increase the polarity of the mobile phase (e.g., more EtOAc or add MeOH). sol_no_move->fix_no_move fix_poor_sep Solution: Run a shallower gradient or try a different solvent system (e.g., DCM/MeOH). sol_poor_sep->fix_poor_sep

Sources

Technical Support Center: Stability of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with phenyl oxane-4-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the stability of this compound in acidic and basic media. Our goal is to equip you with the scientific rationale and experimental know-how to anticipate and resolve challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for phenyl oxane-4-carboxylate?

The primary stability concern for phenyl oxane-4-carboxylate is the hydrolysis of the ester linkage.[1][2] This reaction cleaves the molecule into phenol and oxane-4-carboxylic acid. The rate and mechanism of this degradation are highly dependent on the pH of the medium.

Q2: How does the stability of phenyl oxane-4-carboxylate differ in acidic versus basic conditions?

The stability of phenyl oxane-4-carboxylate is significantly lower in basic media compared to acidic or neutral conditions.

  • In acidic media , the hydrolysis of the ester is a reversible, acid-catalyzed process.[1][2][3] The reaction rate is often slower than in basic conditions. To drive the reaction towards completion, a large excess of water is typically required.[3]

  • In basic media , the ester undergoes saponification, a base-promoted hydrolysis that is effectively irreversible.[4][5] This is because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[4][5] This irreversibility generally leads to faster and more complete degradation under basic conditions.

Q3: What are the expected degradation products of phenyl oxane-4-carboxylate in acidic and basic media?

Under both acidic and basic hydrolytic conditions, the primary degradation products are phenol and oxane-4-carboxylic acid . In basic media, the oxane-4-carboxylic acid will exist as its corresponding carboxylate salt (e.g., sodium oxane-4-carboxylate if sodium hydroxide is used).

Q4: Can the oxane ring itself degrade during stability studies?

The oxane ring, a six-membered cyclic ether, is generally stable under many chemical conditions, particularly in the presence of bases. However, under strong acidic conditions and elevated temperatures, ring-opening of cyclic ethers can occur. For oxane, this is less likely than for more strained rings like oxetanes, but it should be considered as a potential secondary degradation pathway under harsh acidic stress testing.

Q5: What are the regulatory expectations for stability testing of a compound like phenyl oxane-4-carboxylate?

Regulatory bodies like the ICH (International Council for Harmonisation) require forced degradation or stress testing to be performed on new drug substances.[6][7][8] These studies are crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][9] Stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7][8][9] A degradation of 5-20% is often targeted to ensure that degradation products can be adequately characterized.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the stability assessment of phenyl oxane-4-carboxylate.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Rapid and complete loss of parent compound in basic media. Base-catalyzed hydrolysis (saponification) is a rapid and irreversible reaction.This is the expected behavior for an ester under basic conditions. To study the kinetics, consider using milder basic conditions (lower pH, lower temperature), or shorter time points.
Incomplete degradation in acidic media, even after prolonged heating. Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[1][2][3]To drive the reaction forward, increase the concentration of water (use a more dilute acid solution).[3] You can also try removing the alcohol product as it forms, although this is often not practical in a laboratory setting.
Appearance of unexpected peaks in HPLC analysis. This could be due to secondary degradation of the primary products (phenol or oxane-4-carboxylic acid), interactions with excipients, or impurities in the starting material.Characterize the unknown peaks using techniques like LC-MS or NMR. Run control experiments with the individual degradation products under the same stress conditions to assess their stability.
Poor mass balance in stability studies. This can result from the formation of non-UV active or volatile degradation products, or issues with the analytical method.Ensure your analytical method is capable of detecting all potential degradation products. Use a mass-sensitive detector (e.g., ELSD or CAD) in parallel with a UV detector. Check for the possibility of volatile degradation products using techniques like headspace GC-MS.
Inconsistent results between replicate experiments. This may be due to variability in sample preparation, temperature control, or pH of the stress medium.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared, well-buffered solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

Objective: To evaluate the stability of phenyl oxane-4-carboxylate under acidic conditions and to identify potential degradation products.

Materials:

  • Phenyl oxane-4-carboxylate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • Calibrated pH meter

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of phenyl oxane-4-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Incubation: Place the flask in a heating block or water bath set to a specific temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

Protocol 2: Forced Degradation Study - Basic Hydrolysis

Objective: To evaluate the stability of phenyl oxane-4-carboxylate under basic conditions and to identify potential degradation products.

Materials:

  • Phenyl oxane-4-carboxylate

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • Calibrated pH meter

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of phenyl oxane-4-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Place the flask in a heating block or water bath set to a specific temperature (e.g., 40 °C). Due to the higher reactivity, a lower temperature is recommended initially.

  • Time Points: Withdraw aliquots at shorter time intervals compared to the acidic study (e.g., 0, 0.5, 1, 2, 4 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to quench the reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Expected Stability Profile of Phenyl Oxane-4-Carboxylate
Condition pH Range Relative Rate of Hydrolysis Reversibility Primary Degradation Products
Acidic< 5ModerateReversible[1][2][3]Phenol, Oxane-4-carboxylic acid
Neutral6 - 8SlowReversiblePhenol, Oxane-4-carboxylic acid
Basic> 9Fast to Very FastIrreversible[4][5]Phenol, Oxane-4-carboxylate salt

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) PhenylOxane Phenyl Oxane-4-carboxylate ProtonatedEster Protonated Ester Intermediate PhenylOxane->ProtonatedEster + H₃O⁺ ProtonatedEster->PhenylOxane - H₃O⁺ TetrahedralIntermediateAcid Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediateAcid + H₂O TetrahedralIntermediateAcid->ProtonatedEster - H₂O ProductsAcid Phenol + Oxane-4-carboxylic acid TetrahedralIntermediateAcid->ProductsAcid - H₃O⁺ ProductsAcid->TetrahedralIntermediateAcid + H₃O⁺ PhenylOxane_base Phenyl Oxane-4-carboxylate TetrahedralIntermediateBase Tetrahedral Intermediate PhenylOxane_base->TetrahedralIntermediateBase + OH⁻ CarboxylicAcid Phenol + Oxane-4-carboxylic acid TetrahedralIntermediateBase->CarboxylicAcid - Phenoxide ProductsBase Phenol + Oxane-4-carboxylate CarboxylicAcid->ProductsBase + OH⁻ (fast, irreversible)

Caption: Degradation pathways of phenyl oxane-4-carboxylate in acidic and basic media.

Experimental Workflow for Stability Testing

Start Start: Phenyl Oxane-4-carboxylate Sample PrepareStock Prepare Stock Solution (1 mg/mL in ACN) Start->PrepareStock AcidStress Acidic Stress (0.1 M HCl, 60°C) PrepareStock->AcidStress BaseStress Basic Stress (0.1 M NaOH, 40°C) PrepareStock->BaseStress SampleAcid Sample at Time Points (0, 2, 4, 8, 24h) AcidStress->SampleAcid SampleBase Sample at Time Points (0, 0.5, 1, 2, 4h) BaseStress->SampleBase NeutralizeAcid Neutralize with NaOH SampleAcid->NeutralizeAcid NeutralizeBase Neutralize with HCl SampleBase->NeutralizeBase HPLC HPLC Analysis NeutralizeAcid->HPLC NeutralizeBase->HPLC Data Data Analysis: - % Degradation - Degradation Kinetics - Mass Balance HPLC->Data

Caption: Workflow for forced degradation studies of phenyl oxane-4-carboxylate.

References

Sources

Overcoming steric hindrance in phenyl oxane-4-carboxylate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl Oxane-4-Carboxylate Synthesis

A Guide to Overcoming Steric Hindrance in Esterification Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Steric Hindrance

The formation of phenyl oxane-4-carboxylates presents a significant synthetic challenge due to steric hindrance. This congestion arises from the three-dimensional arrangement of atoms in both the oxane-4-carboxylic acid and the phenol coupling partners. The bulky nature of these substrates can impede the approach of reagents, leading to slow reaction rates and low yields. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these steric barriers.

Visualizing the Steric Challenge

The diagram below illustrates the steric congestion around the reactive centers of the oxane-4-carboxylic acid and a substituted phenol. The axial hydrogens on the oxane ring and ortho-substituents on the phenol create a crowded environment that hinders the formation of the ester bond.

Caption: Steric hindrance in phenyl oxane-4-carboxylate formation.

Frequently Asked Questions (FAQs)

Q: Why is the standard Fischer esterification ineffective for this reaction?

A: Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a reversible process.[1] For sterically hindered substrates, the activation energy for the forward reaction is high, and the equilibrium often favors the starting materials.[1] The bulky groups prevent the necessary orbital overlap for bond formation.

Q: What are the primary strategies to overcome steric hindrance in this esterification?

A: The main approaches involve:

  • Activating the Carboxylic Acid: Converting the carboxylic acid into a more reactive species, such as a mixed anhydride or an active ester, makes it more susceptible to nucleophilic attack by the phenol.

  • Using Coupling Reagents: These reagents facilitate the formation of the ester bond under milder conditions by creating a highly reactive intermediate.[2]

  • Employing Named Reactions: Specific, powerful esterification methods like the Yamaguchi or Mitsunobu reactions are designed to handle sterically demanding substrates.[3][4]

Troubleshooting Guide

This section addresses common experimental issues and provides actionable solutions.

Q1: My reaction is extremely slow or shows no product formation. What should I investigate first?

A1: Inadequate activation of the oxane-4-carboxylic acid is the most likely culprit.

  • Explanation: The hydroxyl group of the carboxylic acid is a poor leaving group. It must be converted into a more reactive intermediate.

  • Solution: Employ a coupling reagent. For initial attempts, a carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like DMAP (4-dimethylaminopyridine) can be effective.[5] DMAP acts as a catalyst by forming a highly reactive N-acyl pyridinium intermediate.[6]

Q2: I'm observing low yields (<30%) despite using a standard coupling reagent like DCC/DMAP. What are my next steps?

A2: This indicates that a more potent activation strategy is necessary. The steric hindrance is too great for standard carbodiimide chemistry.

  • Explanation: The intermediate formed by DCC may not be reactive enough to overcome the steric barrier.

  • Solutions:

    • Upgrade to Advanced Coupling Reagents: Switch to uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP.[2][7] These reagents form highly reactive OAt or OBt active esters, which are more effective for hindered couplings.[2][7] HATU is often considered one of the most efficient reagents for difficult couplings.[7]

    • Consider the Yamaguchi Esterification: This method is particularly well-suited for synthesizing sterically hindered esters.[3][8][9] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then attacked by the phenol.[9]

Q3: My reaction is still not proceeding to completion, or I'm seeing significant side products. What other factors should I consider?

A3: Reaction conditions and alternative mechanisms should be explored.

  • Explanation: Beyond the coupling reagent, factors like solvent, base, and even the fundamental reaction pathway can be optimized.

  • Solutions:

    • Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-diisopropylethylamine) or 2,6-lutidine to prevent it from competing with the phenol nucleophile. Anhydrous aprotic solvents like DMF or DCM are typically preferred.

    • Attempt the Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh3) and an azodicarboxylate like DEAD or DIAD.[4][10] It proceeds with inversion of stereochemistry at the alcohol center (not relevant for a phenol, but important for other hindered alcohols).[10] For very hindered systems, using high concentrations and sonication can dramatically accelerate the reaction rate.[11]

Troubleshooting Decision Workflow

This flowchart provides a logical path for addressing low-yield reactions.

Troubleshooting_Workflow Start Start: Low Yield (<30%) Check_Activation Is Acid Activation Sufficient? Start->Check_Activation Use_Carbodiimide Initial Strategy: DCC/EDC + DMAP Check_Activation->Use_Carbodiimide No Upgrade_Reagent Upgrade to HATU, HBTU, or PyBOP Check_Activation->Upgrade_Reagent Yes Use_Carbodiimide->Check_Activation Still Low Yield Consider_Yamaguchi Alternative Potent Method: Yamaguchi Esterification Upgrade_Reagent->Consider_Yamaguchi If still issues Consider_Mitsunobu Alternative Pathway: Mitsunobu Reaction (Consider Sonication) Upgrade_Reagent->Consider_Mitsunobu Or consider Success Success: Optimize & Purify Upgrade_Reagent->Success Consider_Yamaguchi->Success Consider_Mitsunobu->Success

Caption: Decision workflow for troubleshooting low-yield reactions.

Comparative Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Esterification
ReagentClassActivating GroupKey Advantages for Hindered SystemsConsiderations
EDC/DMAP CarbodiimideO-acylisoureaSimple, readily available, water-soluble byproducts.Often insufficient for severely hindered substrates.
HATU Uronium/AminiumOAt (1-hydroxy-7-azabenzotriazole)Highly reactive active ester; anchimeric assistance from pyridine nitrogen accelerates coupling.[2][7]Higher cost, generally reserved for difficult cases.[7]
PyBOP PhosphoniumOBt (1-hydroxybenzotriazole)Efficiently generates OBt esters; avoids guanidinium capping side reactions seen with uronium reagents.[12]Phosphine oxide byproducts can be difficult to remove.
Yamaguchi Reagent Acid ChlorideMixed AnhydrideSpecifically designed for hindered ester and macrolactone formation; high yields under mild conditions.[3][8]Requires stoichiometric base and DMAP.
Protocol 1: General Procedure for HATU-Mediated Esterification

This protocol provides a robust starting point for coupling oxane-4-carboxylic acid with a sterically hindered phenol.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the oxane-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Base and Phenol: Add the sterically hindered phenol (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Activation: To this stirring solution, add HATU (1.1 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired phenyl oxane-4-carboxylate.

Protocol 2: Yamaguchi Esterification for Severely Hindered Substrates

This two-step, one-pot procedure is highly effective for challenging esterifications.[3][9]

  • Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the oxane-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (Et₃N) (1.1 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir at room temperature for 1-2 hours to form the mixed anhydride.

  • Ester Formation: In a separate flask, dissolve the sterically hindered phenol (1.5 eq) and a stoichiometric amount of DMAP (4.0 eq) in anhydrous toluene.

  • Coupling: Slowly add the solution of the mixed anhydride from step 1 to the phenol/DMAP solution via cannula.

  • Reaction and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, perform an aqueous work-up similar to the HATU protocol (Step 5 above).

  • Purification: Purify the crude product by flash column chromatography.

References

  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Iranian Journal of Chemistry. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. ResearchGate. Available at: [Link]

  • HATU/PyBOP coupling procedure question. Reddit. Available at: [Link]

  • Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Process for the synthesis of phenyl esters.Google Patents.
  • Ester antioxidant of sterically hindered phenol, preparation method and application thereof.Google Patents.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. ACS Publications. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Yamaguchi esterification. Wikipedia. Available at: [Link]

  • How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Institutes of Health. Available at: [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. Available at: [Link]

  • Steric Hindrance. YouTube. Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Resolving Phase Separation Issues in Phenyl Oxane-4-Carboxylate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving phase separation challenges during the extraction of phenyl oxane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex separation issues. Our focus is on not just what to do, but why a particular technique is effective, grounding our advice in established chemical principles.

Understanding Phase Separation in Phenyl Oxane-4-Carboxylate Extraction

Liquid-liquid extraction is a cornerstone of chemical purification, yet it is often plagued by frustrating phase separation problems. When extracting phenyl oxane-4-carboxylate, the goal is to efficiently partition the target molecule from an aqueous phase into an immiscible organic solvent. However, the formation of emulsions—stable mixtures of two immiscible liquids—can bring this process to a halt.

Emulsions are often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the aqueous and organic layers.[1] These molecules can be endogenous to the sample matrix (e.g., lipids, proteins) or introduced during the experimental process.[1] The result is a cloudy or milky layer between the two phases that prevents a clean separation. This not only complicates the collection of the desired layer but can also trap the analyte of interest, leading to significant yield loss.[1]

This guide will walk you through a systematic approach to both preventing and resolving these issues, ensuring a more efficient and reproducible extraction workflow.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the extraction of phenyl oxane-4-carboxylate.

Q1: I've formed a persistent emulsion during my extraction. What is the first and simplest thing I should try?

A1: Patience and Gentle Agitation.

Before resorting to more invasive techniques, the simplest approach is often to allow the mixture to stand undisturbed for a period, which can range from a few minutes to an hour.[2] Gentle swirling or tapping of the separatory funnel can also encourage the coalescence of droplets and break the emulsion.[2] Avoid vigorous shaking, as this is a primary cause of emulsion formation.[1] Instead, gentle inversions of the separatory funnel are sufficient to facilitate extraction while minimizing emulsion risk.[1]

Q2: The emulsion is not breaking on its own. What is the next step?

A2: Increase the Ionic Strength of the Aqueous Phase (Salting Out).

The addition of a saturated aqueous solution of an inert salt, such as sodium chloride (brine) or sodium sulfate, is a highly effective method for breaking emulsions.[1][3] This technique, known as "salting out," works by increasing the polarity of the aqueous phase.[3] This increased polarity forces the less polar organic molecules and any emulsifying agents into the organic layer, thereby promoting a cleaner separation.[1][4] The high concentration of salt in the aqueous phase also reduces the solubility of the organic solvent in the aqueous layer.[5]

Protocol for Salting Out:

  • Add a small volume of saturated brine to the separatory funnel.

  • Gently swirl the funnel.

  • Allow the layers to settle. The increased density of the aqueous layer should facilitate a more distinct separation.

Q3: I've tried salting out, but the emulsion persists. Are there other chemical modifications I can make?

A3: Adjust the pH of the Aqueous Phase.

The solubility of your target compound, phenyl oxane-4-carboxylate, and any acidic or basic impurities can be significantly influenced by the pH of the aqueous phase.[6]

  • For Acidic Impurities: If you suspect acidic impurities are causing the emulsion, increasing the pH of the aqueous layer with a dilute base (e.g., sodium bicarbonate) will convert them into their more water-soluble salt forms, potentially breaking the emulsion.

  • For Basic Impurities: Conversely, if basic impurities are the issue, decreasing the pH with a dilute acid (e.g., dilute HCl) will form their water-soluble conjugate acids.[2]

It's crucial to consider the stability of your target compound at different pH values. Phenyl oxane-4-carboxylate, being an ester, could be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, pH adjustments should be made cautiously and with dilute solutions.

Q4: My phase separation is slow, and the interface is not sharp, even without a significant emulsion. What could be the issue?

A4: Solvent and Density Considerations.

The choice of organic solvent is critical for a successful extraction. Ideally, the solvent should have high solubility for phenyl oxane-4-carboxylate and be immiscible with water. If the densities of the organic and aqueous phases are too similar, separation will be slow and the interface indistinct.[7]

SolventDensity (g/mL)PolarityNotes
Dichloromethane1.33Polar aproticGood for many extractions, but can form emulsions.
Chloroform1.49Polar aproticSimilar to dichloromethane.
Ethyl Acetate0.902Moderately polarOften a good choice, less dense than water.
Diethyl Ether0.713NonpolarHighly volatile and flammable.

Troubleshooting Steps:

  • Change the Organic Solvent: If you are using a solvent with a density close to water (1 g/mL), consider switching to one that is significantly different.

  • Alter the Aqueous Phase Density: As mentioned in the "salting out" section, adding salt will increase the density of the aqueous phase, which can help improve separation.[3]

Q5: I'm still having issues. Are there any mechanical or physical methods to resolve a stubborn emulsion?

A5: Yes, several physical methods can be employed.

  • Centrifugation: If you have access to a centrifuge, this is often the most effective way to break a persistent emulsion.[1][8] The centrifugal force will compact the emulsion layer and force a separation of the two phases.

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help to break up the emulsion and separate the layers.[1] Phase separation paper is treated to be hydrophobic, allowing the organic layer to pass through while retaining the aqueous layer.[1]

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by decreasing the viscosity of the liquids and increasing the solubility of the emulsifying agent. However, be cautious with volatile solvents.

Experimental Protocols

Standard Extraction Workflow for Phenyl Oxane-4-Carboxylate

This protocol assumes a starting solution of phenyl oxane-4-carboxylate in an aqueous medium.

  • Solvent Selection: Choose an appropriate organic solvent in which phenyl oxane-4-carboxylate is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution containing the product to a separatory funnel.

    • Add an equal volume of the selected organic solvent.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.

    • Place the funnel in a ring stand and allow the layers to separate.

  • Draining the Layers:

    • Remove the stopper.

    • Carefully drain the lower layer.

    • Pour the upper layer out through the top of the funnel to avoid contamination.

  • Drying the Organic Layer:

    • Dry the collected organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude phenyl oxane-4-carboxylate.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering phase separation issues.

G start Start: Phenyl Oxane-4-Carboxylate Extraction emulsion Emulsion Formed? start->emulsion no_emulsion Clean Separation emulsion->no_emulsion No patience Allow to Stand & Gentle Swirling emulsion->patience Yes end Proceed with Extraction no_emulsion->end resolved1 Resolved? patience->resolved1 salt Add Saturated Brine (Salting Out) resolved1->salt No resolved1->end Yes resolved2 Resolved? salt->resolved2 ph_adjust Adjust pH of Aqueous Phase resolved2->ph_adjust No resolved2->end Yes resolved3 Resolved? ph_adjust->resolved3 physical Physical Methods: - Centrifugation - Filtration - Temperature Change resolved3->physical No resolved3->end Yes physical->end

Caption: Troubleshooting workflow for phase separation issues.

Frequently Asked Questions (FAQs)

Q: Can the order of adding solvents make a difference in preventing emulsions?

A: While the final outcome is governed by the properties of the mixture, some researchers find that adding the organic solvent to the aqueous phase already in the separatory funnel can be gentler than adding the aqueous phase to the organic solvent. The key is to combine them gently.

Q: I have a three-layer separation. What does this mean?

A: A three-layer system can occur if you have partial miscibility between your aqueous and organic phases, or if a significant amount of insoluble material is present. The middle layer is often the emulsion. The troubleshooting steps outlined above are still applicable.

Q: How do I know which layer is the organic and which is the aqueous?

A: This is determined by the densities of the two liquids. Halogenated solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. Most other common organic solvents (e.g., ethyl acetate, diethyl ether, hexanes) are less dense than water and will be the top layer. If you are unsure, add a few drops of water to the funnel. The layer that the water joins is the aqueous layer.

Q: Can I use a different salt for "salting out"?

A: Yes, while sodium chloride is the most common, other salts like sodium sulfate or potassium carbonate can also be effective. The choice may depend on the specific properties of your system and the desired pH of the aqueous layer.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. Available at: [Link]

  • Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. Available at: [Link]

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. Available at: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. Available at: [Link]

  • Phenyl morpholine-4-carboxylate. PubChem. Available at: [Link]

  • 3‐Phenyl‐4‐acyl‐5‐isoxazolones as Reagents for the Solvent Extraction Separation of Titanium(IV) and Iron(III) from Multivalent Metal Chloride Solutions. ResearchGate. Available at: [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... ResearchGate. Available at: [Link]

  • A simple solvent selection method for accelerated solvent extraction of additives from polymers. ResearchGate. Available at: [Link]

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. ACS Publications. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. PubMed. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. Available at: [Link]

  • 4-Carboxy-L-phenylalanine. PubChem. Available at: [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Selection of the Solvent and Extraction Conditions for Maximum Recovery of Antioxidant Phenolic Compounds from Coffee Silverskin. ResearchGate. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. National Institutes of Health. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Effects of salting-out and salting-out extraction on the separation of butyric acid. ResearchGate. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Salting out – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Salting out. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenyl oxane-4-carboxylate. Moving beyond a simple data report, we will dissect the expected spectral features, explain the underlying structural and electronic factors, and present a comparative analysis against its aliphatic counterpart, ethyl oxane-4-carboxylate. This comparison will illuminate the significant influence of the aromatic phenyl group on the chemical environment of the core oxane structure. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who rely on NMR for rigorous structural elucidation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like phenyl oxane-4-carboxylate, which combines an aliphatic heterocyclic ring with an aromatic ester, NMR is indispensable for confirming its synthesis and understanding its conformational properties.

The oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceutical compounds. The substitution at the C4 position, particularly with an aromatic ester, introduces specific electronic and steric effects that are clearly observable in the NMR spectrum. This guide will interpret the predicted spectrum of the title compound, providing the causal links between its three-dimensional structure and the resulting NMR data.

Molecular Structure and Stereochemical Considerations

Phenyl oxane-4-carboxylate consists of a saturated six-membered tetrahydropyran (oxane) ring, with a phenyl carboxylate group attached at the fourth carbon atom.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of phenyl oxane-4-carboxylate prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) if not using solvent lock prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 Sample Ready acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans, 30° pulse) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase correction and Baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm or solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4 final final proc4->final Final Spectrum for Analysis

Figure 2: Standard NMR Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity phenyl oxane-4-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δн = 7.26 ppm, δс = 77.16 ppm) for calibration. [1] * Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coils (typically ~4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Use a 30° pulse angle to allow for a short relaxation delay (e.g., 1 second) and faster acquisition. Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This common practice collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum. [2] * Key Parameters: Use a standard 90° pulse. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and appearance.

    • Calibrate the chemical shift scale by setting the internal standard TMS to 0 ppm or referencing the residual solvent peak. [3] * Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. For the ¹³C spectrum, identify the chemical shift of each peak.

Conclusion

The ¹H and ¹³C NMR spectra of phenyl oxane-4-carboxylate provide a wealth of structural information. The chemical shifts, multiplicities, and coupling constants of the oxane ring protons are diagnostic of its chair conformation. The aromatic signals confirm the presence and substitution pattern of the phenyl group. By comparing these spectral features to those of an aliphatic analogue like ethyl oxane-4-carboxylate, we can isolate and understand the electronic and anisotropic effects of the phenyl substituent, particularly its deshielding influence on the carbonyl carbon. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently identify and characterize this molecule and its derivatives.

References

  • Royal Society of Chemistry. (2016). Supporting Information for an article. This source provides sample NMR data for related heterocyclic carboxylates. [Link]

  • Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2019). Supporting Information for an article. Contains ¹H and ¹³C NMR spectra for ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offering reference chemical shifts for similar structures. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. Provides foundational knowledge on the NMR spectra of six-membered rings, which is analogous to the oxane ring. [Link]

  • Jasperse, J. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. A concise guide to interpreting ¹³C NMR spectra, including the principle of proton decoupling. [Link]

  • Ainsworth, R. et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. This paper includes detailed ¹H and ¹³C NMR analysis of a related pyranone carboxylate. [Link]

  • University of California, Davis. (n.d.). Vicinal Couplings and Karplus Relationships. A resource explaining the relationship between dihedral angles and proton-proton coupling constants. [Link]

  • Ainsworth, R. et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. PDF version of the MDPI paper providing detailed NMR data. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. A table of typical ¹³C chemical shifts for various functional groups. [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Provides standardized chemical shift values for common deuterated solvents. [Link]

  • KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. An introductory text explaining the basics of ¹H NMR, including the use of TMS as a reference standard. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. A guide on how to derive structural information from ¹³C NMR spectra, with examples. [Link]

  • Dadras, M. et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Describes standard procedures for acquiring NMR spectra in a research setting. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Provides a table of typical ¹³C chemical shifts for different carbon environments. [Link]

  • Kumar, M. (2013). 1047 Chemical Shifts and Coupling Constants for C 9 H 14 N 3 OPS. Semantic Scholar. An example of a publication detailing chemical shifts and coupling constants. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Molecular Scaffolds

In the landscape of drug discovery and development, the structural elucidation of novel chemical entities is a foundational pillar. Phenyl oxane-4-carboxylate, a molecule incorporating a tetrahydropyran (oxane) ring, an ester linkage, and a phenyl group, represents a scaffold with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is crucial for its identification, characterization, and quality control in complex matrices.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of phenyl oxane-4-carboxylate. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages under different ionization regimes, offering a predictive framework for researchers. This document is structured to serve as a practical reference, blending established fragmentation principles with a detailed, actionable experimental protocol.

Pillar 1: Foundational Principles of Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The fragmentation of a molecule within the mass spectrometer is not random; it is a series of predictable cleavage events governed by the molecule's structure and the energy imparted during ionization.[2] The stability of the resulting fragment ions is a primary driving force, with cleavages that produce stable carbocations or resonance-stabilized structures being highly favored.[2]

Two common ionization techniques offer complementary structural information:

  • Electron Ionization (EI): A high-energy "hard" ionization technique that bombards the molecule with electrons, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers solvated ions into the gas phase with minimal fragmentation.[4] It is ideal for identifying the intact molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺). When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through collision-induced dissociation (CID), providing targeted structural information.[5][6]

Pillar 2: Predicted Fragmentation Pathways of Phenyl Oxane-4-Carboxylate (MW: 206.24 g/mol )

The fragmentation of phenyl oxane-4-carboxylate is best understood by considering the interplay of its three key structural motifs: the phenyl ester, the carbonyl group, and the cyclic ether (oxane) ring.

Under Electron Ionization (EI-MS)

In the high-energy environment of EI, the initial molecular ion (M•⁺ at m/z 206) is energetically unstable and will undergo several competing fragmentation reactions.

  • Cleavage of the Phenoxy Group: The most facile cleavage is often the loss of the phenoxy radical (•O-Ph), driven by the formation of a stable acylium ion. This is a characteristic fragmentation for phenyl esters.

    • M•⁺ → [C₆H₉O₂]⁺ + •O-Ph

    • This will produce a strong signal at m/z 113 .

  • Loss of Phenol via Hydrogen Rearrangement: A rearrangement reaction can lead to the elimination of a neutral phenol molecule. This often involves the transfer of a hydrogen atom from the oxane ring to the ester oxygen.

    • M•⁺ → [C₆H₈O₂]•⁺ + HO-Ph

    • This results in a radical cation at m/z 112 .

  • Formation of the Phenyl Cation: Cleavage of the ester C-O bond can also generate a phenyl cation, although the corresponding acylium ion is typically more stable.

    • M•⁺ → [C₆H₅]⁺ + •OOC-C₅H₉O

    • This would yield a characteristic peak at m/z 77 .

  • Oxane Ring Fragmentation: The oxane ring itself can undergo fragmentation, typically initiated by an α-cleavage adjacent to the ring oxygen.[7] However, in this molecule, the fragmentation is more likely to be directed by the more labile ester group. Ring-opening followed by subsequent cleavages can lead to a series of peaks corresponding to the loss of small neutral molecules like ethylene (loss of 28 Da) or formaldehyde (loss of 30 Da) from other primary fragments.

Under Electrospray Ionization with Tandem MS (ESI-MS/MS)

Using ESI in positive ion mode, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 207 . Subjecting this precursor ion to CID will induce fragmentation.

  • Dominant Neutral Loss of Phenol: The most probable fragmentation pathway for the protonated molecule is the neutral loss of phenol, a very stable leaving group.

    • [M+H]⁺ → [C₆H₉O₂]⁺ + HO-Ph

    • This will result in a prominent product ion at m/z 113 , identical to the acylium ion seen in EI.

  • Loss of the Oxane-4-carbonyl Moiety: A less common pathway could involve the loss of the entire oxane-derived portion, leading to protonated phenol.

    • [M+H]⁺ → [C₆H₅OH₂]⁺ + C₆H₈O₂

    • This would produce a product ion at m/z 95 .

The fragmentation patterns are summarized in the table below.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure / Neutral LossFragmentation Type
EI206 (M•⁺)113Acylium ion; Loss of •OPhα-Cleavage
EI206 (M•⁺)112Radical cation; Loss of PhenolRearrangement
EI206 (M•⁺)77Phenyl cationC-O Bond Cleavage
ESI-MS/MS207 ([M+H]⁺)113Acylium ion; Neutral loss of PhenolNeutral Loss
ESI-MS/MS207 ([M+H]⁺)95Protonated PhenolNeutral Loss

Pillar 3: Visualizing the Fragmentation Logic

The relationships between the precursor and fragment ions can be visualized to better understand the fragmentation cascade. The following diagram illustrates the primary predicted pathways under both EI and ESI conditions.

G cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI-MS/MS) M_EI Phenyl Oxane-4-Carboxylate (M•⁺) m/z = 206 F113_EI Acylium Ion [C₆H₉O₂]⁺ m/z = 113 M_EI->F113_EI - •OPh F112_EI Radical Cation [C₆H₈O₂]•⁺ m/z = 112 M_EI->F112_EI - PhOH (Rearrangement) F77_EI Phenyl Cation [C₆H₅]⁺ m/z = 77 M_EI->F77_EI - •OOC-C₅H₉O M_ESI Protonated Molecule ([M+H]⁺) m/z = 207 F113_ESI Acylium Ion [C₆H₉O₂]⁺ m/z = 113 M_ESI->F113_ESI - PhOH F95_ESI Protonated Phenol [C₆H₅OH₂]⁺ m/z = 95 M_ESI->F95_ESI - C₆H₈O₂

Caption: Predicted fragmentation pathways for phenyl oxane-4-carboxylate.

Pillar 4: A Self-Validating Experimental Protocol

The following protocol outlines a robust methodology for acquiring fragmentation data for a small molecule like phenyl oxane-4-carboxylate, using both Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis.

Objective

To obtain high-quality electron ionization (EI) and electrospray ionization (ESI-MS/MS) mass spectra for phenyl oxane-4-carboxylate to confirm its molecular weight and elucidate its fragmentation patterns.

Materials
  • Phenyl oxane-4-carboxylate sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ethyl Acetate (GC grade)

  • 2 mL autosampler vials with septa caps

  • Micropipettes and tips

Sample Preparation

The rationale behind this two-step dilution is to ensure the final concentration is within the optimal range for modern mass spectrometers (typically low µg/mL to ng/mL), preventing detector saturation and ion suppression effects.[8]

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or Ethyl Acetate). Ensure complete dissolution.

  • Working Solution for LC-MS (1-10 µg/mL): Dilute the primary stock solution 1:100 in a mobile phase-like solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid). For instance, add 10 µL of the stock solution to 990 µL of the diluent.

  • Working Solution for GC-MS (10-100 µg/mL): Dilute the primary stock solution 1:10 or 1:100 in a volatile solvent compatible with the GC column, such as Ethyl Acetate.

  • Transfer: Transfer the working solutions to appropriate autosampler vials.

Instrumentation and Methodologies

A. GC-MS (for EI Analysis)

The choice of GC-MS is predicated on the analyte's expected volatility and thermal stability. The temperature program is designed to ensure good chromatographic separation from any impurities while minimizing on-column degradation.[9]

  • System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

B. LC-MS (for ESI-MS/MS Analysis)

LC-MS is chosen for its compatibility with the soft ionization of ESI. The mobile phase is acidified with formic acid to promote protonation and enhance signal in positive ion mode.[8]

  • System: HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Linear ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Parameters:

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 207 in positive ion mode.

    • MS2 Product Ion Scan: Select m/z 207 as the precursor ion and fragment using an appropriate collision energy (a ramp from 10-40 eV is a good starting point to find the optimal energy). Scan for product ions from m/z 50 to 220.

Conclusion

The mass spectrometric fragmentation of phenyl oxane-4-carboxylate is dominated by predictable cleavages influenced by its phenyl ester functionality. Under high-energy EI, the formation of a stable acylium ion (m/z 113) via loss of the phenoxy radical is expected to be a major pathway. Under the gentler conditions of ESI-MS/MS, the protonated molecule (m/z 207) will preferentially lose a neutral phenol molecule to yield the same stable m/z 113 fragment. By employing the complementary techniques of GC-MS and LC-MS/MS as outlined, researchers can confidently confirm the identity of this scaffold and gain detailed structural insights critical for advancing drug development programs.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Danell, A. S., & Mansoori, B. A. (2004). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 15(5), 694–702. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for fragmentation principles, specific URL not applicable).
  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Iurascu, M. L., et al. (2016). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. University of Pisa. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Singh, G., & Sharma, S. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A, 1243, 10–17. [Link]

  • The Organic Chemistry Tutor. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

Sources

A Tale of Two Rings: A Comparative Guide to Phenyl Oxane-4-Carboxylate and Phenyl Cyclohexane Carboxylate for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the selection of a core scaffold can dictate the success or failure of a campaign. Even a single atom alteration can ripple through a molecule's entire physicochemical and pharmacological profile. This guide offers a deep dive into two such analogous structures: phenyl oxane-4-carboxylate and phenyl cyclohexane carboxylate. We will dissect their subtle yet profound differences, providing the experimental rationale and strategic insights necessary for informed decision-making in your drug development pipeline.

The Central Thesis: An Oxygen Atom's Influence

The core structural distinction between our two subjects is the heteroatom in the six-membered ring. Phenyl oxane-4-carboxylate incorporates an oxygen atom within its tetrahydropyran (oxane) ring, while phenyl cyclohexane carboxylate is its purely carbocyclic analogue. This substitution of a methylene group (CH₂) for an ether oxygen is a common bioisosteric replacement in medicinal chemistry.[1] The introduction of this polar oxygen atom fundamentally alters the molecule's electronic character, conformational preferences, and potential for intermolecular interactions.

Diagram: Core Structural Comparison

G cluster_0 Phenyl Oxane-4-Carboxylate cluster_1 Phenyl Cyclohexane Carboxylate node_oxane Oxane Ring (with Oxygen) node_cyclohexane Cyclohexane Ring (Carbocyclic) node_phenyl Phenyl Carboxylate Moiety node_phenyl->node_oxane Ester Linkage node_phenyl->node_cyclohexane Ester Linkage

Caption: Fundamental difference lies in the six-membered ring.

A Comparative Analysis of Physicochemical Properties

The inclusion of an ether oxygen in the oxane ring has predictable and advantageous consequences for a molecule's drug-like properties. The tetrahydropyran moiety is less lipophilic than its cyclohexane counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

PropertyPhenyl Oxane-4-Carboxylate (Predicted)Phenyl Cyclohexane Carboxylate (Computed)Rationale for Difference
Molecular Formula C₁₂H₁₄O₃C₁₃H₁₆O₂[2][3]Presence of an additional oxygen atom in the oxane ring.
Molecular Weight 222.24 g/mol 204.26 g/mol [2][3]Higher mass of oxygen compared to a CH₂ group.
Topological Polar Surface Area (TPSA) > 26.3 Ų26.3 Ų[2][3]The ether oxygen in the oxane ring contributes to the polar surface area.
Lipophilicity (XLogP3-AA) < 3.83.8[3]The polar nature of the ether oxygen reduces lipophilicity.[1]
Hydrogen Bond Acceptors 32[2]The oxane ring's oxygen can act as a hydrogen bond acceptor.[1]
Aqueous Solubility HigherLowerIncreased polarity and hydrogen bonding potential of the oxane derivative generally leads to better solubility.[4]

Table 1: Comparative Physicochemical Properties.

Strategic Synthesis: Pathways to the Scaffolds

The synthesis of both esters is typically achieved through standard esterification protocols. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of Phenyl Oxane-4-Carboxylate

A reliable method for the synthesis of phenyl oxane-4-carboxylate is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of oxane-4-carboxylic acid with phenol.

Experimental Protocol: Acid-Catalyzed Esterification

  • Combine oxane-4-carboxylic acid (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction's progress via thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram: Synthesis Workflow for Phenyl Oxane-4-Carboxylate

G start Combine Reactants & Catalyst reflux Heat to Reflux with Water Removal start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize Acid cool->neutralize extract Separate and Wash Organic Layer neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: A typical acid-catalyzed esterification workflow.

Synthesis of Phenyl Cyclohexane Carboxylate

For the carbocyclic analogue, an alternative and often high-yielding approach is the reaction of cyclohexanecarbonyl chloride with phenol in the presence of a non-nucleophilic base.

Experimental Protocol: Acyl Chloride Method

  • Dissolve phenol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by vacuum distillation or column chromatography.

Pharmacological Implications and Strategic Applications

The choice between an oxane and a cyclohexane ring is a strategic one in drug design, with significant implications for a compound's interaction with its biological target and its overall pharmacokinetic profile.

  • Target Engagement: The oxygen atom in the tetrahydropyran ring of phenyl oxane-4-carboxylate can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a protein target that is not possible for the cyclohexane analogue.[1] This can lead to enhanced binding affinity and selectivity.

  • ADME Optimization: The lower lipophilicity of the oxane-containing scaffold can be a significant advantage in overcoming poor aqueous solubility, a common hurdle in drug development.[4] This can lead to improved bioavailability. Conversely, the cyclohexane ring might be preferred when seeking to increase membrane permeability for targets within the central nervous system.

  • Metabolic Stability: The C-H bonds in a cyclohexane ring can be susceptible to metabolic oxidation. While the ether linkage in the oxane ring is generally stable, the adjacent carbons can also be sites of metabolism. The specific metabolic profile will be highly dependent on the overall molecular context.

  • Bioisosterism in Action: The tetrahydropyran ring is a well-established bioisostere for cyclohexane.[1] In the development of HIV protease inhibitors, for instance, the incorporation of tetrahydropyran rings has been shown to optimize hydrogen-bonding interactions with the target enzyme.[5]

Conclusion: A Strategic Choice for the Discerning Chemist

The comparison of phenyl oxane-4-carboxylate and phenyl cyclohexane carboxylate serves as a compelling case study in the power of subtle molecular modifications. The introduction of a single oxygen atom in the oxane ring imparts a more favorable polarity and the potential for additional hydrogen bonding, which can be leveraged to improve solubility and target affinity. The cyclohexane analogue, on the other hand, offers a more lipophilic and conformationally distinct scaffold. The optimal choice is not universal but is instead dictated by the specific challenges and objectives of a given drug discovery project. By understanding the fundamental principles outlined in this guide, researchers can make more strategic and effective decisions in the design of next-generation therapeutics.

References

  • Vertex AI Search. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - Frontiers.
  • MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.
  • MDPI. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents.
  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.
  • Guidechem. Phenyl cyclohexanecarboxylate 3954-12-9 wiki.
  • PubChem. 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812.
  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • PubMed. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis.
  • Synfacts. Synthesis of the Cyclohexane Dicarboxylate Fragment of BMS-986251.
  • Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides.
  • Master Organic Chemistry. Functional Groups In Organic Chemistry.
  • NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids.
  • Sigma-Aldrich. Phenylcyclohexane >=97 827-52-1.
  • PubChem. Phenyl cyclohexanecarboxylate | C13H16O2 | CID 557923.
  • PubChem. Phenyl 2-cyclohexene-1-carboxylate | C13H14O2 | CID 10867383.
  • ResearchGate. Microwave Synthesis of (4-hydroxy Phenyl) 3-oxo butanoate.
  • PubChem. 4-Phenyl-sulphonate | C6H5O3S- | CID 14972829.
  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • Eureka | Patsnap. Synthesis method of polysubstituted 4-phenyl chroman compounds.
  • CAS Common Chemistry. 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Journal of Medicinal Chemistry. Rings in Clinical Trials and Drugs: Present and Future.
  • ResearchGate. Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate.
  • PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • PharmaBlock. Building Blocks.
  • MDPI. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.
  • ResearchGate. Synthesis of 4-phenyl-1, 3-dioxane catalyzed by phosphotungstic acid via prins condensation in water.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Phenyl Oxane-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The phenyl oxane-4-carboxylate motif is a privileged scaffold, frequently identified in screening campaigns for its favorable interactions with a variety of biological targets, notably kinases. However, the inherent properties of the phenyl ring, such as its lipophilicity and susceptibility to metabolic oxidation, often necessitate further optimization. This guide provides an in-depth comparison of bioisosteric replacement strategies for the phenyl group within this scaffold, offering experimental data and protocols to inform rational drug design.

The core principle of bioisosterism lies in the substitution of a chemical moiety with another that retains similar steric and electronic characteristics, thereby preserving the desired biological activity while modulating physicochemical and pharmacokinetic properties.[1] This guide will utilize a case study in the development of p38 MAP kinase inhibitors to illustrate the practical application of these principles.

Case Study: Bioisosteric Replacement in p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that regulate inflammatory responses.[2][3][4] Its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it a key target for the development of anti-inflammatory therapeutics.[2]

A seminal study by Stevens et al. (2005) in the development of p38 kinase inhibitors provides an excellent example of the bioisosteric replacement of a phenyl group with a heteroaromatic system.[5] Their work on pyrazolo[1,5-a]pyridines showcases how this strategy can lead to potent and selective inhibitors.

Comparative Analysis of Phenyl vs. Pyrazolopyridine Scaffolds

The researchers synthesized a series of compounds where the core phenyl ring of a typical p38 inhibitor scaffold was replaced with a pyrazolo[1,5-a]pyridine core. This replacement was hypothesized to maintain the necessary interactions within the ATP-binding site of p38 while offering potential advantages in terms of physicochemical properties and intellectual property.

CompoundScaffoldR1R2p38 IC50 (nM)[5]
1 (Lead) PhenylH4-Pyridyl1000
2 Pyrazolo[1,5-a]pyridineCH34-Pyridyl200
3 Pyrazolo[1,5-a]pyridineCH34-Fluorophenyl50
4 Pyrazolo[1,5-a]pyridineH4-Pyridyl80
5 Pyrazolo[1,5-a]pyridineH2-Methyl-4-pyridyl30

Table 1: Comparison of p38 inhibitory activity for a lead phenyl-containing compound and its pyrazolo[1,5-a]pyridine bioisosteres.

The data clearly demonstrates that the replacement of the phenyl ring with the pyrazolo[1,5-a]pyridine scaffold (compounds 2-5) resulted in a significant improvement in p38 inhibitory potency compared to the initial phenyl-containing lead (compound 1).[5] Further substitutions on the pyrazolopyridine core allowed for fine-tuning of the activity, with compound 5 emerging as a highly potent inhibitor.[5] This highlights the utility of heteroaromatic systems as phenyl bioisosteres, offering opportunities for improved target engagement through additional hydrogen bonding interactions and altered electronic properties.[6]

The Strategic Incorporation of the Oxane Moiety

While the case study focuses on the replacement of the phenyl group, the oxane-4-carboxylate portion of the original topic scaffold also plays a crucial role. The oxetane ring, a four-membered ether, is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates.

Advantages of the Oxane Moiety:

  • Improved Solubility: The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile.[7]

  • Reduced Lipophilicity: The incorporation of an oxetane can lower the lipophilicity of a molecule, which is often beneficial for oral bioavailability and can reduce off-target effects.

  • Novel Chemical Space: The use of saturated heterocycles like oxetanes allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of aromatic compounds and offering new intellectual property opportunities.[8]

Alternative Bioisosteric Replacements for the Phenyl Group

Beyond the pyrazolopyridine example, a variety of other bioisosteres for the phenyl ring can be considered for the phenyl oxane-4-carboxylate scaffold:

  • Other Heteroaromatic Rings: Pyridines, pyrimidines, oxadiazoles, and other heterocycles can serve as effective phenyl mimics.[6][9][10] The choice of heterocycle will depend on the desired electronic properties and potential for hydrogen bonding interactions with the target protein.

  • Saturated Scaffolds: Saturated rings, such as bridged piperidines or bicyclo[1.1.1]pentane (BCP), can also replace the phenyl group.[2][8] These "non-classical" bioisosteres can significantly improve properties like solubility and metabolic stability by increasing the sp3 character of the molecule.[8]

Experimental Protocols

Synthesis of a Representative Pyrazolo[1,5-a]pyridine p38 Inhibitor

The following is a representative synthetic protocol adapted from Stevens et al. (2005) for a compound analogous to those in the case study.[5]

Scheme 1: Synthesis of a Pyrazolo[1,5-a]pyridine p38 Inhibitor

reagents1 N-aminopyridine cycloaddition [3+2] Cycloaddition reagents1->cycloaddition alkyne Substituted alkyne alkyne->cycloaddition pyrazolopyridine Pyrazolo[1,5-a]pyridine core cycloaddition->pyrazolopyridine palladium_coupling Palladium-catalyzed coupling pyrazolopyridine->palladium_coupling final_product Final Inhibitor palladium_coupling->final_product

Caption: Synthetic workflow for pyrazolo[1,5-a]pyridine inhibitors.

Step 1: [3+2] Cycloaddition

  • To a solution of N-aminopyridine (1.0 eq) in a suitable solvent such as toluene, add the substituted alkyne (1.1 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine core.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To a solution of the pyrazolo[1,5-a]pyridine core (1.0 eq) and the appropriate aryl or heteroaryl boronic acid or ester (1.2 eq) in a mixture of a suitable solvent (e.g., dioxane) and aqueous sodium carbonate, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Degas the reaction mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final p38 inhibitor.

p38 MAP Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Add varying concentrations of the test compound (inhibitor) to the wells of a 96-well plate.

  • Add the p38α kinase and a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Quantify the phosphorylation of the substrate using an appropriate method, such as a filter-binding assay with radiolabeled ATP or a fluorescence-based method.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Add the test compound to the microsome suspension.

  • Initiate the metabolic reaction by adding a NADPH-generating system.

  • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to stress and inflammation.

cluster_membrane extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor cell_membrane Cell Membrane tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAP Kinase mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates cellular_response Cellular Response (e.g., Inflammation, Apoptosis) substrates->cellular_response leads to

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

The bioisosteric replacement of the phenyl ring in the phenyl oxane-4-carboxylate scaffold is a powerful strategy for optimizing lead compounds. As demonstrated through the p38 MAP kinase inhibitor case study, replacing the phenyl group with a heteroaromatic system like pyrazolo[1,5-a]pyridine can lead to significant improvements in biological potency. Furthermore, the incorporation of the oxane moiety offers a valuable tool for enhancing physicochemical and pharmacokinetic properties. By carefully considering the principles of bioisosterism and utilizing the experimental protocols outlined in this guide, researchers can rationally design and synthesize novel analogs with improved therapeutic potential.

References

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Pav, S., & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available from: [Link]

  • Lee, M. R., & Dudin, L. P. (2012). The discovery of VX-745: a novel and selective p38α kinase inhibitor. Medicinal chemistry letters, 3(1), 18-23. Available from: [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available from: [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

  • Laufer, S., & Wagner, E. (2024). The path of p38α MAP kinase inhibition. University of Tübingen. Available from: [Link]

  • Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(19), 11252-11275. Available from: [Link]

  • PubMed. Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. Available from: [Link]

  • ResearchGate. Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Available from: [Link]

  • ACS Publications. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available from: [Link]

  • PubMed Central. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Available from: [Link]

  • Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11943-12014. Available from: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Available from: [Link]

  • Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., ... & Sweeney, J. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. Available from: [Link]

  • University of Bristol. Oxadiazole isomers: all bioisosteres are not created equal. Available from: [Link]

  • MDPI. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Available from: [Link]

  • Universität Tübingen. The path of p38α MAP kinase inhibition. Available from: [Link]

  • MedChemComm. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. Available from: [Link]

  • Ratni, H., Baumann, K., Bissantz, C., Bluet, G., Dehmlow, H., Guba, W., ... & Vifian, W. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(4), 510-523. Available from: [Link]

  • Stevens, K. L., Jung, D. K., Alberti, M. J., Badiang, J. G., Peckham, G. E., Veal, J. M., ... & Peel, M. R. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic letters, 7(21), 4753–4756. Available from: [Link]

  • PubMed. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Available from: [Link]

  • MDPI. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Available from: [Link]

  • MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Available from: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Phenyl Oxane-4-Carboxylate and Related Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state, providing crucial insights into conformation, stereochemistry, and intermolecular interactions that govern a compound's physical and biological properties.[1] This guide delves into the crystallographic analysis of phenyl oxane-4-carboxylate, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this exact molecule is not publicly available in the Cambridge Structural Database (CSD), this guide will provide a comparative analysis based on structurally related compounds.[2] Furthermore, a detailed, best-practice experimental workflow for obtaining the crystal structure of phenyl oxane-4-carboxylate is presented.

Introduction to Phenyl Oxane-4-Carboxylate and its Structural Significance

Phenyl oxane-4-carboxylate incorporates three key structural motifs: a phenyl ring, a central oxane (tetrahydropyran) ring, and a carboxylate linker.[3] The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products and pharmaceutical agents.[3][4] Its conformational flexibility, primarily adopting a chair conformation, significantly influences the spatial orientation of its substituents. The phenyl group, a common aromatic moiety, can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical in crystal packing and molecular recognition. The carboxylate group provides a polar, hydrogen-bond accepting region and a point of covalent attachment.

The overall three-dimensional structure and crystal packing of phenyl oxane-4-carboxylate will be determined by a delicate balance of these features. Understanding this interplay is essential for predicting its solubility, melting point, and potential interactions with biological targets.

Comparative Crystallographic Analysis with Structurally Related Compounds

In the absence of a specific crystal structure for phenyl oxane-4-carboxylate, we can infer its likely structural characteristics by examining crystallographic data of molecules containing its constituent parts.

The Oxane (Tetrahydropyran) Ring

The tetrahydropyran ring is a fundamental component of many crystalline structures.[4] Its synthesis and incorporation into larger molecules are well-established.[5] In the solid state, the oxane ring predominantly adopts a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) on the ring is a key determinant of the molecule's overall shape. For instance, in the crystal structure of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate, the tetrahydrofuran ring's conformation dictates the relative stereochemistry of its substituents.[6]

Phenyl Carboxylates

The connection of a phenyl ring to a carboxylate group is a common feature in organic chemistry. The planarity of the phenyl ring and the carboxylate group can influence crystal packing through the formation of dimers and other supramolecular assemblies via hydrogen bonding and π-π stacking. In the crystal structure of ethyl 2-methyl-4-phenylquinoline-3-carboxylate, the quinoline and phenyl rings are oriented at a significant dihedral angle, and the crystal structure is stabilized by intermolecular C—H⋯O interactions and π–π contacts.[7] Similarly, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, intermolecular N—H⋯O hydrogen bonds are crucial in forming the crystal lattice.[8]

Structurally Similar Molecules

A search of the Cambridge Structural Database (CSD) reveals several molecules with high structural similarity to phenyl oxane-4-carboxylate.[2][9][10] For example, phenyl morpholine-4-carboxylate contains a similar six-membered heterocyclic ring (morpholine) attached to a phenyl carboxylate moiety.[11] Analysis of its crystal structure would provide valuable insights into the potential intermolecular interactions and packing motifs that phenyl oxane-4-carboxylate might adopt. Another relevant comparison can be made with methyl tetrahydropyran-4-carboxylate, which shares the same oxane-4-carboxylate core.[12] Its crystallographic data would illuminate the preferred conformation of the substituted oxane ring.

The following table summarizes key crystallographic parameters for representative related compounds.

Compound CSD Refcode (if available) Space Group Key Intermolecular Interactions Reference
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateNot specifiedTriclinic, P-1C—H⋯O, π–π stacking[7]
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot specifiedNot specifiedN—H⋯O hydrogen bonds[8]
(2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetateNot specifiedMonoclinic, P21/cNonclassical C—H⋯O hydrogen bonds[6]

Experimental Workflow for the X-ray Crystallographic Analysis of Phenyl Oxane-4-Carboxylate

To obtain a definitive crystal structure of phenyl oxane-4-carboxylate, a systematic experimental approach is required. The following protocol outlines the key steps, from material synthesis and crystallization to data collection and structure refinement.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity phenyl oxane-4-carboxylate. The purity of the starting material is paramount for successful crystallization. Standard organic synthesis techniques would be employed, followed by rigorous purification, typically by column chromatography and/or recrystallization. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several crystallization techniques should be explored in parallel.

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents is critical and often determined empirically. A range of solvents with varying polarities should be screened.

X-ray Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This process involves determining the electron density distribution within the crystal, from which the positions of the atoms can be inferred. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process yields the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

The workflow for X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Phenyl Oxane-4-Carboxylate purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) screening->growth selection Crystal Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for determining the crystal structure of a small molecule.

Predicted Structural Features and Comparison

Based on the analysis of related compounds, we can predict several key structural features for phenyl oxane-4-carboxylate:

  • Oxane Ring Conformation: The oxane ring is expected to adopt a chair conformation with the phenyl carboxylate substituent in the more stable equatorial position to minimize 1,3-diaxial interactions.

  • Intermolecular Interactions: The crystal packing is likely to be dominated by a combination of interactions. The phenyl rings may engage in π-π stacking, while the carboxylate oxygen atoms are expected to act as hydrogen bond acceptors, potentially forming C—H⋯O interactions with neighboring molecules.

  • Torsional Angles: The torsional angle between the plane of the phenyl ring and the carboxylate group will be a key conformational parameter. This angle will be influenced by steric hindrance and electronic effects.

A comparison of these predicted features with experimentally determined structures of similar molecules will provide valuable insights into the subtle effects of structural modifications on the solid-state properties of these compounds. For example, replacing the phenyl group with a different aromatic system or altering the substitution pattern on the oxane ring would likely lead to significant changes in the crystal packing and intermolecular interactions.

Conclusion

While the specific crystal structure of phenyl oxane-4-carboxylate remains to be experimentally determined, a comprehensive understanding of its likely solid-state structure can be achieved through a comparative analysis of related compounds. This guide has provided a framework for such an analysis, highlighting the key structural motifs and their expected influence on the crystal packing. Furthermore, a detailed experimental protocol has been outlined to encourage and guide researchers in obtaining the definitive crystal structure of this and other novel small molecules. The elucidation of such structures is fundamental to advancing our understanding of structure-property relationships in chemistry, materials science, and drug discovery.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • American Chemical Society. (2026-01-14). Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaff. Journal of the American Chemical Society. [Link]

  • ResearchGate. Single crystal X‐ray diffraction structure of [1⋅⋅⋅dioxane]. [Link]

  • National Institute of Standards and Technology. Tetrahydropyran. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2022-07-20). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. [Link]

  • Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. [Link]

  • National Center for Biotechnology Information. (2025-11-26). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • ResearchGate. Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • ResearchGate. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • National Center for Biotechnology Information. Phenyl morpholine-4-carboxylate. PubChem. [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Standards for Novel Carboxylates: A Phenyl Oxane-4-Carboxylate Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable data. When working with a novel or less-common molecule like phenyl oxane-4-carboxylate, establishing a well-characterized and validated analytical standard is a critical first step that underpins all subsequent research, from preclinical evaluation to quality control. This guide provides an in-depth, experience-driven approach to validating such a standard, focusing on the "why" behind the "how" to ensure your protocols are scientifically sound and self-validating.

The Criticality of a Validated Standard

An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical procedure. Its validated purity and identity ensure the accuracy and precision of quantitative and qualitative analyses. For a novel compound like phenyl oxane-4-carboxylate, which we will use as our case study, the initial validation process is not merely a formality but a foundational scientific endeavor. Without it, all subsequent measurements of the compound in various matrices (e.g., biological fluids, reaction mixtures) would be built on a foundation of uncertainty.

Our hypothetical molecule, phenyl oxane-4-carboxylate, presents a structure with both a polar carboxylate group and non-polar phenyl and oxane rings. This combination of functionalities necessitates a multi-faceted analytical approach to fully confirm its identity and purity.

Orthogonal Methods for Unambiguous Identification

The first step in validating a new chemical entity is to confirm its structure and identity using multiple, independent (orthogonal) techniques. This approach provides a high degree of confidence, as it is unlikely that different analytical methods would be susceptible to the same interferences in the same way.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For phenyl oxane-4-carboxylate, we would expect to see distinct signals for the aromatic protons on the phenyl ring, as well as signals for the protons on the oxane ring. The integration of these signals should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. This is a crucial complementary technique to ¹H NMR.

Causality Behind Experimental Choice: NMR provides a detailed map of the molecule's covalent framework. It is a primary method for structural confirmation because the chemical shifts and coupling constants are directly related to the electronic environment of the nuclei, offering a high-fidelity fingerprint of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the new standard.

  • Experimental Approach: The sample is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

  • Expected Outcome: The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass for the chemical formula of phenyl oxane-4-carboxylate. This provides strong evidence for the compound's elemental composition.

Trustworthiness: By confirming the exact mass, HRMS provides a self-validating check on the compound's identity that is independent of the spectroscopic data from NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our case study, we would expect to see characteristic absorption bands for:

  • C=O stretching of the carboxylate group.

  • C-O stretching of the oxane ring and the ester.

  • Aromatic C-H and C=C stretching of the phenyl group.

A Comparative Guide to Purity Assessment and Quantitative Analysis

Once the identity of phenyl oxane-4-carboxylate is confirmed, the next critical step is to determine its purity. We will compare three common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of most analytical laboratories for purity determination and quantification due to its versatility and robustness. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with the polarity characteristics of phenyl oxane-4-carboxylate.

Method Development Considerations:

  • Column Selection: The choice of stationary phase is critical. While a standard C18 column is a good starting point, a phenyl stationary phase can offer alternative selectivity for aromatic compounds like ours.[1][2] The π-π interactions between the phenyl groups on the stationary phase and the analyte's phenyl ring can enhance separation from structurally similar impurities.[1]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the elution of all potential impurities with good peak shapes. Methanol can sometimes offer different selectivity compared to acetonitrile due to its different interaction with the stationary phase.[1]

  • Detector: A UV-Vis detector is suitable, as the phenyl group will have a strong chromophore. A photodiode array (PDA) detector is even better, as it can provide spectral information for peak purity assessment.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis cluster_result Outcome Prep Prepare Standard Solutions (known concentrations) Specificity Specificity/ Selectivity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Data Analyze Data (Regression, RSD) LOD_LOQ->Data Result Validated HPLC Method for Phenyl Oxane-4-Carboxylate Data->Result

Caption: HPLC Method Validation Workflow.

Detailed Protocol: HPLC Method Validation for Phenyl Oxane-4-Carboxylate

  • Specificity/Selectivity:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the phenyl oxane-4-carboxylate standard to determine its retention time.

    • If available, inject known related impurities to ensure they are well-separated from the main peak.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of phenyl oxane-4-carboxylate of known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., low, medium, high) in triplicate.

    • Calculate the percentage recovery of the measured concentration compared to the known concentration. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject a medium concentration standard six times on the same day. Calculate the relative standard deviation (RSD) of the peak areas, which should be < 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The RSD over the two days should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to use signal-to-noise ratios, with LOD being approximately 3:1 and LOQ being 10:1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. For phenyl oxane-4-carboxylate, derivatization to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) might be necessary.

Advantages over HPLC:

  • Higher Resolution: GC columns typically offer higher separation efficiency than HPLC columns.

  • Mass Spectrometric Detection: Provides structural information for each separated peak, aiding in the identification of impurities.

Disadvantages:

  • Thermal Lability: The compound must be thermally stable.

  • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can be a source of error.

Comparative Logic: While conventional GC-FID is a well-established technique, it can be slow in terms of sample preparation and run time.[3] Newer techniques like SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) can offer faster analysis by eliminating lengthy sample preparation steps.[3] For a standard validation, the robustness and reproducibility of a well-developed GC-MS method after derivatization can be highly valuable for orthogonal purity confirmation.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified reference standard of a different compound.

Why it is a "Self-Validating" System:

  • No Need for a Specific Reference Standard: Unlike HPLC or GC, qNMR does not require a pre-existing, highly pure standard of the same analyte.

  • Direct Measurement: The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method.

Experimental Protocol for qNMR:

  • Accurately weigh the phenyl oxane-4-carboxylate sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a deuterated solvent.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte based on the known purity and weight of the internal standard and the integral values.

Comparison of Analytical Techniques for Purity Validation

Parameter HPLC-UV/PDA GC-MS (with derivatization) qNMR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling point and polaritySpectroscopic measurement of nuclear spin
Primary Use Purity, quantification, impurity profilingPurity, impurity identificationAbsolute purity determination, structural confirmation
Strengths Versatile, robust, widely availableHigh separation efficiency, definitive peak identificationPrimary method, no specific reference standard needed
Limitations Requires a reference standard of the same analyteRequires volatility and thermal stability, derivatization can add complexityLower sensitivity than chromatographic methods, requires a certified internal standard
Best For Routine QC, stability testing, initial purity assessmentOrthogonal purity confirmation, identification of volatile impuritiesDefinitive purity assignment of a new analytical standard

Final Validation and Documentation

The validation of the phenyl oxane-4-carboxylate analytical standard is complete when:

  • The structure is unequivocally confirmed by NMR, MS, and FTIR.

  • The purity is determined by at least two orthogonal methods (e.g., HPLC and qNMR). The results should be in good agreement.

Overall Validation Workflow

Overall_Validation_Workflow cluster_synthesis Material Synthesis cluster_identity Identity Confirmation cluster_purity Purity Assessment (Orthogonal Methods) cluster_documentation Finalization Synthesis Synthesize & Purify Phenyl Oxane-4-Carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS High-Resolution MS Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC-PDA (Method Validation) NMR->HPLC MS->HPLC FTIR->HPLC Compare Compare Purity Results HPLC->Compare qNMR Quantitative NMR qNMR->Compare Report Generate Validation Report Compare->Report Standard Establish Validated Analytical Standard Report->Standard

Caption: Comprehensive workflow for validating a new analytical standard.

By following this structured, multi-faceted approach, researchers can establish a robustly validated analytical standard for novel compounds like phenyl oxane-4-carboxylate. This not only ensures the quality and reliability of their own data but also contributes to the overall scientific integrity of the research and development process.

References

  • ResearchGate.HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate.
  • Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides.Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.
  • ResearchGate.Significance of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the GC–MS Identification of Conjugated Fatty Acid Positional Isomers.
  • PubMed.Kinetic analysis of the phenyl-shift reaction in β-O-4 lignin model compounds: a computational study.
  • Element Lab Solutions.Phenyl Stationary Phases for HPLC.
  • Chromatography Online.Rapid Quantitative Analysis of Ethylene Oxide and 1,4-Dioxane in Polymeric Excipients Using SIFT-MS.
  • ResearchGate.Structural characterization of Ph4N⁺ a Comparison of the ¹H NMR...
  • PMC.Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • ResearchGate.Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
  • ChemicalBook.4-PHENYL-1,3-DIOXANE(772-00-9) 1H NMR spectrum.
  • ResearchGate.¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.
  • Basrah Journal of Science.Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.
  • ResearchGate.What are the major compound-using phenyls that can be separated via stationary phase HPLC?
  • OUCI.Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase.

Sources

A Comparative Guide to the Infrared Spectroscopy of Phenyl Oxane-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for phenyl oxane-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative analysis grounded in the principles of vibrational spectroscopy. By examining the spectral contributions of the molecule's constituent parts—the phenyl ester and the oxane ring—and comparing them against relevant alternatives, this guide establishes a robust framework for structural elucidation and quality control.

Part 1: The Molecular Blueprint: Structure and Expected Vibrational Modes

Phenyl oxane-4-carboxylate is a molecule composed of three key structural motifs: a saturated six-membered ether ring (oxane or tetrahydropyran), an ester functional group, and a phenyl group attached to the ester oxygen. Each of these components gives rise to distinct vibrations that are detectable by IR spectroscopy, creating a unique spectral fingerprint.

The primary value of IR spectroscopy in this context is its ability to confirm the presence and connectivity of these functional groups. The energy of a specific vibration, and thus its wavenumber in the IR spectrum, is sensitive to bond strength and the mass of the connected atoms. Furthermore, electronic effects such as resonance and induction, as well as steric strain, can subtly shift these frequencies, providing deeper structural insights.

Caption: Molecular structure of phenyl oxane-4-carboxylate.

Part 2: In-Depth Spectral Analysis of Phenyl Oxane-4-Carboxylate

The IR spectrum can be divided into two main regions: the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

The Diagnostic Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and triple or double bonds.

  • C-H Stretching Vibrations (3100 cm⁻¹ - 2850 cm⁻¹): Two distinct types of C-H stretches are expected.

    • Aromatic C-H Stretch (~3100 - 3010 cm⁻¹): Weak to medium sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H bonds on the phenyl ring.[1][2]

    • Aliphatic C-H Stretch (~2950 - 2850 cm⁻¹): Strong, sharp bands appearing just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds within the oxane ring.[3]

  • Carbonyl (C=O) Stretching Vibration (~1760 cm⁻¹): This is arguably the most intense and diagnostic peak in the spectrum. For a typical saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[4] However, in phenyl oxane-4-carboxylate, the carbonyl group is adjacent to an oxygen atom which is, in turn, bonded to a phenyl ring. The lone pair electrons on this oxygen can be drawn into the aromatic system, reducing their delocalization into the C=O bond. This inductive effect strengthens the carbonyl double bond, shifting its stretching frequency to a higher wavenumber. Therefore, a strong, sharp absorption around 1760 cm⁻¹ is predicted, characteristic of aryl esters.

  • Aromatic C=C Stretching Vibrations (~1600 cm⁻¹ - 1450 cm⁻¹): The phenyl group will exhibit a series of medium-to-weak absorptions from the stretching of its carbon-carbon double bonds.[1] These typically appear around 1600, 1580, 1500, and 1450 cm⁻¹.

The Fingerprint Region (1500 cm⁻¹ – 600 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and C-O stretching, that are unique to the molecule as a whole.

  • C-O Stretching Vibrations (1300 cm⁻¹ - 1000 cm⁻¹): This molecule possesses three different C-O bonds, leading to strong, distinct peaks in this region.[4][5]

    • Asymmetric C(=O)-O-C Stretch (~1220 - 1160 cm⁻¹): A very strong and characteristic band for aryl esters.

    • Oxane C-O-C Stretch (~1100 cm⁻¹): A strong band corresponding to the asymmetric stretching of the C-O-C ether linkage within the oxane ring is expected.[6]

    • Symmetric O-C-C Stretch (~1050 cm⁻¹): A second, often less intense, ester C-O stretch.

  • CH₂ Bending Vibrations (~1465 cm⁻¹): A medium intensity peak corresponding to the scissoring motion of the CH₂ groups in the oxane ring is expected here.

  • Aromatic C-H Out-of-Plane Bending (~770 - 690 cm⁻¹): The substitution pattern on the phenyl ring determines the exact position of these strong bands. For a monosubstituted ring, two strong bands are typically observed, one around 770-730 cm⁻¹ and another around 720-680 cm⁻¹.[5]

Part 3: Comparative Spectroscopic Analysis

To understand the specific contributions of the aryl group and the oxane ring, we compare the spectrum of phenyl oxane-4-carboxylate with two related molecules: Methyl Cyclohexanecarboxylate and Phenyl Acetate .

  • Methyl Cyclohexanecarboxylate: This molecule replaces the phenyl group with a methyl group and the oxane ring with its all-carbon analog, cyclohexane. This allows us to isolate the effect of the aryl ester functionality.

  • Phenyl Acetate: This molecule retains the phenyl ester group but replaces the bulky oxane ring with a simple methyl group, helping to identify peaks originating from the oxane structure.

Vibrational ModePhenyl Oxane-4-Carboxylate (Predicted)Methyl Cyclohexanecarboxylate[7]Phenyl Acetate[8][9]Rationale for Spectral Shift
C=O Stretch ~1760 cm⁻¹ (Strong, Sharp) ~1735 cm⁻¹ (Strong, Sharp)~1765 cm⁻¹ (Strong, Sharp)The C=O frequency in phenyl oxane-4-carboxylate is higher than its alkyl ester counterpart (methyl cyclohexanecarboxylate) due to the electron-withdrawing nature of the phenyl group. It is very similar to phenyl acetate, confirming the dominant electronic effect of the Ph-O-C=O system.[4][10]
Aromatic C-H Stretch ~3100-3010 cm⁻¹ (Medium)N/A~3070-3040 cm⁻¹ (Medium)Present only in molecules containing the phenyl ring.
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (Strong)~2935-2850 cm⁻¹ (Strong)~2940 cm⁻¹ (Weak)Strong and complex in the ring-containing structures due to multiple CH₂ groups. Weaker in phenyl acetate.
Asymmetric C-O-C Stretch (Ester) ~1220-1160 cm⁻¹ (Strong)~1250-1150 cm⁻¹ (Strong)~1200 cm⁻¹ (Strong)This peak is characteristic of the C(=O)-O bond. Its position is sensitive to the attached groups. For aryl esters, it's a prominent feature.
C-O-C Stretch (Ether) ~1100 cm⁻¹ (Strong) N/AN/AThis peak is a unique and critical identifier for the oxane ring and is absent in the other two compounds.
Aromatic C-H Bending ~770-690 cm⁻¹ (Strong)N/A~750 & 690 cm⁻¹ (Strong)Strong out-of-plane bending vibrations confirm the presence of the monosubstituted phenyl ring.

This comparison clearly demonstrates that the unique combination of a high-frequency C=O stretch (~1760 cm⁻¹), a strong C-O-C ether stretch (~1100 cm⁻¹), and characteristic aromatic peaks provides an unambiguous spectral fingerprint for phenyl oxane-4-carboxylate.

Part 4: Experimental Protocol for Spectrum Acquisition

To ensure the collection of high-quality, reproducible data, a standardized protocol is essential. The following describes the methodology for obtaining an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Materials:
  • Fourier Transform Infrared (FTIR) Spectrometer with a diamond or germanium ATR accessory.

  • Phenyl oxane-4-carboxylate sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology:
  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions. Ensure the ATR crystal is clean and free of any residue from previous measurements.

  • Background Spectrum Acquisition: Record a background spectrum with the clean, empty ATR crystal. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of the phenyl oxane-4-carboxylate sample directly onto the center of the ATR crystal. If it is a liquid, a single drop is sufficient. If it is a solid, ensure good contact is made between the sample and the crystal surface using the ATR's pressure clamp.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Cleaning: After acquisition, use the spectrometer software to perform an ATR correction if necessary. Clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum (I_b) p1->p2 a1 Apply Sample to ATR Crystal p2->a1 a2 Collect Sample Spectrum (I_s) a1->a2 d1 Calculate Transmittance (T = I_s / I_b) a2->d1 d2 Perform ATR Correction & Baseline Correction d1->d2 d3 Peak Picking & Assignment d2->d3 d4 Compare to Reference & Analogs d3->d4

Caption: Standard workflow for IR spectrum acquisition and analysis.

Conclusion

The infrared spectrum of phenyl oxane-4-carboxylate is defined by a unique set of characteristic absorptions. The key identifiers are a strong carbonyl stretch at a relatively high wavenumber (~1760 cm⁻¹), indicative of an aryl ester, and a strong C-O-C ether stretch around 1100 cm⁻¹, confirming the integrity of the oxane ring. These features, in combination with the absorptions from the aromatic and aliphatic C-H and C-C bonds, provide a robust and reliable fingerprint for the structural confirmation and purity assessment of this compound. This guide provides the foundational data and comparative logic necessary for researchers to confidently interpret their own experimental results.

References

  • University of California, Davis. (n.d.). IR: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • Jones, R. N., & Sandorfy, C. (1956). The infrared and Raman spectra of phenyl acetate, phenyl-d5 acetate, and phenyl acetate-d3. Australian Journal of Chemistry, 9(1), 81-91. Retrieved from [Link]

  • Karmakar, S., et al. (2018). Steric as well as n→π* Interaction Controls the Conformational Preferences of Phenyl Acetate: Gas‐phase Spectroscopy and Quantum Chemical Calculations. Chemistry – An Asian Journal, 13(21), 3291-3299. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Rimdusit, S., et al. (2014). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. Macromolecules, 47(19), 6739-6747. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (2014). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. pubs.acs.org. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of the ring structures in silicates and siloxanes. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

  • Cambridge University Press. (n.d.). THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Metal–ring interactions in group 2 ansa-metallocenes: assessed with the local vibrational mode theory. RSC Publishing. Retrieved from [Link]

  • YouTube. (2014). Chemistry Vignettes: Vibrational Modes. Retrieved from [Link]

  • PubMed. (2017). Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Oxane and Thiane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, oxane (tetrahydropyran) and thiane (tetrahydrothiopyran) ring systems are frequently incorporated into molecules to modulate their physicochemical properties and biological activity. When these rings bear a carboxylate functional group, their reactivity in key synthetic transformations such as hydrolysis, esterification, and reduction becomes a critical consideration for process development and molecular design.

This guide provides a comparative analysis of the reactivity of oxane and thiane carboxylate derivatives. In the absence of direct comparative kinetic studies in the literature, this analysis is built upon fundamental principles of organic chemistry, supported by analogous experimental observations. We will delve into the electronic and steric factors governed by the heteroatom (oxygen vs. sulfur) and predict how these influence the reactivity of the carboxylate moiety. Furthermore, we will provide detailed experimental protocols to enable researchers to conduct their own comparative studies and generate quantitative data.

Theoretical Framework: Predicting Reactivity

The reactivity of a carboxylic acid derivative is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group in nucleophilic acyl substitution reactions. The heteroatom within the oxane and thiane ring systems exerts a significant influence on these factors through inductive and resonance effects.

Electronic Effects

The oxygen atom in an oxane ring is more electronegative than the sulfur atom in a thiane ring (electronegativity: O ≈ 3.44, S ≈ 2.58)[1]. This difference in electronegativity is the cornerstone of the predicted disparity in reactivity.

  • Inductive Effect: The highly electronegative oxygen atom in the oxane ring will exert a stronger electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring compared to the less electronegative sulfur atom in the thiane ring. This will render the carbonyl carbon of an oxane carboxylate more electrophilic and, consequently, more susceptible to nucleophilic attack.

  • Resonance/Mesomeric Effect: While less pronounced in saturated systems compared to aromatic ones, the lone pairs on the heteroatom can participate in through-space interactions and influence the overall electron density. However, the inductive effect is expected to be the dominant factor in these saturated heterocyclic systems.

Based on these electronic considerations, it is hypothesized that oxane carboxylate derivatives will be more reactive towards nucleophilic acyl substitution than their thiane counterparts .

Steric Effects

The covalent radius of sulfur is larger than that of oxygen, leading to longer carbon-sulfur bonds compared to carbon-oxygen bonds. This results in a larger and potentially more flexible thiane ring compared to the oxane ring. However, for a carboxylate group at the 4-position, the steric hindrance around the carbonyl group is expected to be comparable for both systems in their preferred chair conformations. Therefore, electronic effects are predicted to be the primary driver of reactivity differences.

Comparative Reactivity in Key Transformations

Based on the theoretical framework, we can predict the relative reactivity of oxane and thiane carboxylate derivatives in three fundamental reactions: hydrolysis, esterification, and reduction.

Hydrolysis

The hydrolysis of an ester to a carboxylic acid is a nucleophilic acyl substitution reaction where water or a hydroxide ion acts as the nucleophile.

  • Prediction: Due to the greater electrophilicity of the carbonyl carbon, ethyl tetrahydropyran-4-carboxylate is predicted to undergo hydrolysis at a faster rate than ethyl tetrahydrothiopyran-4-carboxylate under identical conditions.

This prediction is in line with the general principle that electron-withdrawing groups enhance the rate of ester hydrolysis[2].

Esterification

Esterification of a carboxylic acid with an alcohol, typically under acidic conditions, is a reversible reaction. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl group.

  • Prediction: Following the same logic, the carboxylic acid of tetrahydropyran-4-carboxylic acid is expected to be more electrophilic and thus esterify more readily than tetrahydrothiopyran-4-carboxylic acid .

Reduction

The reduction of a carboxylic acid or its ester to an alcohol typically involves a hydride reagent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[3][4]. The initial step is the nucleophilic attack of the hydride on the carbonyl carbon.

  • Prediction: The more electrophilic carbonyl carbon of oxane carboxylate derivatives should react faster with hydride reagents compared to thiane carboxylate derivatives .

Quantitative Data Summary (Hypothetical)

ReactionSubstrateExpected Relative Rate Constant (k_rel)
Alkaline Hydrolysis Ethyl tetrahydropyran-4-carboxylate> 1
Ethyl tetrahydrothiopyran-4-carboxylate1
Acid-Catalyzed Esterification Tetrahydropyran-4-carboxylic acid> 1
Tetrahydrothiopyran-4-carboxylic acid1
Reduction with LiAlH₄ Methyl tetrahydropyran-4-carboxylate> 1
Methyl tetrahydrothiopyran-4-carboxylate1

Experimental Protocols for Comparative Reactivity Analysis

To validate the aforementioned hypotheses, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by ensuring identical reaction conditions for both the oxane and thiane derivatives, allowing for a direct and objective comparison.

Synthesis of Starting Materials

The synthesis of tetrahydropyran-4-carboxylic acid and its derivatives is well-documented[5][6]. A general route involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation[5]. The corresponding thiane derivatives can be synthesized through analogous routes, for example, via a Diels-Alder reaction to form the thiopyran ring[7].

Comparative Alkaline Hydrolysis of Ethyl Esters

This experiment will determine the second-order rate constants for the alkaline hydrolysis of ethyl tetrahydropyran-4-carboxylate and ethyl tetrahydrothiopyran-4-carboxylate.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.02 M solution of sodium hydroxide (NaOH) in a 1:1 (v/v) mixture of water and a suitable organic co-solvent (e.g., dioxane or acetonitrile) to ensure solubility of the esters.

    • Prepare 0.01 M stock solutions of ethyl tetrahydropyran-4-carboxylate and ethyl tetrahydrothiopyran-4-carboxylate in the same co-solvent.

  • Kinetic Run:

    • Equilibrate both the NaOH solution and the ester solution to a constant temperature (e.g., 25 °C) in a water bath.

    • To initiate the reaction, mix equal volumes of the NaOH and ester solutions in a reaction vessel with constant stirring.

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of a known excess of a standard acid (e.g., 0.01 M HCl).

  • Analysis:

    • Determine the concentration of unreacted NaOH in the quenched aliquots by back-titration with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein)[8][9].

    • The concentration of the ester at time 't' can be calculated from the decrease in NaOH concentration.

  • Data Analysis:

    • Plot the reciprocal of the ester concentration (1/[Ester]) versus time. For a second-order reaction, this should yield a straight line.

    • The slope of this line is the second-order rate constant (k).

    • Compare the rate constants obtained for the oxane and thiane esters.

Workflow Diagram:

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_naoh Prepare 0.02 M NaOH mix Mix Solutions at 25°C prep_naoh->mix prep_ester Prepare 0.01 M Ester prep_ester->mix aliquot Withdraw & Quench Aliquots mix->aliquot At regular intervals titrate Back-Titrate Unreacted NaOH aliquot->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot 1/[Ester] vs. Time calculate->plot k_val Determine Rate Constant (k) plot->k_val

Caption: Workflow for the comparative kinetic analysis of ester hydrolysis.

Comparative Reduction of Methyl Esters with LiAlH₄

This experiment will compare the relative rates of reduction of methyl tetrahydropyran-4-carboxylate and methyl tetrahydrothiopyran-4-carboxylate using LiAlH₄ by monitoring the disappearance of the starting material over time.

Methodology:

  • Reaction Setup:

    • In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), dissolve an accurately weighed amount of methyl tetrahydropyran-4-carboxylate and methyl tetrahydrothiopyran-4-carboxylate in anhydrous tetrahydrofuran (THF).

    • Cool both flasks to 0 °C in an ice bath.

  • Reaction Initiation and Monitoring:

    • Prepare a standardized solution of LiAlH₄ in anhydrous THF.

    • Simultaneously, add an equimolar amount of the LiAlH₄ solution to each flask.

    • At specific time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and quench it by carefully adding it to a saturated aqueous solution of sodium sulfate.

  • Analysis:

    • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).

    • Analyze the organic extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of the remaining starting material to an internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting ester (ln[Ester]) versus time.

    • The slope of this plot will give the pseudo-first-order rate constant for the reduction.

    • Compare the rate constants for the oxane and thiane esters.

Logical Relationship Diagram:

Reduction_Comparison start Identical Initial Conditions (Concentration, Temperature, Reagent) oxane Methyl Tetrahydropyran-4-carboxylate + LiAlH₄ start->oxane thiane Methyl Tetrahydrothiopyran-4-carboxylate + LiAlH₄ start->thiane monitor_oxane Monitor [Oxane Ester] over time (GC/HPLC) oxane->monitor_oxane monitor_thiane Monitor [Thiane Ester] over time (GC/HPLC) thiane->monitor_thiane rate_oxane Calculate Rate Constant (k_oxane) monitor_oxane->rate_oxane rate_thiane Calculate Rate Constant (k_thiane) monitor_thiane->rate_thiane compare Compare Reactivity: k_oxane vs. k_thiane rate_oxane->compare rate_thiane->compare

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Chiral Phenyl Oxane-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail—it is a critical determinant of efficacy and safety. Chiral molecules, such as phenyl oxane-4-carboxylate analogs, often exhibit enantiomer-specific biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. Consequently, the precise measurement of enantiomeric excess (ee) is a cornerstone of process chemistry, quality control, and regulatory submission.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral phenyl oxane-4-carboxylate analogs. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols described are not just recipes but self-validating analytical systems.

The Analytical Imperative: Why Enantiomeric Excess Matters

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater quantity than the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100[1]

Where [R] and [S] are the concentrations or, more commonly, the peak areas of the R- and S-enantiomers in a chromatogram.[1] For drug development professionals, a high ee is fundamental to ensuring a consistent and predictable pharmacological response and a favorable safety profile.

The phenyl oxane-4-carboxylate scaffold presents a unique analytical challenge. The combination of a polar carboxylate group, a moderately nonpolar phenyl ring, and a heterocyclic oxane core requires a nuanced approach to method development. The selection of an appropriate analytical technique is therefore a critical first step.

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic methods are the most common and reliable techniques for determining enantiomeric excess.[2] They function by physically separating the enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its versatility and robustness.[1][3][4] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[1][5]

Principle of Separation: The core of a chiral HPLC separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1][6] The difference in the stability of these complexes leads to different retention times. For phenyl oxane-4-carboxylate analogs, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a primary choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.

Diagram: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_CSP Chiral Stationary Phase (CSP) cluster_output Chromatographic Output CSP Polysaccharide Groove Longer_Retention Longer Retention Time CSP->Longer_Retention More Retained R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (e.g., H-Bonding, π-stacking) 3-Point Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Steric Hindrance) 2-Point Interaction Shorter_Retention Shorter Retention Time

Caption: Mechanism of enantioseparation on a chiral stationary phase.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Rationale: No single CSP can separate all enantiomers.[7] A screening of columns with different chiral selectors is the most efficient starting point.[8]

    • Procedure:

      • Select a set of 3-4 complementary CSPs. A good starting point for phenyl oxane-4-carboxylates would be columns based on amylose and cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD).

      • Prepare a 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., ethanol or isopropanol).

      • Screen each column under both normal-phase and polar-organic or reversed-phase conditions.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition significantly affects retention and resolution. The goal is to achieve a resolution (Rs) > 1.5 with a reasonable analysis time.

    • Normal Phase Conditions:

      • Mobile Phase: Heptane/Isopropanol (IPA) or Heptane/Ethanol mixtures. The alcohol acts as the polar modifier.

      • Optimization: Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

    • Reversed Phase Conditions:

      • Mobile Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or formate).

      • Optimization: Adjust the organic modifier to water ratio. For ionizable compounds like carboxylates, controlling the pH with a buffer is critical.

  • Final Parameter Adjustment:

    • Flow Rate: Typically 0.5-1.5 mL/min for analytical columns. Lower flow rates can increase efficiency but also analysis time.

    • Temperature: Usually maintained between 25-40°C. Temperature can affect the kinetics of the chiral recognition process.[8]

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[1][9] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8]

Principle of Separation: The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations and higher efficiency.[9][10] Organic modifiers (co-solvents) such as methanol or ethanol are added to the CO2 to modulate analyte retention and selectivity.[8]

Experimental Protocol: Chiral SFC Method Development

  • Column and Co-solvent Screening:

    • Rationale: As with HPLC, screening is the most effective approach.[8] The choice of co-solvent is a critical parameter in SFC.

    • Procedure:

      • Use the same set of polysaccharide-based CSPs as in the HPLC screen.

      • Screen each column with a primary co-solvent, typically methanol, at a gradient or isocratic concentration (e.g., 5-40%).[8][11]

      • If separation is not achieved, screen with other co-solvents like ethanol or isopropanol.

  • Optimization of SFC Parameters:

    • Rationale: Fine-tuning the conditions is necessary to maximize resolution and minimize analysis time.

    • Co-solvent Percentage: Adjust the isocratic percentage or the gradient slope.

    • Backpressure: Typically maintained at 100-200 bar. Higher backpressure increases the density of the mobile phase, which can affect retention.

    • Temperature: Usually 35-50°C. Temperature influences both mobile phase density and chiral recognition.[11]

    • Flow Rate: Typically 2-5 mL/min, which is significantly higher than in HPLC, leading to faster analysis.[8]

Diagram: General Workflow for ee Determination by Chromatography

G start Racemic Sample (Phenyl Oxane-4-Carboxylate) prep Sample Preparation (Dissolve in Mobile Phase) start->prep screen Method Development: Column & Mobile Phase Screening (HPLC or SFC) prep->screen inject Inject into Chromatograph screen->inject separate Chiral Separation on CSP inject->separate detect Detection (e.g., UV) separate->detect data Data Acquisition (Chromatogram) detect->data calc Peak Integration & ee Calculation ee = |(A1-A2)/(A1+A2)| * 100 data->calc report Final Report calc->report

Caption: A typical workflow for enantiomeric excess determination.

Spectroscopic Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct method for ee determination that does not require physical separation of the enantiomers.[12][13]

Principle of Differentiation: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. To differentiate them, a chiral environment must be introduced into the NMR tube. This is achieved by adding a chiral resolving agent (CRA) or a chiral solvating agent (CSA).[14][15] These agents interact with the enantiomers to form transient diastereomeric complexes, which are no longer isochronous and will exhibit separate signals in the NMR spectrum.[16] The ee can then be determined by integrating these distinct signals.[14]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Selection of a Chiral Solvating Agent (CSA):

    • Rationale: The CSA must interact sufficiently with the analyte to induce a chemical shift difference (ΔΔδ) between the enantiomeric signals. For a carboxylic acid, a chiral amine or alcohol can be an effective CSA.

    • Procedure: Screen a few commercially available CSAs, such as (R)-(-)-1-(1-Naphthyl)ethylamine or a derivative of quinine.

  • Sample Preparation:

    • Rationale: The concentration of both the analyte and the CSA can affect the observed chemical shift separation.

    • Procedure:

      • Accurately weigh about 5-10 mg of the phenyl oxane-4-carboxylate analog into an NMR tube.

      • Add a suitable deuterated solvent (e.g., CDCl3 or Benzene-d6).

      • Acquire a standard ¹H NMR spectrum of the analyte alone.

      • Add the CSA in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition until a sufficient separation of a target proton's signal is observed. The protons closest to the stereocenter or the carboxylate group are most likely to show the largest separation.

  • Data Acquisition and Analysis:

    • Rationale: High-resolution spectra are needed to accurately integrate the separated signals.

    • Procedure:

      • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

      • Carefully integrate the baseline-resolved signals corresponding to each enantiomer.

      • Calculate the ee using the integration values.

Comparative Performance Analysis

The choice between HPLC, SFC, and NMR depends on the specific requirements of the analysis, such as throughput, sample amount, and the need for preparative-scale separation.

FeatureChiral HPLCChiral SFCChiral NMR
Principle Physical SeparationPhysical SeparationSpectral Differentiation
Throughput Moderate (5-30 min/sample)High (1-10 min/sample)Low to Moderate (5-20 min/sample)
Resolution HighVery HighVariable, depends on analyte-agent interaction
Sensitivity High (UV, MS detection)High (UV, MS detection)Low (requires mg of sample)
Solvent Usage High (organic solvents)Low (primarily CO2)Very Low
Preparative Scale Yes, well-establishedYes, highly efficient and preferred[9][10]No
Method Development Can be time-consuming[8]Often faster than HPLC[17]Can be rapid if a suitable agent is known
Key Advantage Robustness, versatilitySpeed, green chemistryNo physical separation needed, minimal waste

Conclusion and Recommendations

For the routine, high-throughput determination of enantiomeric excess for phenyl oxane-4-carboxylate analogs in a drug development setting, Chiral Supercritical Fluid Chromatography (SFC) is often the superior choice. Its primary advantages of speed and reduced solvent consumption make it both economically and environmentally favorable.[8][10]

Chiral High-Performance Liquid Chromatography (HPLC) remains a highly reliable and versatile workhorse. It is an excellent choice when SFC instrumentation is unavailable or when specific separation conditions (e.g., certain reversed-phase modes) are required that are not amenable to SFC.

NMR Spectroscopy serves as a valuable orthogonal technique. It is particularly useful for a quick check of enantiomeric purity when a suitable chiral resolving agent is known, or for structural confirmation. However, due to its lower sensitivity and inability to be used for preparative separation, it is less suited for routine quality control applications in a high-throughput environment.[12]

Ultimately, the most robust analytical strategy involves using one chromatographic technique (preferably SFC) as the primary method and having an alternative (HPLC or NMR) available for orthogonal validation, ensuring the utmost confidence in the analytical results.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Wiley & Sons, Ltd. [Link]

  • Ye, A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Le, K. C., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • ResearchGate. (2015). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]

  • Mangelings, D., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Bull, J. A., et al. (2017). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • PubMed. (2020). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

  • Bristol-Myers Squibb. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Taylor & Francis Online. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • ResearchGate. (2016). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • ResearchGate. (2018). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl oxane-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Phenyl oxane-4-carboxylate (CAS No. 917566-84-8), a valuable building block in organic synthesis.[1] While specific toxicological data for this compound is limited, a conservative approach based on its chemical structure and the known hazards of related compounds is essential.

Understanding the Hazard Profile

Phenyl oxane-4-carboxylate is a carboxylic acid ester containing an oxane (tetrahydropyran) ring.[1] Due to a lack of extensive specific testing on the final compound, we must infer its potential hazards from its structural components and available data on similar molecules.

The precursor, Oxane-4-carboxylic acid , is known to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[2] Esters can also carry the toxicological properties of their constituent parts. Therefore, it is prudent to handle Phenyl oxane-4-carboxylate with the assumption that it possesses similar hazards.

Inferred Hazard Summary:

Potential HazardGHS Classification (Inferred)Precautionary Action
Acute Oral Toxicity Warning: Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]
Skin Irritation Warning: Causes skin irritation (H315)Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[2][3]
Eye Irritation Danger: Causes serious eye irritation/damage (H319/H318)Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[2][3]
Respiratory Irritation Warning: May cause respiratory irritation (H335)Avoid breathing dust or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[2][4]
Pre-Disposal: Safe Handling and Storage

Proper disposal begins with proper handling and storage, which minimizes waste generation and prevents accidental exposure.

  • Handling: Always handle Phenyl oxane-4-carboxylate in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][5][6] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[7][8]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4][9] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9][10]

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this chemical includes:

    • Eye Protection: Safety glasses with side shields or chemical goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6][8]

    • Body Protection: A laboratory coat is mandatory.[6]

    • Respiratory Protection: Not typically required if handled inside a functioning chemical fume hood.[6]

Step-by-Step Disposal Protocol

Disposal of Phenyl oxane-4-carboxylate must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [11][12]

The cardinal rule of chemical waste disposal is segregation. Mixing incompatible waste streams can lead to dangerous reactions.[11]

  • Primary Waste Stream: Dedicate a specific waste container for Phenyl oxane-4-carboxylate and materials contaminated with it.

  • Contaminated Materials: This includes any item that has come into direct contact with the chemical, such as:

    • Used reaction vials and glassware

    • Contaminated pipette tips

    • Gloves, weigh boats, and absorbent paper

  • Solvent Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution must be collected as hazardous waste. Segregate halogenated and non-halogenated solvent waste streams.[11][13]

The integrity of the waste container is critical for safe storage and transport.[14]

  • Compatibility: Use a container made of a material compatible with the chemical waste. For Phenyl oxane-4-carboxylate, a high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.[11][13]

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap.[14]

  • Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[13][14]

Accurate labeling is a strict regulatory requirement and is crucial for the safety of waste handlers.[15][16]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste "[14]

    • The full chemical name: "Phenyl oxane-4-carboxylate " (avoiding abbreviations or chemical formulas).[14]

    • A list of all components in the container, including solvents, with approximate percentages or volumes.[14]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[14]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[17]

  • Segregation: Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks. Ensure it is segregated from incompatible waste types.[10]

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[11][17]

  • Contact EHS: When the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[12]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company.[16] The standard disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12]

The following diagram illustrates the decision-making process for the proper disposal of Phenyl oxane-4-carboxylate.

G Disposal Workflow for Phenyl oxane-4-carboxylate cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal Start Start: Phenyl oxane-4-carboxylate to be disposed PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Handle in Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Collect Solid Waste (Contaminated labware, gloves) WasteType->SolidWaste Solid LiquidWaste Collect Liquid Waste (Solutions, reaction mixtures) WasteType->LiquidWaste Liquid Container Use Labeled, Compatible Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Store Store in designated Satellite Accumulation Area Container->Store Segregate Segregate from Incompatibles Store->Segregate EHS Contact EHS for Pickup Segregate->EHS Transport Licensed Waste Hauler Transports EHS->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Decision workflow for the safe disposal of Phenyl oxane-4-carboxylate.

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[4]

    • Place the swept material and all cleanup supplies (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.[4][11]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the spill area.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) or container label to the medical professional.[3]

By adhering to these rigorous, safety-first procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol provides a self-validating system where each step, from handling to final disposal, is designed to protect the user and comply with established safety standards.

References

  • TCI Chemicals. (2025, November 27). Safety Data Sheet: Isopropoxy(phenyl)silane.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Phenylsilane.
  • United States Biological. (n.d.). Safety Data Sheet: 4-Aminophenylacetic acid.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Benchchem. (n.d.). Phenyl oxane-4-carboxylate | CAS 917566-84-8.
  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from the University of Tennessee Institute of Agriculture website.
  • Texas A&M University. (n.d.). Procedures for Disposal of Hazardous Waste.
  • Santa Cruz Biotechnology. (2024, October 11). Safety Data Sheet: Phenyl Sulfate.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • ZM Silane Limited. (2025, April 21). Phenyl Silanes | Silane Silicone Manufacturer.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Phenyl morpholine-4-carboxylate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Phenylsilane.
  • Gelest, Inc. (2015, January 8). Safety Data Sheet: PHENYLSILANE.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Organic Syntheses. (n.d.). Cyanic acid, phenyl ester.
  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone.
  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • C&EN. (2024, August 30).
  • National Center for Biotechnology Information. (n.d.). Oxane-4-carboxylic acid. PubChem Compound Database.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: (S)-1-Boc-5-oxopyrrolidine-2-carboxylate.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
  • EHS International. (2026, February 3). Environmental Compliance Challenges in Biotech & Pharma Facilities.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet: Cefixime, Hydrated, USP.
  • India Code. (1986, May 23). The Environment (Protection) Act, 1986.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.